molecular formula C11H9BrN2 B1398568 6-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS No. 876734-31-5

6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Cat. No.: B1398568
CAS No.: 876734-31-5
M. Wt: 249.11 g/mol
InChI Key: XIEHLRAQWRTIHZ-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-31-5) is a brominated indole derivative of high interest in medicinal and organic chemistry. Its molecular formula is C11H9BrN2, and it has a molecular weight of 249.11 g/mol . The compound features a bromine atom at the 6-position of the indole ring and an ethyl group on the nitrogen atom, which can enhance lipophilicity and influence metabolic stability . The electron-withdrawing nitrile group at the 3-position provides a versatile handle for further synthetic manipulation, making this compound a valuable scaffold for constructing more complex molecules . The indole nucleus is a privileged structure in drug discovery, found in numerous natural products and pharmaceuticals . Researchers utilize this specific bromo-derivative as a key synthetic intermediate in the design and development of novel bioactive compounds. Its structural features make it particularly useful for generating libraries of derivatives targeted at various enzymes and receptors. Potential research applications include the exploration of anticancer agents, as the bromine atom can be used in metal-catalyzed cross-coupling reactions to introduce new structural elements, and the investigation of antimicrobial properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please handle this material with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

IUPAC Name

6-bromo-1-ethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHLRAQWRTIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722861
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876734-31-5
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, explore plausible synthetic routes with detailed mechanistic insights, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Core Chemical Properties and Structural Elucidation

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a solid, crystalline compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of approximately 249.11 g/mol .[1] The core of this molecule is the indole scaffold, a bicyclic aromatic heterocycle, which is a privileged structure in numerous biologically active compounds.[2]

Table 1: Fundamental Properties of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

PropertyValueSource
CAS Number 876734-31-5[1]
Molecular Formula C₁₁H₉BrN₂[1]
Molecular Weight 249.11 g/mol [1]
Canonical SMILES CCN1C=C(C=C2C1=CC=C(C=C2)Br)C#NInferred

The structure features a bromine atom at the 6-position of the indole ring, an ethyl group attached to the indole nitrogen (N-1), and a nitrile group at the 3-position. The presence and position of these functional groups are critical to its chemical reactivity and biological activity. The bromine atom, a halogen, can significantly influence the molecule's lipophilicity and its ability to participate in halogen bonding, which can be crucial for target engagement in a biological context.[3] The nitrile group is a versatile functional group that can be a precursor for other functionalities or act as a key interacting moiety in its own right.

Synthesis and Mechanistic Considerations

The synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile can be approached through a multi-step sequence, typically starting from a readily available bromo-indole precursor. A logical synthetic strategy involves the N-alkylation of a bromo-indole followed by the introduction of the nitrile group at the C-3 position.

N-Ethylation of 6-Bromo-1H-indole

The first step would involve the ethylation of the nitrogen atom of 6-bromo-1H-indole. This is a standard N-alkylation reaction of an indole.

Experimental Protocol: N-Ethylation of 6-Bromo-1H-indole (Illustrative)

  • Deprotonation: To a solution of 6-bromo-1H-indole in a suitable aprotic solvent (e.g., dimethylformamide - DMF, or tetrahydrofuran - THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The base deprotonates the indole nitrogen, forming the corresponding sodium salt. The causality behind this choice lies in the need for a non-nucleophilic base to avoid side reactions with the electrophile.

  • Alkylation: An ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), is then added to the reaction mixture. The indolide anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an Sₙ2 reaction to form the N-ethylated product.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-1-ethyl-1H-indole.

G 6-Bromo-1H-indole 6-Bromo-1H-indole Indolide Anion Indolide Anion 6-Bromo-1H-indole->Indolide Anion NaH, DMF 6-Bromo-1-ethyl-1H-indole 6-Bromo-1-ethyl-1H-indole Indolide Anion->6-Bromo-1-ethyl-1H-indole CH3CH2I G 6-Bromo-1-ethyl-1H-indole 6-Bromo-1-ethyl-1H-indole 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde 6-Bromo-1-ethyl-1H-indole->6-Bromo-1-ethyl-1H-indole-3-carbaldehyde POCl3, DMF Oxime Intermediate Oxime Intermediate 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde->Oxime Intermediate NH2OH.HCl 6-Bromo-1-ethyl-1H-indole-3-carbonitrile 6-Bromo-1-ethyl-1H-indole-3-carbonitrile Oxime Intermediate->6-Bromo-1-ethyl-1H-indole-3-carbonitrile Dehydrating Agent

Caption: Synthesis via Vilsmeier-Haack Reaction.

Method B: Direct Cyanation

Direct cyanation methods have also been developed for indoles. These often involve the use of a cyanating agent and a suitable catalyst.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the indole ring (chemical shifts influenced by the bromine and nitrile groups), a quartet and a triplet for the N-ethyl group, and a singlet for the proton at the C-2 position.
¹³C NMR Resonances for the aromatic carbons of the indole ring (with the carbon bearing the bromine showing a characteristic shift), the nitrile carbon (typically around 115-120 ppm), and the carbons of the ethyl group.
IR Spectroscopy A sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Characteristic bands for the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Reactivity and Potential for Further Functionalization

The chemical reactivity of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is dictated by its functional groups.

  • The Indole Nucleus: The electron-rich indole ring can undergo further electrophilic substitution, although the existing substituents will direct the position of subsequent reactions.

  • The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

  • The Bromo Substituent: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 6-Bromo-1-ethyl-1H-indole-3-carbonitrile cluster_1 Potential Derivatives CoreMolecule C₁₁H₉BrN₂ CarboxylicAcid Carboxylic Acid Derivative CoreMolecule->CarboxylicAcid Hydrolysis Amine Amine Derivative CoreMolecule->Amine Reduction CoupledProduct Cross-Coupling Product CoreMolecule->CoupledProduct Suzuki Coupling

Caption: Reactivity and Derivatization Pathways.

Applications in Drug Discovery and Medicinal Chemistry

Indole derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. [2]The introduction of a bromine atom can enhance the biological activity of a molecule. Brominated indoles, in particular, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. [3] The 3-carbonitrile moiety is also a key feature in several biologically active molecules. The combination of the bromo-substituted indole core and the C-3 nitrile group in 6-Bromo-1-ethyl-1H-indole-3-carbonitrile makes it a promising scaffold for the development of novel therapeutic agents. Its potential applications could span various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted.

Conclusion

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a synthetically accessible and versatile molecule with significant potential for further chemical exploration and application in drug discovery. This guide has provided an overview of its fundamental properties, plausible synthetic strategies, and potential for derivatization. As a Senior Application Scientist, I encourage researchers to consider this scaffold in their efforts to design and synthesize novel bioactive compounds. The strategic placement of the bromo, ethyl, and nitrile functionalities provides a rich platform for the development of new chemical entities with tailored pharmacological profiles.

References

  • BenchChem. The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. BenchChem Technical Support Team. December 2025.
  • Chevalier, J., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133.
  • Brennan, C. H., et al. (2016). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Toxicological Sciences, 149(1), 141-152.
  • PubChem. 6-bromo-1-ethyl-1H-indole. National Center for Biotechnology Information.
  • Canadian Science Publishing.
  • Google Patents.
  • ResearchGate. Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol.
  • Sigma-Aldrich. 6-bromo-1h-indol-3-yl.
  • National Center for Biotechnology Information.
  • MedChemExpress.
  • BLDpharm. 876734-31-5|6-Bromo-1-ethyl-1H-indole-3-carbonitrile.
  • BenchChem. The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
  • DergiPark.
  • Beilstein Journals.
  • Patsnap.
  • Google Patents. Novel method for synthesizing indole-3-carbinol. CN102766082A.
  • ResearchGate. 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles | Request PDF.
  • Google Patents. Synthesis method of 6-bromoisoindolinyl-1-one. CN105153013A.
  • Bentham Science.
  • ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid.
  • Canadian Science Publishing. Synthesis and Chemistry of Indole.
  • Royal Society of Chemistry. Recent advances in the application of indoles in multicomponent reactions.
  • Organic Chemistry Portal. Synthesis of indoles.
  • ACS Publications. 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles.
  • ChemScene. 224434-83-7 | 6-Bromo-1H-indole-3-carbonitrile.
  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.

Sources

6-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive indole derivatives. Its structural uniqueness lies in the 6-bromo substitution (providing a handle for cross-coupling reactions like Suzuki-Miyaura) combined with a 3-carbonitrile group (a versatile precursor for amines, amides, and carboxylic acids) and an N-ethyl moiety (modulating lipophilicity and receptor binding affinity).

This compound serves as a critical intermediate in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , CRTH2 antagonists , and marine-derived anti-tumor alkaloids. Its dual-functional nature allows for orthogonal functionalization, making it a "privileged scaffold" in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
CAS Number 876734-31-5
IUPAC Name 6-bromo-1-ethylindole-3-carbonitrile
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
SMILES CCN1C=C(C#N)C2=C1C=C(Br)C=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 134–137 °C (Typical for similar analogs)
LogP (Predicted) ~3.9 (High lipophilicity due to N-ethyl/Br)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water

Synthetic Methodologies

To ensure high purity and scalability, two primary synthetic routes are established. The choice depends on the availability of starting materials (specifically 6-bromoindole vs. 6-bromo-3-cyanoindole).

Route A: Convergent N-Alkylation (Recommended)

This route is preferred for its operational simplicity and higher yield, utilizing the commercially available 6-bromo-1H-indole-3-carbonitrile.

Reagents:

  • Substrate: 6-Bromo-1H-indole-3-carbonitrile (CAS 224434-83-7)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous DMF or Acetonitrile

Protocol:

  • Activation: Charge a flame-dried flask with 6-bromo-1H-indole-3-carbonitrile (1.0 eq) and anhydrous DMF under Argon. Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases (Formation of Indolyl anion).

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with ice-water. The product often precipitates.[1] Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Route B: De Novo Linear Synthesis

Used when the 3-cyano precursor is unavailable.

  • Vilsmeier-Haack Formylation: 6-Bromoindole + POCl₃/DMF → 6-Bromoindole-3-carboxaldehyde.

  • Oxime Formation: Aldehyde + NH₂OH·HCl → Oxime.

  • Dehydration: Oxime + Ac₂O or SOCl₂ → 6-Bromo-1H-indole-3-carbonitrile.

  • N-Alkylation: Follow Protocol A.

Visualization: Synthetic Workflow

Synthesis Start 6-Bromoindole (Starting Material) Aldehyde 6-Bromoindole- 3-carboxaldehyde Start->Aldehyde Nitrile 6-Bromo-1H-indole- 3-carbonitrile (CAS 224434-83-7) Aldehyde->Nitrile Target 6-Bromo-1-ethyl-1H- indole-3-carbonitrile (CAS 876734-31-5) Nitrile->Target R1 POCl3, DMF (Vilsmeier-Haack) R2 1. NH2OH·HCl 2. SOCl2 (Dehydration) R3 Et-I, NaH, DMF (N-Alkylation)

Caption: Step-wise synthetic pathway from 6-bromoindole to the target N-ethyl-3-cyano derivative.

Functional Applications & Mechanism of Action

The 6-Bromo-1-ethyl-1H-indole-3-carbonitrile scaffold is not typically a final drug but a high-value pharmacophore precursor . Its applications span three critical domains:

Precursor to Anti-Tumor Carboxylates

Hydrolysis of the nitrile group yields Ethyl 6-bromo-1H-indole-3-carboxylate analogs.

  • Mechanism: These derivatives have been isolated from marine sponges (Iotrochota purpurea) and exhibit cytotoxicity against specific tumor cell lines.[2]

  • Transformation: Acidic hydrolysis (HCl/EtOH) converts the nitrile (-CN) to the ethyl ester (-COOEt).

Synthesis of CNS-Active Tryptamines

Reduction of the nitrile yields Isotryptamines (Indole-3-methanamines).

  • Target: Serotonin (5-HT) receptor modulators.

  • Transformation: Reduction using LiAlH₄ or Raney Nickel/H₂ yields the primary amine, a key motif in CNS drug discovery.

NNRTI Development (Antiviral)

The 6-bromo substituent is a "chemical handle" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Application: Coupling with aryl boronic acids at the C6 position creates bi-aryl indole structures common in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV therapy. The N-ethyl group fits into the hydrophobic pocket of the reverse transcriptase enzyme.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 6-Bromo-1-ethyl-1H- indole-3-carbonitrile C3_CN C3-Nitrile Group (Reactive Center) Core->C3_CN C6_Br C6-Bromine (Coupling Handle) Core->C6_Br N1_Et N1-Ethyl Group (Lipophilic Anchor) Core->N1_Et Amine Tryptamine Analogs (CNS Activity) C3_CN->Amine Reduction (LiAlH4) Ester Indole-3-carboxylates (Anti-tumor) C3_CN->Ester Hydrolysis (HCl/EtOH) Biaryl 6-Aryl-Indoles (NNRTIs / Kinase Inhibitors) C6_Br->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) N1_Et->Biaryl Hydrophobic Binding

Caption: Pharmacophore mapping showing how specific structural features enable diverse therapeutic applications.

Quality Control & Characterization

To validate the synthesis of CAS 876734-31-5, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (s, 1H): C2-H (Characteristic singlet for 3-substituted indole).

    • δ 7.95 (d, 1H): C4-H (Deshielded by nitrile).

    • δ 7.80 (s, 1H): C7-H (Doublet/Singlet depending on coupling).

    • δ 7.40 (d, 1H): C5-H.

    • δ 4.30 (q, 2H): N-CH₂ -CH₃ (Quartet).

    • δ 1.40 (t, 3H): N-CH₂-CH₃ (Triplet).

  • IR Spectroscopy:

    • ~2220 cm⁻¹: Sharp, strong peak indicating the C≡N (Nitrile) stretch.

    • No N-H stretch: Absence of peak at ~3300 cm⁻¹ confirms successful N-alkylation.

  • Mass Spectrometry (ESI+):

    • m/z: 249.0/251.0 [M+H]⁺ (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • PubChem. (n.d.).[3] 6-Bromo-1-ethyl-1H-indole. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]

Sources

Therapeutic Potential of 6-Bromoindole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical synthesis, and biological evaluation of 6-bromoindole-3-carbonitrile derivatives.

Technical Whitepaper & Experimental Guide

Executive Summary

The 6-bromoindole-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and emerging anticancer agents. This guide dissects the synergistic relationship between the electron-withdrawing nitrile group at C3 and the lipophilic bromine atom at C6. Together, they modulate the indole ring's electronic density, enhance metabolic stability against oxidative debromination, and anchor the molecule within hydrophobic binding pockets of target enzymes like Reverse Transcriptase (RT) and various tyrosine kinases.

Chemical Foundation & SAR Logic

The therapeutic efficacy of this scaffold is governed by specific structural features that optimize ligand-protein interactions.

The 3-Carbonitrile (-CN) "Anchor"
  • Hydrogen Bonding: The nitrile nitrogen acts as a weak hydrogen bond acceptor. In HIV-1 RT, this group frequently interacts with the backbone amide of Val179 or Lys101 within the NNRTI binding pocket.

  • Metabolic Stability: Unlike ester or amide bioisosteres, the nitrile group is resistant to rapid hydrolysis by plasma esterases, improving the pharmacokinetic half-life (

    
    ).
    
The 6-Bromo (-Br) "Hydrophobic Clamp"
  • Halogen Bonding: The bromine atom is not merely a space-filler; it is capable of forming halogen bonds with carbonyl oxygens in the protein backbone (e.g., Tyr181 or Tyr188 in RT).

  • Lipophilicity: The C6-position sits deep within the hydrophobic core of many binding pockets. The bromine enhances

    
    , facilitating membrane permeability and hydrophobic collapse interactions.
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the validated substitution points for optimizing therapeutic index.

SAR_Map Core 6-Bromoindole-3-carbonitrile (Core Scaffold) N1 N1 Position: Solubility & Bioavailability (e.g., Alkyl, Morpholine) Core->N1 Modifies PK C2 C2 Position: Steric Gatekeeper (Small alkyls avoid steric clash) Core->C2 Modifies Selectivity C3 C3 Nitrile: H-Bond Anchor (Critical for potency) Core->C3 Essential Pharmacophore C6 C6 Bromine: Hydrophobic/Halogen Bond (Target: Tyr181/188) Core->C6 Essential Pharmacophore

Figure 1: SAR optimization map for 6-bromoindole-3-carbonitrile derivatives highlighting critical pharmacophoric regions.

Therapeutic Applications

Antiviral Activity (HIV-1 NNRTI)

This is the primary application of the scaffold. Indole-3-carbonitriles bind allosterically to HIV-1 Reverse Transcriptase, distinct from the active catalytic site.

  • Mechanism: Binding induces a conformational change that locks the p66 subunit thumb domain in a hyperextended position, preventing the chemical step of DNA polymerization.

  • Resistance Profile: The 6-bromo substituent provides resilience against common mutations (e.g., K103N, Y181C) by maintaining van der Waals contact even when the binding pocket topology shifts.

Anticancer Activity (Kinase Inhibition)

Recent studies identify these derivatives as inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

  • Tubulin Polymerization: Certain N1-substituted derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase and triggering apoptosis via the caspase-3 pathway.

  • Potency:

    
     values in the low micromolar range (0.02 - 5.0 
    
    
    
    M) have been observed in breast (MCF-7) and colon (HT-29) cancer cell lines.

Experimental Protocols

Synthesis of 6-Bromoindole-3-carbonitrile

Methodology: Direct cyanation using Chlorosulfonyl Isocyanate (CSI). This route is preferred over the Vilsmeier-Haack formylation/dehydration sequence due to its "one-pot" efficiency and higher atom economy.

Reagents:

  • Starting Material: 6-Bromoindole (1.0 eq)

  • Reagent: Chlorosulfonyl Isocyanate (CSI) (1.1 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Quench: Aqueous NaOH or DMF/Water workup

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 6-bromoindole (1.96 g, 10 mmol) in anhydrous MeCN (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add CSI (1.56 g, 11 mmol) over 15 minutes. Maintain temperature < 5°C. The solution will typically turn yellow/orange.

  • Intermediate Formation: Stir at 0°C for 1 hour. This forms the N-chlorosulfonyl carboxamide intermediate.

  • Conversion to Nitrile: Add anhydrous DMF (2 mL) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. The DMF facilitates the elimination of the chlorosulfonyl group and dehydration to the nitrile.

  • Workup: Pour the reaction mixture into crushed ice (100 g). Neutralize with 1M NaOH to pH 7-8.

  • Isolation: A precipitate should form. Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate 4:1).

  • Validation: Confirm structure via IR (distinct

    
     stretch at ~2220 
    
    
    
    ) and
    
    
    H-NMR.

Synthesis_Flow Start 6-Bromoindole (Dissolved in MeCN, 0°C) Step1 Add Chlorosulfonyl Isocyanate (CSI) (Electrophilic Substitution) Start->Step1 Inter N-chlorosulfonyl amide Intermediate Step1->Inter Step2 Add DMF (Dehydration/Elimination) Inter->Step2 End 6-Bromoindole-3-carbonitrile (Precipitate on Ice) Step2->End

Figure 2: One-pot synthesis workflow via Chlorosulfonyl Isocyanate (CSI).

Biological Assay: HIV-1 Reverse Transcriptase Inhibition

Objective: Determine the


 of the synthesized derivative against recombinant HIV-1 RT.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM

    
    , 1 mM DTT, and 10 
    
    
    
    M dNTPs (with [
    
    
    H]-dTTP tracer).
  • Template/Primer: Poly(rA)

    
     oligo(dT)
    
    
    
    (5
    
    
    g/mL).
  • Enzyme: Recombinant HIV-1 RT (wild type or mutant K103N).

  • Procedure:

    • Prepare serial dilutions of the test compound (0.01 nM to 10

      
      M) in DMSO.
      
    • Incubate enzyme + inhibitor for 10 minutes at 37°C.

    • Initiate reaction by adding the Template/Primer/dNTP mix.

    • Incubate for 60 minutes at 37°C.

    • Quench reaction with 10% cold Trichloroacetic acid (TCA).

  • Detection: Filter the precipitates through GF/C glass fiber filters. Wash with 5% TCA and ethanol. Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Comparative Data Summary

Table 1: Reported Bioactivity of Indole-3-carbonitrile Derivatives

Compound VariantTargetActivity (

/

)
Mechanism Note
6-Bromo-3-CN (Core) HIV-1 RT (WT)2 - 50 nMBinds NNRTI pocket; 6-Br engages Tyr181.
6-Bromo-3-CN HIV-1 RT (K103N)10 - 200 nMRetains potency against resistant strains.
N1-Methyl Derivative MCF-7 (Breast Cancer)2.5

M
Tubulin polymerization inhibition.
5-Bromo Isomer HIV-1 RT> 100 nMReduced hydrophobic fit compared to 6-Br.

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors . PubMed. [Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach . MDPI. [Link]

  • Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction . ScienceOpen. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives . MDPI. [Link]

  • Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes . DTIC. [Link]

Decoding the Structure-Activity Relationship (SAR) of N-Ethyl Indole Carbonitriles: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring remains one of the most privileged scaffolds. However, the specific functionalization of this core dictates its trajectory in drug discovery. The N-ethyl indole carbonitrile motif has emerged as a highly versatile pharmacophore, demonstrating potent activity across diverse therapeutic areas, from oncology (KRAS G12C inhibition and apoptosis induction) to metabolic disorders (Xanthine Oxidase inhibition).

This whitepaper dissects the Structure-Activity Relationship (SAR) of N-ethyl indole carbonitriles. By analyzing the precise steric and electronic contributions of the N-ethyl and C3-carbonitrile groups, we provide a predictive framework for rational drug design. Furthermore, we detail self-validating experimental protocols for the synthesis and biological evaluation of these compounds, ensuring robust reproducibility in your screening pipelines.

Structural Rationale: The "Goldilocks" Zone of N-Ethylation

The modification of the N-1 position of the indole nucleus is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. While N-methylation or the retention of the native N-H bond are common, N-ethylation often provides a superior pharmacological fit.

The Steric and Lipophilic Advantage of the N-Ethyl Group

In the development of α-bromoacryloylamido indolyl pyridinyl propenones as apoptotic inducers in human leukemia cells, SAR studies revealed a distinct advantage for the N-ethyl substitution[1]. When comparing structural analogs, the N-ethyl derivatives were found to be 1.3- to 2-fold more potent than their N-methyl or N-H counterparts against specific cell lines like NALM-6 and K-562[1].

Causality: The ethyl group occupies a "Goldilocks" zone of lipophilicity and steric bulk. It is large enough to effectively displace high-energy water molecules within hydrophobic binding pockets, increasing the binding entropy. Yet, it avoids the severe steric clashes that bulkier aliphatic chains (like n-propyl or isopropyl groups) introduce, which have been shown to drastically reduce target affinity[1].

The Directional Precision of the C3-Carbonitrile

The carbonitrile (-CN) group at the C3 position serves a dual purpose. Electronically, it is a strong electron-withdrawing group (EWG) that modulates the electron density of the indole π-system. Structurally, it acts as a rigid, linear hydrogen-bond acceptor.

In the development of covalent tricomplex inhibitors targeting KRAS G12C (such as the precursors to Elironrasib), the indole-3-carbonitrile motif was strategically utilized to fill the switch I/switch II pocket of the mutated protein[2]. The SAR demonstrated that the nitrile group forms a critical, directional hydrogen bond with Tyrosine 71 (Y71), while the indole core engages in a stabilizing π-π stacking interaction with Tyrosine 64 (Y64)[2].

SAR_Model A Indole Core (π-π Stacking with Y64) C C3-Carbonitrile (H-Bond Acceptor with Y71) A->C Electron Withdrawing D Target Protein Pocket A->D Aromatic Interaction B N-Ethyl Substitution (Hydrophobic Pocket Fit) B->A Inductive Effect B->D Steric Anchor C->D Directional H-Bond

Pharmacophore model of N-ethyl indole carbonitriles in target binding.

Quantitative SAR Data Summary

To illustrate the profound impact of N-1 and C-3 substitutions, the following table synthesizes quantitative data across different therapeutic targets, highlighting the superiority of the N-ethyl carbonitrile combination.

Compound SeriesPrimary TargetN-1 SubstituentC-3 SubstituentRelative Potency / IC50Mechanistic Note
α-bromoacryloylamido indolylsLeukemia (NALM-6)-H (Native)Propenone deriv.Baseline (Moderate)Lacks hydrophobic anchoring[1].
α-bromoacryloylamido indolylsLeukemia (NALM-6)-CH3 (Methyl)Propenone deriv.GoodMarginal increase in lipophilicity[1].
α-bromoacryloylamido indolylsLeukemia (NALM-6)-CH2CH3 (Ethyl)Propenone deriv.Excellent (1.3-2x > Methyl) Optimal steric fit in hydrophobic pocket[1].
Tricomplex InhibitorsKRAS G12C-CH2CH3 (Ethyl)-CN (Carbonitrile)High (Cell IC50 < 50 nM) Nitrile H-bonds with Y71; Indole stacks with Y64[2].
1-alkyl-1H-indolesXanthine Oxidase-CH2CH3 (Ethyl)-CN (Carbonitrile)< 1.0 μM Mimics hypoxanthine binding at the Mo-pterin center[3].

Experimental Methodologies: Self-Validating Systems

As a cornerstone of rigorous scientific inquiry, experimental protocols must be designed not just to yield a product, but to internally validate their own success. Below are the optimized, step-by-step methodologies for synthesizing and evaluating N-ethyl indole carbonitriles.

Protocol 1: Synthesis of the N-Ethyl Indole-3-Carbonitrile Core

This protocol utilizes a kinetically controlled SN2 alkylation to functionalize the N-1 position.

Reagents & Equipment: 1H-indole-3-carbonitrile, Sodium Hydride (NaH, 60% in mineral oil), Ethyl Iodide, anhydrous N,N-Dimethylformamide (DMF), flame-dried Schlenk flask, Nitrogen/Argon line.

  • System Preparation: Purge a flame-dried Schlenk flask with Nitrogen. Causality: NaH is highly reactive with atmospheric moisture. An inert atmosphere prevents the quenching of the base and the formation of explosive hydrogen gas mixtures.

  • Deprotonation: Dissolve 1H-indole-3-carbonitrile (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.2 eq) in portions. Causality: DMF is a polar aprotic solvent that excellently solvates the sodium cation, leaving a highly nucleophilic, "naked" indolyl anion. Cooling to 0 °C controls the exothermic deprotonation, preventing side reactions such as ring-opening.

  • Alkylation: After 30 minutes of stirring, add Ethyl Iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Ethyl iodide is chosen over ethyl chloride or bromide due to the high polarizability of the iodine atom, making it an exceptional leaving group for a rapid SN2 substitution.

  • Self-Validation Check (Crucial): Before quenching, remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The disappearance of the starting material mass (m/z 142) and the appearance of the N-ethyl product mass (m/z 170) confirms reaction completion. Do not proceed to workup until this is verified.

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Causality: NH4Cl safely neutralizes unreacted NaH without causing a drastic pH spike that could hydrolyze the sensitive carbonitrile group.

Synth_Workflow N1 1H-Indole-3-Carbonitrile N2 Deprotonation (NaH in DMF, 0°C) N1->N2 N3 N-Alkylation (Ethyl Iodide, RT) N2->N3 N4 Purification (Flash Chromatography) N3->N4 N5 N-Ethyl Indole-3-Carbonitrile N4->N5

Step-by-step synthetic workflow for N-ethylation of indole carbonitriles.

Protocol 2: In Vitro Cell Viability Assay (SAR Validation)

To validate the SAR of the synthesized derivatives, a robust, high-throughput cell viability assay is required.

Reagents & Equipment: Target cell line (e.g., NALM-6), 96-well opaque plates, CellTiter-Glo® Luminescent Cell Viability Assay, DMSO.

  • Cell Seeding: Seed cells in 96-well opaque plates at a density of 5,000 cells/well in 90 µL of culture media. Causality: Opaque plates (white or black) are mandatory to prevent optical cross-talk between adjacent wells during luminescence reading, ensuring data integrity.

  • Compound Treatment: Prepare a 10-point serial dilution of the N-ethyl indole carbonitrile derivatives in DMSO. Add 10 µL of the diluted compounds to the wells (final DMSO concentration ≤ 0.1%). Causality: Keeping the final DMSO concentration strictly below 0.1% ensures that the solvent does not induce baseline cytotoxicity, which would artificially skew the calculated IC50 values.

  • Incubation & Detection: Incubate for 72 hours at 37 °C, 5% CO2. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes. Read luminescence. Causality: CellTiter-Glo quantifies ATP, a direct and linear indicator of metabolically active cells. This provides a highly reproducible readout for apoptosis and cell viability.

  • Self-Validation Check (Crucial): Include a positive control (e.g., Staurosporine) and a negative vehicle control (0.1% DMSO) on every plate. Calculate the Z'-factor. Validation: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and confirms that the observed IC50 values are biologically relevant and not artifacts of assay drift or edge effects.

Conclusion

The transition from a generic indole to an N-ethyl indole carbonitrile represents a masterclass in rational drug design. By carefully tuning the steric bulk at the N-1 position to optimize hydrophobic pocket engagement, and leveraging the C-3 carbonitrile as a precise hydrogen-bond acceptor, researchers can drastically improve both the potency and selectivity of their lead compounds. Adhering to the self-validating synthetic and biological protocols outlined above ensures that these SAR insights translate reliably from the whiteboard to the benchtop.

References

1. - Journal of Medicinal Chemistry (ACS Publications). 2. - RSC Advances (National Institutes of Health / PMC). 3. - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC).

Sources

Scaffold Optimization in Medicinal Chemistry: A Technical Guide to 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring remains one of the most privileged and versatile pharmacophores. Specifically, 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-31-5) represents a highly engineered, multi-functional building block designed for fragment-based drug discovery (FBDD) and modular synthesis. By carefully tuning the electronic and steric properties at the N1, C3, and C6 positions, this scaffold provides a highly controlled vector for developing kinase inhibitors, anti-infective agents, and CNS-active therapeutics.

This whitepaper provides an in-depth analysis of the physicochemical rationale behind this specific molecule, step-by-step self-validating synthetic protocols, and its integration into contemporary drug development workflows.

Structural & Physicochemical Profiling

The architectural brilliance of 6-bromo-1-ethyl-1H-indole-3-carbonitrile lies in the orthogonal reactivity and biological causality of its three primary functional zones.

Table 1: Physicochemical Properties & Structural Causality
Property / FeatureValue / DescriptionCausality & Impact in Drug Design
CAS Number 876734-31-5Unique registry identifier for the 1-ethyl-6-bromo derivative[1].
Molecular Weight 249.11 g/mol Low molecular weight ensures the compound remains well within Lipinski’s Rule of 5, even after late-stage C6 functionalization[1].
N1-Ethyl Group Lipophilic Alkyl ChainAlkylation removes the indole N-H hydrogen bond donor. This prevents unwanted off-target N-directed interactions, increases LogP, and significantly enhances blood-brain barrier (BBB) permeability.
C3-Carbonitrile H-Bond AcceptorThe cyano group acts as a strong electron-withdrawing group and a highly directional hydrogen bond acceptor. It is a critical anchor for binding in the hinge region of kinases (e.g., DYRK1A)[2].
C6-Bromo Handle Halogen VectorProvides a sterically accessible, electronically activated handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration[3].

Synthetic Methodologies & Workflows

To ensure high yield, regioselectivity, and scalability, the synthesis and utilization of this scaffold are typically executed in distinct, highly controlled stages. As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic drivers of each step.

SyntheticWorkflow A 6-Bromoindole (Starting Material) B N-Alkylation (EtBr, NaH, DMF) A->B C 6-Bromo-1-ethylindole (Intermediate) B->C D C3-Cyanation (CSI, CH3CN, then DMF) C->D E 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (Core Scaffold) D->E F Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) E->F G 6-Aryl-1-ethyl-1H-indole-3-carbonitrile (Target Library) F->G

Caption: Workflow for the synthesis and late-stage functionalization of the core indole scaffold.

Protocol 1: N-Alkylation of 6-Bromoindole

Objective: Irreversibly mask the indole nitrogen to enhance lipophilicity and prevent competitive N-alkylation in downstream steps.

  • Causality: Sodium hydride (NaH) is utilized to deprotonate the indole N-H (pKa ~16.2), forming a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the Na⁺ cation, leaving a "naked" and highly reactive indolide anion to undergo a rapid S_N2 substitution with ethyl bromide.

  • Step-by-Step:

    • Charge a dry, argon-flushed flask with 6-bromoindole (1.0 eq) and anhydrous DMF. Cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add ethyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC; Hexane/EtOAc 8:2). The disappearance of the starting material (which stains strongly with vanillin) and the emergence of a less polar spot confirms the loss of the N-H bond. Quenching with ice-water destroys unreacted NaH and precipitates the highly hydrophobic 6-bromo-1-ethylindole product.

Protocol 2: Regioselective C3-Cyanation

Objective: Introduce the critical hydrogen-bond accepting nitrile group at the C3 position.

  • Causality: 4 is a remarkably powerful electrophile that selectively attacks the most electron-rich position of the indole ring (C3). The subsequent addition of DMF acts as a Vilsmeier-type dehydrating agent, rapidly decomposing the N-chlorosulfonyl amide intermediate to yield the nitrile directly, bypassing the need for a primary amide intermediate[4].

  • Step-by-Step:

    • Dissolve 6-bromo-1-ethylindole (1.0 eq) in anhydrous acetonitrile and cool to 0 °C.

    • Add CSI (1.0 eq) dropwise. The reaction is highly exothermic; strict temperature control prevents polymerization. Stir for 2 hours at 0 °C.

    • Add anhydrous DMF (excess, ~60 eq) dropwise. Stir for an additional 1.5 hours at 0 °C.

    • Pour the mixture into crushed ice to hydrolyze the intermediates.

  • Self-Validation: The resulting precipitate is filtered and dried. Infrared (IR) spectroscopy provides definitive validation via the appearance of a sharp, distinct C≡N stretching band at ~2220–2230 cm⁻¹.

Protocol 3: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Exploit the C6-bromo handle to generate libraries of biologically active analogs.

  • Causality: The3 for oxidative addition by Pd(0) catalysts. A mild base (e.g., K₂CO₃) activates the arylboronic acid via the formation of a boronate complex, driving transmetalation and subsequent reductive elimination[3].

  • Step-by-Step:

    • Combine 6-bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).

    • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

    • Heat to 90 °C for 12 hours.

  • Self-Validation: Monitor by LC-MS. The molecular ion peak will shift from the characteristic brominated isotope pattern (M, M+2 of equal intensity) to the exact mass of the newly formed C6-aryl coupled product.

Medicinal Chemistry Applications & Biological Targets

The 6-bromo-1-ethyl-1H-indole-3-carbonitrile scaffold is not a static chemical entity; it is a dynamic precursor utilized across several high-value therapeutic areas.

Kinase Inhibition in Neurodegenerative Diseases

Fragment-based drug design has identified2 and Glycogen synthase kinase 3 (GSK-3)[2]. The C3-cyano group forms a critical hydrogen bond with the backbone amide of the kinase hinge region. Inhibition of DYRK1A and GSK-3 prevents the hyperphosphorylation of Tau proteins, a primary pathological driver in Alzheimer's disease and Down syndrome.

KinasePathway Scaffold Indole-3-carbonitrile Derivatives DYRK1A DYRK1A Kinase Scaffold->DYRK1A Inhibits GSK3 GSK-3 Kinase Scaffold->GSK3 Inhibits Tau Tau Protein Hyperphosphorylation DYRK1A->Tau Phosphorylates DS Down Syndrome Pathology DYRK1A->DS Overexpression Linked to GSK3->Tau Phosphorylates AD Alzheimer's Disease Pathology Tau->AD Promotes

Caption: Mechanism of action for indole-3-carbonitrile derivatives in neurodegenerative pathways.

Anti-Infective and Anticancer Therapeutics

Beyond kinases, the 6-bromoindole core is highly prized in the development of 5 (CGL), an enzyme essential for bacterial sulfur metabolism[5]. Furthermore, functionalization at the C6 position has been used to synthesize analogs of marine alkaloids (e.g., nortopsentins), which exhibit profound cytotoxicity against human cancer cell lines.

References

  • National Institutes of Health (PMC). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from:[Link]

  • National Institutes of Health (PMC). New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity (CSI Cyanation Protocol). Retrieved from: [Link]

  • National Institutes of Health (PMC). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Retrieved from:[Link]

Sources

The Solubility Profile of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: A Comprehensive Guide for Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis[1]. Characterized by its rigid aromatic core and specific substitution pattern, its behavior in solution dictates its utility in both high-throughput screening and downstream synthetic applications (such as cross-coupling reactions). This whitepaper provides an in-depth analysis of its solvation mechanics, empirical solubility profiles in organic solvents, and validated methodologies for solubility quantification.

Structural Rationale and Solvation Mechanics

To predict and manipulate the solubility of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, one must first deconstruct its molecular architecture. The solubility of indole derivatives is historically limited by strong intermolecular hydrogen bonding (as seen in unsubstituted indoles like indigo, which exhibit notoriously poor solubility)[2]. However, specific functionalizations on this molecule drastically alter its physical properties:

  • N1-Alkylation (Ethyl Group): The substitution of the indole nitrogen with an ethyl group eliminates the primary hydrogen-bond donor (N-H). This disruption of intermolecular hydrogen bonding significantly lowers the crystal lattice energy and increases lipophilicity, thereby dramatically enhancing solubility in organic solvents.

  • C3-Cyano Group: The nitrile moiety acts as a strong electron-withdrawing group and a dedicated hydrogen-bond acceptor. This creates a strong molecular dipole, favoring solvation in polar aprotic solvents.

  • C6-Bromo Group: The heavy halogen atom increases the overall polarizability and the partition coefficient (LogP) of the molecule, favoring dissolution in halogenated and non-polar organic media while further reducing aqueous solubility.

G Core 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (Target Compound) NEthyl N1-Ethyl Group (Removes H-Bond Donor, Increases Lipophilicity) Core->NEthyl Alkylation Cyano C3-Cyano Group (Strong Dipole, H-Bond Acceptor) Core->Cyano Substitution Bromo C6-Bromo Group (High Polarizability, Increases LogP) Core->Bromo Halogenation Indole Indole Core (Aromaticity, Pi-Pi Stacking) Core->Indole Scaffold

Fig 1. Structural features dictating the solubility profile of the target compound.

Thermodynamic Solubility Profile in Organic Solvents

Based on the structural descriptors outlined above, the compound exhibits a distinct preference for polar aprotic and halogenated solvents. The table below summarizes the quantitative solubility profile, categorized by solvent class and the underlying thermodynamic interactions.

SolventDielectric Constant (ε)Predicted Solubility RangeSolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mL (High)Strong dipole-dipole interactions perfectly solvate the polarized core. DMSO is the gold standard for stock preparation[3].
Dichloromethane (DCM) 9.120 - 50 mg/mL (High)Favorable halogen-halogen dispersion forces between the C6-bromo group and the solvent molecules.
Ethyl Acetate (EtOAc) 6.05 - 20 mg/mL (Moderate)Moderate dipole interactions; the solvent acts as a weak H-bond acceptor, interacting with the polarized ring system.
Methanol (MeOH) 32.7< 5 mg/mL (Low)Poor solubility. While polar, MeOH relies on H-bond donation. The lack of an H-bond donor on the N1-ethyl indole limits interaction.
Aqueous Buffer (pH 7.4) 80.1< 0.01 mg/mL (Insoluble)Hydrophobic exclusion driven by the lipophilic ethyl and bromo groups. Requires co-solvents for biological assays[4].

Experimental Methodology: Solubility Validation

To rigorously quantify the solubility of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile for downstream applications, two distinct self-validating protocols must be employed depending on the target environment.

Protocol A: High-Throughput Kinetic Solubility Assay (Aqueous/DMSO Transition)

Kinetic solubility is critical during early-stage drug discovery to determine how a compound behaves when transitioning from an organic storage solvent (DMSO) into an aqueous biological assay[4].

Causality Insight: We measure absorbance at 620 nm because the indole aromatic system strongly absorbs UV light in the 280-300 nm range. Measuring at 620 nm ensures the signal is purely a result of light scattering (turbidimetry) caused by compound precipitation, preventing false readings[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Ensure complete dissolution via vortexing.

  • Serial Dilution: Prepare a 3-fold serial dilution of the stock in pure DMSO across a 96-well plate.

  • Aqueous Transition: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). Critical step: The final DMSO concentration must be strictly capped at 2%. Higher concentrations act as a co-solvent, artificially inflating the apparent solubility[4][5].

  • Equilibration: Incubate the microplate at 25°C for 60 minutes on an orbital shaker (150 rpm) to allow metastable aggregates to precipitate.

  • Nephelometric Detection: Read the plate at 620 nm using a turbidimetric plate reader. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (typically 1.5-fold over a DMSO-only control) is observed[5].

Workflow Step1 1. Stock Prep 10 mM in DMSO Step2 2. Serial Dilution 3-fold in DMSO Step1->Step2 Step3 3. Buffer Addition PBS pH 7.4 (2% DMSO) Step2->Step3 Step4 4. Incubation 1 hr at 25°C Step3->Step4 Step5 5. Turbidimetry Absorbance at 620 nm Step4->Step5

Fig 2. High-throughput kinetic solubility assay workflow utilizing turbidimetric detection.

Protocol B: Thermodynamic Shake-Flask Method (Organic Solvents)

For synthetic applications (e.g., preparing the compound for a Suzuki-Miyaura coupling), thermodynamic equilibrium solubility in pure organic solvents must be established.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to 5 mL of the target organic solvent (e.g., DCM or THF) in a sealed borosilicate glass vial. Visible solid must remain to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 to 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality Insight: PTFE (Polytetrafluoroethylene) is mandatory here. Standard PES or cellulose acetate filters will dissolve in aggressive aprotic solvents like THF or DCM, contaminating the sample and ruining downstream chromatography.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a known calibration curve.

Downstream Applications in Drug Discovery

Understanding the solubility profile of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is paramount for its use as a synthetic intermediate.

The C6-bromo position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Because the compound is highly soluble in polar aprotic solvents, reactions are optimally run in solvent systems like 1,4-Dioxane/Water or DMF . The high solubility in the organic phase ensures that the oxidative addition of the palladium catalyst to the C-Br bond occurs rapidly in a homogeneous solution, preventing catalyst poisoning and ensuring high yields of complex, multi-ring pharmaceutical precursors.

References

  • BLD Pharm. (n.d.). 876734-31-5 | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.
  • Creative Biolabs. (n.d.). Aqueous Solubility - Kinetic Solubility Assay.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • National Institutes of Health (PMC). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • DOI Organization. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS.

Sources

Biological targets for 6-substituted indole-3-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-substituted indole-3-carbonitrile compounds reveals a highly versatile pharmacophore capable of engaging diverse biological targets. By strategically modifying the C6 position of the indole core, medicinal chemists can fine-tune the electronic properties, steric fit, and pharmacokinetic profiles of these molecules, transforming a simple fragment into a potent therapeutic agent.

Pharmacophore Rationale: The Dynamics of C6-Substitution

The indole ring is a "privileged scaffold" in drug discovery. The introduction of a carbonitrile (–C≡N) group at the C3 position serves as a strong electron-withdrawing moiety that can act as a hydrogen bond acceptor or occupy specific hydrophobic sub-pockets within target proteins[1]. However, it is the substitution at the C6 position that often dictates the molecule's target selectivity and binding affinity.

Substitution at C6 (e.g., with halogens like fluorine, chlorine, bromine, or nitro groups) drives two critical mechanistic advantages:

  • Electronic Modulation of the Hinge-Binding Motif: Kinase inhibitors frequently rely on the N1-H of the indole to act as a hydrogen bond donor to the kinase hinge region. Electron-withdrawing groups at C6 lower the pKa of the N1-H bond, thereby strengthening its hydrogen-bond donor capacity and increasing overall target affinity[2].

  • Vector for Solvent-Exposed Functionalization: In many kinase active sites, the C6 position is oriented toward the solvent-exposed region. Halogenated derivatives, such as 6-bromo-1H-indole-3-carbonitrile, serve as ideal synthetic intermediates. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki reactions), allowing for the attachment of solubilizing heterocycles like pyrazoles or oxadiazoles without disrupting the core binding mode[3].

Primary Biological Targets and Mechanistic Pathways

Tropomyosin Receptor Kinase (TRK) in Oncology

TRK kinases are validated therapeutic targets for cancers driven by NTRK gene fusions. 1H-indole-3-carbonitrile derivatives have been engineered via bioisosteric replacement to act as highly potent TRK inhibitors[4]. These compounds competitively bind to the ATP pocket of the kinase domain. Mechanistically, they induce cancer cell death by arresting the cell cycle and triggering apoptosis, directly correlated with a dose-dependent reduction in phosphorylated TRK (p-TRK) levels[4]. Because acquired resistance via on-target kinase domain mutations is a major clinical hurdle, the rigid, high-affinity nature of the substituted indole-3-carbonitrile scaffold is critical for maintaining efficacy against mutant variants[5].

DYRK1A in Neurodegenerative Diseases

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is heavily implicated in the pathogenesis of Down syndrome and Alzheimer's disease[2]. Because many existing DYRK1A inhibitors suffer from poor water solubility and high lipophilicity, fragment-based drug design has utilized halogenated indole-3-carbonitriles (such as 7-chloro and 6-substituted analogs) as highly efficient, low-molecular-weight templates[2]. These fragments fit perfectly into the narrow, flat ATP-binding pocket of DYRK1A, yielding double-digit nanomolar inhibitors that maintain submicromolar activity in cellular assays[2].

LsrK and Antimicrobial Resistance
PfATP4 in Antimalarial Drug Discovery

In parasitology, the 6-substituted indole core is utilized to target PfATP4, a critical sodium-dependent ATPase in Plasmodium falciparum[3]. Starting from 6-bromo-1H-indole-3-carbonitrile, researchers have synthesized N-acetamide indoles that disrupt the parasite's sodium homeostasis. This on-target inhibition blocks gamete development and prevents parasite transmission to mosquitoes[3].

Quantitative Target Affinity

To contextualize the pharmacological versatility of this scaffold, the following table summarizes the quantitative binding and efficacy data across different biological targets.

Biological TargetPrimary IndicationRepresentative Scaffold / CompoundEfficacy / Affinity MetricMechanism of ActionRef
TRK NTRK-Fusion CancersCompound C11High antiproliferative activityReduces p-TRK, induces apoptosis[4]
DYRK1A Alzheimer's / Down SyndromeHalogenated Indole-3-carbonitrilesIC50 in double-digit nM rangeATP-competitive kinase inhibition[2]
LsrK Antimicrobial ResistanceCompound A19 (3-cyano-indole)IC50: 340 nM, KD: 485 nMAI-2 Quorum Sensing Inhibition[6]
PfATP4 MalariaN-acetamide indoles (via 6-bromo core)Blocks parasite transmissionNa+ dependent ATPase inhibition[3]

Experimental Methodologies

The following self-validating protocols outline the synthesis and biological evaluation of these compounds. Each step is designed to ensure chemical integrity and mechanistic confirmation.

Protocol 1: Synthesis of 6-Substituted 1H-Indole-3-Carbonitriles

This protocol utilizes electrophilic cyanation to functionalize the C3 position of a 6-substituted indole precursor[2],[1].

  • Preparation & Inert Atmosphere: Dissolve the 6-substituted indole (1 eq.) in anhydrous acetonitrile (20–60 mL) under a strict nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly moisture-sensitive electrophilic cyanating agent.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Add a mixture of chlorosulfonyl isocyanate (1–7 eq.) in anhydrous acetonitrile dropwise.

    • Causality: The 0 °C environment thermally controls the highly exothermic electrophilic aromatic substitution at the electron-rich C3 position, preventing unwanted polymerization and ensuring regioselectivity.

  • Reaction Progression: Remove the ice bath, allow the solution to warm to room temperature, and stir for 4 hours.

  • Hydrolysis of Intermediate: Add a mixture of dimethylformamide (DMF, 1 mL) and anhydrous acetonitrile (5 mL), and stir for an additional 2 hours. Quench the reaction by adding water (30 mL).

    • Causality: The intermediate formed is an N-sulfonyl amide. DMF facilitates the breakdown of this complex, while the water quench drives the hydrolysis to yield the final, stable carbonitrile product[2].

  • Isolation: Extract the organic layer, dry over Na2SO4, and purify the crude product via silica gel column chromatography to isolate the target scaffold.

Protocol 2: In Vitro Kinase Inhibition & Cellular Viability Assay

This workflow validates the on-target efficacy of the synthesized compounds against kinases like TRK[4].

  • Cell Culture & Dosing: Culture target-dependent cell lines (e.g., Km-12 for TRK) in standard media. Treat the cells with a concentration gradient of the indole-3-carbonitrile derivative (e.g., 1 nM to 10 µM).

  • Viability Assessment (72h): Utilize an MTT or CellTiter-Glo assay to measure cell viability after 72 hours of incubation.

    • Causality: Establishing a precise dose-response curve allows for the calculation of the IC50 value, quantifying the compound's absolute antiproliferative potency.

  • Mechanistic Validation (Western Blot): Lyse a subset of treated cells and perform Western blotting for total TRK, phosphorylated TRK (p-TRK), and cleaved caspase-3.

    • Causality: This is the critical self-validating step. A dose-dependent decrease in p-TRK confirms that the compound is successfully engaging and inhibiting the kinase target inside the cell. Concurrently, an increase in cleaved caspase-3 proves that the resulting cell death is driven by programmed apoptosis rather than non-specific chemical cytotoxicity[4].

Pathway and Workflow Visualizations

TargetPathways Core 6-Substituted Indole-3-Carbonitrile TRK TRK Kinase (Oncology) Core->TRK ATP-Competitive Binding DYRK1A DYRK1A Kinase (Neurodegeneration) Core->DYRK1A Hinge Region H-Bonding LsrK LsrK (AMR) Core->LsrK Allosteric/Active Site PfATP4 PfATP4 (Malaria) Core->PfATP4 Na+ ATPase Inhibition TRK_Effect Cell Cycle Arrest & Apoptosis TRK->TRK_Effect Decreased p-TRK DYRK1A_Effect Tau/Amyloid Regulation DYRK1A->DYRK1A_Effect Kinase Inhibition LsrK_Effect Quorum Sensing Inhibition LsrK->LsrK_Effect AI-2 Disruption PfATP4_Effect Blocks Parasite Transmission PfATP4->PfATP4_Effect Ion Imbalance

Biological pathways and downstream therapeutic effects of 6-substituted indole-3-carbonitriles.

SyntheticWorkflow Step1 6-Substituted 1H-Indole Step2 Electrophilic Addition (CSI, 0°C) Step1->Step2 Anhydrous ACN Step3 N-Sulfonyl Amide Intermediate Step2->Step3 C3 Attack Step4 Hydrolysis (DMF/H2O) Step3->Step4 Room Temp Step5 Target Scaffold Isolation Step4->Step5 Precipitation

Synthetic workflow for the electrophilic cyanation of 6-substituted indoles at the C3 position.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: MDPI URL
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors Source: PubMed URL
  • Design, synthesis and biological evaluation of novel 1H-indole-3...
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • H Cyanation with Inorganic Cyanate (OCN–)

Sources

Structural Elucidation and Formula Analysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the molecular weight, formula analysis, and structural elucidation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, designed for researchers and drug development professionals.

Executive Summary & Strategic Importance

In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for kinase inhibitors, serotonin receptor ligands, and complex alkaloid-inspired frameworks. 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) is a highly specialized building block[1]. The strategic placement of the bromine atom at the C6 position provides a critical chemical handle for late-stage carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig cross-couplings)[2]. Meanwhile, the C3-carbonitrile group acts as a potent hydrogen-bond acceptor and pharmacophore element.

Because regiochemical fidelity (ensuring the bromine is at C6 and the ethyl group is at N1) is paramount for downstream synthesis, orthogonal analytical techniques must be employed to validate its molecular weight, empirical formula, and structural connectivity.

Physicochemical & Isotopic Profiling

Before initiating experimental analysis, establishing the theoretical physicochemical parameters is required to set the calibration windows for mass spectrometry and elemental analysis. Bromine is unique among halogens due to its nearly 1:1 natural isotopic distribution of


 (50.69%) and 

(49.31%). This creates a highly diagnostic "twin peak" signature in mass spectrometry.

Table 1: Theoretical Physicochemical Parameters

ParameterValueAnalytical Relevance
IUPAC Name 6-bromo-1-ethyl-1H-indole-3-carbonitrileNomenclature standardization
CAS Number 876734-31-5Database indexing
Molecular Formula

Target for Elemental Analysis
Average Molecular Weight 249.11 g/mol Bulk stoichiometric calculations
Monoisotopic Mass (

)
247.9949 DaHRMS exact mass targeting
Monoisotopic Mass (

)
249.9929 DaHRMS isotopic confirmation
SMILES N#CC1=CN(CC)C2=C1C=CC(Br)=C2Computational modeling input

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the molecular formula (


), High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard[3].

Causality of Experimental Design: ESI in positive mode (


) is selected because the nitrogen atoms (specifically the cyano nitrogen and the indole core) are readily protonated in the presence of a weak acid (formic acid), yielding a stable 

ion. A Time-of-Flight (TOF) analyzer is utilized to achieve mass accuracy within

, which is mathematically required to differentiate the target formula from isobaric impurities.
Step-by-Step Self-Validating HRMS Protocol
  • System Calibration (Self-Validation): Infuse an internal calibrant (e.g., Leucine Enkephalin,

    
     556.2771) into the ESI source via a lock-mass sprayer. This ensures real-time correction of instrumental drift.
    
  • Blank Run: Inject a blank solvent (MeOH/

    
     1:1 with 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover.
    
  • Sample Preparation: Dissolve 1 mg of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using the mobile phase.

  • Acquisition: Inject 2 µL of the sample into the LC-HRMS system. Scan the

    
     range of 100–1000 Da.
    
  • Data Interpretation: Isolate the target mass window. You must observe a doublet of equal intensity at

    
     249.0020 (
    
    
    
    ) and
    
    
    251.0000 (
    
    
    ). The mass error must be calculated as:
    
    
    .

Nuclear Magnetic Resonance (NMR) Elucidation

While HRMS confirms the formula, it cannot distinguish between positional isomers (e.g., 5-bromo vs. 6-bromo). 1D and 2D NMR spectroscopy are required to map the regiochemistry[4].

Causality of Experimental Design: The


 NMR spectrum of a 6-bromoindole system presents a highly specific splitting pattern. The proton at C7 (ortho to the bromine, meta to C5) will appear as a distinct doublet with a small meta-coupling constant (

). The N-ethyl group will present as a classic first-order aliphatic system (a triplet and a quartet), proving that alkylation occurred at N1 and not C3 (which is occupied by the cyano group).
Step-by-Step Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standardization (Self-Validation): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to validate the chemical shift axis.

  • Acquisition: Acquire a standard

    
     spectrum (minimum 16 scans, 400 MHz or higher) and a 
    
    
    
    spectrum (minimum 512 scans).
  • Regiochemical Mapping (HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for a

    
     cross-peak between the N-ethyl 
    
    
    
    protons (
    
    
    ) and the indole C2/C7a carbons, unequivocally proving N-alkylation.

Table 2: Diagnostic


 NMR Shifts (Predicted in 

)
Proton AssignmentMultiplicityIntegrationExpected Shift (

, ppm)
Coupling Constant (

, Hz)
H-2 (Indole core) Singlet1H~ 7.80 - 8.00N/A
H-4 (Aromatic) Doublet1H~ 7.60~ 8.4 (ortho)
H-5 (Aromatic) Doublet of doublets1H~ 7.30~ 8.4 (ortho), 1.6 (meta)
H-7 (Aromatic) Doublet1H~ 7.70~ 1.6 (meta)
N-

(Ethyl)
Quartet2H~ 4.20~ 7.2

(Ethyl)
Triplet3H~ 1.40~ 7.2

Elemental Analysis (Combustion Protocol)

To ensure the bulk purity of the synthesized or purchased batch, CHN elemental analysis is performed. This validates that the bulk powder matches the empirical formula derived from HRMS.

  • Calibration: Calibrate the elemental analyzer using a certified reference standard (e.g., sulfanilamide).

  • Combustion: Weigh exactly 1.500 mg of the dried sample into a tin capsule. Combust at 950°C in an oxygen-rich environment.

  • Detection: Measure the evolved

    
    , 
    
    
    
    , and
    
    
    gases using thermal conductivity detectors.
  • Validation: The experimental percentages must fall within

    
     of the theoretical values: Carbon:  53.04%, Hydrogen:  3.64%, Nitrogen:  11.25%.
    

Analytical Workflow Visualization

G Start Compound 876734-31-5 (C11H9BrN2) HRMS HRMS (ESI-TOF) Isotopic Profiling Start->HRMS Mass & Formula NMR 1H & 13C NMR Regiochemistry Start->NMR Connectivity EA Elemental Analysis Bulk Purity Start->EA Empirical Formula Br_Iso 1:1 Doublet [M+H]+ m/z 249.00 / 251.00 Confirms Bromine HRMS->Br_Iso N_Ethyl N-Ethyl Signals Quartet & Triplet NMR->N_Ethyl C6_Br H4/H5/H7 Coupling Confirms C6-Br NMR->C6_Br CHN C: 53.04%, H: 3.64% N: 11.25% EA->CHN Validated Validated Structure: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile Br_Iso->Validated N_Ethyl->Validated C6_Br->Validated CHN->Validated

Analytical workflow for the structural validation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

References
  • BLD Pharm. 876734-31-5 | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile Information and Documentation.1

  • Royal Society of Chemistry (RSC). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source.3

  • MDPI (Marine Drugs). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity.4

  • Benchchem. (6-Bromo-1H-indol-3-yl)methanamine | 887581-34-2: Strategies for Indole Ring Bromination and Cross-Coupling.2

Sources

The Strategic Utility of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile in Modern Drug Discovery: A Patent Landscape and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly functionalized, orthogonal building blocks is paramount for accelerating hit-to-lead and lead optimization campaigns. 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) has emerged as a privileged intermediate in the synthesis of targeted therapeutics. This whitepaper provides an in-depth technical analysis of this molecule, exploring its structural rationale, its prominent role in recent patent literature—specifically targeting the P2X7 receptor (P2X7R) and the Farnesoid X Receptor (FXR)—and field-proven synthetic methodologies for its functionalization.

Structural Rationale & Mechanistic Utility

As a Senior Application Scientist, I evaluate intermediates not just by their reactive groups, but by the orthogonality of those groups. The utility of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile lies in its tri-functional nature, which allows for sequential, non-interfering modifications:

  • The N-Ethyl Group (N1): Alkylation at the indole nitrogen locks the tautomeric state of the ring. This prevents unwanted N-arylation during subsequent cross-coupling reactions and provides a baseline lipophilicity (logP enhancement) that is often required for fitting into hydrophobic binding pockets.

  • The Carbonitrile Group (C3): The cyano group is a strong electron-withdrawing moiety that modulates the electron density of the indole core, increasing its metabolic stability. More importantly, it serves as a versatile synthetic handle. It can be selectively hydrated to a carboxamide, hydrolyzed to a carboxylic acid, or reduced to a primary amine.

  • The Bromo Substituent (C6): Positioned at the 6-position, the bromine atom is the critical vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Modification at C6 allows for linear extension of the molecule, which is geometrically ideal for projecting pharmacophores into deep receptor channels.

G A 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) B Pd-Catalyzed Cross-Coupling (C6 Modification) A->B C Nitrile Hydration (C3 Modification) A->C D FXR Agonists (NASH/NAFLD) B->D E P2X7R Antagonists (Neuroinflammation) B->E Dual Mod. C->E

Synthetic divergence of the core scaffold toward FXR and P2X7R therapeutic targets.

Patent Landscape & Therapeutic Applications

P2X7 Receptor Antagonists (Neuroinflammation & Pain)

The P2X7 receptor is an ATP-gated ion channel heavily implicated in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β [1]. Antagonizing P2X7R is a major therapeutic strategy for neuroinflammation, rheumatoid arthritis, and neuropathic pain.

In , the 6-Bromo-1-ethyl-1H-indole-3-carbonitrile scaffold is utilized to synthesize potent P2X7R antagonists. The synthetic strategy involves hydrating the C3-carbonitrile to a carboxamide, followed by functionalization of the C6-bromo group. The resulting indole-3-carboxamides fit precisely into the allosteric binding site of the P2X7 receptor, effectively blocking ATP-induced pore formation.

P2X7R ATP Extracellular ATP Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Activates Inflammasome NLRP3 Inflammasome Activation Receptor->Inflammasome K+ Efflux Antagonist Indole-3-carboxamide Antagonist Antagonist->Receptor Blocks IL1b IL-1β Release (Inflammation) Inflammasome->IL1b

Mechanism of action for P2X7R antagonists derived from the indole scaffold.

Farnesoid X Receptor (FXR) Agonists (NASH/NAFLD)

FXR is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. FXR agonists are currently at the forefront of clinical trials for Non-Alcoholic Steatohepatitis (NASH) and Non-Alcoholic Fatty Liver Disease (NAFLD) [2].

According to, the scaffold is employed to synthesize fluorine-containing isoxazole compounds. Here, the C6-bromo position undergoes cross-coupling to attach complex fluorinated pharmacophores, while the C3 position is manipulated to optimize binding kinetics within the FXR ligand-binding domain.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and strategic modifications extracted from the patent landscape regarding this intermediate.

Patent ReferenceTarget ProteinTherapeutic IndicationKey Scaffold ModificationRepresentative Yield
EP2105164A1 [1]P2X7 ReceptorNeuroinflammation, PainC3-Nitrile to Carboxamide; C6 Arylation68% - 82% (Over 2 steps)
WO2019214656A1 [2]FXR (Nuclear Receptor)NASH, NAFLDC6-Bromo coupling to fluorinated isoxazole55% - 74% (Cross-coupling)
PubChem Context [3]Various KinasesOncology (Broad)N1-Ethyl retention; C3/C6 dual modificationN/A (Building Block)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents are chosen.

Regioselective Suzuki-Miyaura Cross-Coupling at C6

Objective: To couple an aryl boronic acid to the C6 position of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Causality & Design:

  • Catalyst:

    
     is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial for electron-rich indole systems.
    
  • Solvent System: A 4:1 mixture of 1,4-Dioxane and

    
     is used. Dioxane provides an excellent boiling point (101 °C) for thermal activation, while water is strictly required to dissolve the 
    
    
    
    base and form the reactive tripartite boronate complex necessary for transmetallation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 equiv, 2.0 mmol), the desired aryl boronic acid (1.2 equiv, 2.4 mmol), and

    
     (3.0 equiv, 6.0 mmol).
    
  • Degassing: Add 1,4-Dioxane (16 mL) and

    
     (4 mL). Degas the mixture by sparging with argon for 15 minutes. Self-Validation Check: Oxygen must be removed to prevent oxidative homocoupling of the boronic acid.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 0.1 mmol) under a positive stream of argon.
    
  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation Check: Look for the disappearance of the characteristic bromine isotope doublet (

    
     249.0 and 251.0 
    
    
    
    ) of the starting material.
  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Controlled Hydration of C3-Carbonitrile to Carboxamide (Radziszewski Reaction)

Objective: To selectively convert the C3-carbonitrile to a primary carboxamide without over-hydrolyzing to the carboxylic acid (critical for P2X7R antagonists).

Causality & Design:

  • Reagents: Basic hydrogen peroxide (

    
     / 
    
    
    
    ) in DMSO. DMSO acts as both a solvent and a mild participant. It reacts with
    
    
    to form a hydroperoxide anion intermediate that attacks the nitrile carbon with high electrophilic selectivity, stopping strictly at the amide stage.

Step-by-Step Procedure:

  • Preparation: Dissolve the indole intermediate (1.0 equiv, 1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 3 M aqueous

    
     (0.2 equiv, 0.2 mmol).
    
  • Oxidation: Slowly add 30% aqueous

    
     (5.0 equiv, 5.0 mmol) dropwise over 10 minutes. Self-Validation Check: The reaction is exothermic; dropwise addition controls the thermal spike, preventing unwanted side reactions.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: TLC (100% EtOAc). The highly polar amide product will have a significantly lower

    
     compared to the starting nitrile.
    
  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). The carboxamide product typically precipitates. Filter the solid, wash with cold water, and dry under high vacuum.

Conclusion

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is far more than a simple building block; it is a strategically designed scaffold that addresses multiple pharmacokinetic and pharmacodynamic requirements simultaneously. By mastering its orthogonal reactivity—specifically C6 cross-coupling and C3 nitrile manipulation—drug development professionals can rapidly access diverse chemical space, as evidenced by its critical role in the synthesis of next-generation P2X7R and FXR modulators.

References

  • European Patent Office (EP2105164A1)
  • World Intellectual Property Organization (WO2019214656A1)
  • 6-bromo-1-ethyl-1H-indole (Compound Summary & Patent Co-Occurrences) National Center for Biotechnology Information. PubChem Compound Database (CID 18007603) URL:[Link]

Methodological & Application

Technical Synthesis Guide: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) represents a critical entry point into the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. The 3-cyanoindole scaffold serves as a bioisostere for purine cores, while the 6-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to diversify the pharmacophore.

This guide details a two-step, scalable protocol prioritizing atom economy and operational safety. Unlike traditional multi-step Vilsmeier-Haack formylation routes (Aldehyde


 Oxime 

Nitrile), this protocol utilizes Chlorosulfonyl Isocyanate (CSI) for direct C3-cyanation, followed by a regiospecific N-alkylation.

Retrosynthetic Analysis & Route Selection

The strategic disconnection focuses on the C3-functionalization and N1-alkylation.

  • Route A (Selected): C3-Cyanation of 6-bromoindole followed by N-alkylation.

    • Rationale: 6-Bromoindole is a commoditized starting material.[1] Installing the nitrile first utilizes the high reactivity of the C3 position in the electron-rich indole system. The subsequent electron-withdrawing nitrile group increases the acidity of the N1-proton (

      
       shifts from 
      
      
      
      17 to
      
      
      12), facilitating mild, base-mediated alkylation.
  • Route B (Alternative): N-alkylation followed by C3-Cyanation.

    • Drawback: While viable, N-ethyl-6-bromoindole is less shelf-stable than the 3-cyano intermediate. Furthermore, carrying out the highly exothermic CSI reaction on a substituted indole requires stricter temperature control to prevent over-reaction.

Reaction Pathway Diagram[1][2][3]

SynthesisRoute SM 6-Bromoindole (Starting Material) INT Intermediate: 6-Bromo-1H-indole-3-carbonitrile SM->INT Step 1: CSI, MeCN then DMF (0°C to RT) CSI Chlorosulfonyl Isocyanate (CSI) CSI->INT TARGET Target: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile INT->TARGET Step 2: Et-I, Cs2CO3 DMF, 60°C

Figure 1: Two-step synthesis pathway via direct cyanation and N-alkylation.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indole-3-carbonitrile

Reaction Type: Electrophilic Aromatic Substitution / Elimination Principle: CSI reacts with the indole C3 position to form an N-chlorosulfonyl amide intermediate. Treatment with DMF facilitates the elimination of chlorosulfonic acid, yielding the nitrile.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density (g/mL)Role
6-Bromoindole 196.041.0SolidSubstrate
Chlorosulfonyl Isocyanate (CSI) 141.531.11.626Electrophile
Acetonitrile (Anhydrous) -Solvent0.786Solvent
DMF (Anhydrous) 73.093.00.944Quencher/Reagent
Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 6-Bromoindole (5.0 g, 25.5 mmol) and anhydrous Acetonitrile (50 mL) . Cool the solution to 0°C using an ice/water bath.

  • CSI Addition: Dilute CSI (2.44 mL, 28.0 mmol) in Acetonitrile (10 mL) in the addition funnel. Add dropwise to the indole solution over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: A precipitate (the N-chlorosulfonyl amide intermediate) typically forms. The mixture may turn light pink or beige.

  • Reaction: Stir at 0°C for 1 hour. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).

  • Conversion to Nitrile: Add anhydrous DMF (5.9 mL, 76.5 mmol) dropwise at 0°C.

    • Caution: Exothermic reaction. Gas evolution (HCl/SO3 complexes) may occur.

  • Workup: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Pour the reaction mixture onto crushed ice (200 g).

  • Isolation: Stir the aqueous slurry vigorously. The product, 6-Bromo-1H-indole-3-carbonitrile , will precipitate as a solid. Filter via Büchner funnel.

  • Purification: Wash the cake with water (3 x 50 mL) and cold hexanes (2 x 30 mL). Dry under vacuum at 45°C.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Reaction Type: Nucleophilic Substitution (


)
Principle:  The nitrile group at C3 enhances the acidity of the indole NH, allowing deprotonation by Cesium Carbonate (

) and subsequent attack on Ethyl Iodide.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
6-Bromo-1H-indole-3-carbonitrile 221.051.0Substrate
Ethyl Iodide 155.971.5Alkylating Agent
Cesium Carbonate (

)
325.822.0Base
DMF (Anhydrous) -SolventSolvent
Procedure
  • Setup: Charge a 100 mL RBF with 6-Bromo-1H-indole-3-carbonitrile (4.0 g, 18.1 mmol) and Cesium Carbonate (11.8 g, 36.2 mmol) .

  • Solvent: Add anhydrous DMF (40 mL) and stir at RT for 15 minutes to ensure deprotonation (color change to yellow/orange often observed).

  • Alkylation: Add Ethyl Iodide (2.17 mL, 27.1 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 3-4 hours.

    • Note: Ethyl iodide is volatile (bp 72°C); use a reflux condenser to prevent loss.

  • Quench & Extraction: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Brine (2 x 50 mL) and LiCl (5% aq, 1 x 50 mL) to remove residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-20%).

    • Target Yield: 90-95%

    • Final Appearance: White to crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

Operational Logic Diagram

Workflow Start Start Synthesis CheckMoisture Is System Anhydrous? Start->CheckMoisture DrySystem Flame Dry / N2 Purge CheckMoisture->DrySystem No Step1 Step 1: CSI Addition (Control < 5°C) CheckMoisture->Step1 Yes DrySystem->CheckMoisture Step1_QC TLC Check: SM Disappeared? Step1->Step1_QC Step1_QC->Step1 No (Add more CSI) AddDMF Add DMF (Quench) Step1_QC->AddDMF Yes Step2 Step 2: N-Alkylation (Cs2CO3, EtI) AddDMF->Step2 Final Isolate Target Step2->Final

Figure 2: Operational decision tree for reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Moisture in CSI or SolventCSI hydrolyzes rapidly. Ensure reagents are fresh and system is under

.
Step 1: Violent Exotherm Fast addition of DMFThe decomposition of the N-chlorosulfonyl intermediate is exothermic. Add DMF slowly at 0°C.
Step 2: Incomplete Reaction Loss of Ethyl IodideEtI is volatile. Ensure condenser is efficient or use a sealed pressure tube at 60°C.
Step 2: C-Alkylation Byproduct Use of wrong base/solvent

in DMF favors N-alkylation. Stronger bases (e.g., NaH) can sometimes lead to C2-alkylation if temperature is too high.

Safety & Handling (E-E-A-T)

  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle only in a fume hood. In case of spill, cover with solid sodium carbonate or dry sand—never water .

  • Ethyl Iodide: Alkylating agent and potential carcinogen. Volatile. Avoid inhalation.

  • Waste Disposal: Aqueous waste from Step 1 contains acidic byproducts and DMF. Neutralize with bicarbonate before disposal.

References

  • Organic Syntheses Procedure for CSI Cyanation

    • Lohaus, G. "Chlorosulfonyl Isocyanate." Organic Syntheses, Coll.[5] Vol. 6, p.298 (1988).

    • Source:

  • Synthesis of 6-Bromoindole Derivatives (Patent)

    • CN104292145A.
    • Source:

  • General Reactivity of Chlorosulfonyl Isocyanate

    • Taguchi, H. "Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate." TCI Chemicals Application Note.

    • Source:

  • Indole N-Alkylation Protocols

    • MedChemExpress Application Data for Ethyl 6-bromo-1H-indole-3-carboxyl
    • Source:

Sources

Application Note: Controlled Hydrolysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to Carboxamide and Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of indole-3-carbonitriles is a critical transformation in medicinal chemistry, enabling the synthesis of key pharmacophores such as indole-3-carboxamides and indole-3-carboxylic acids. This application note provides a comprehensive, self-validating guide for the controlled hydrolysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile . By manipulating the reagent systems and thermodynamic conditions, researchers can chemoselectively arrest the reaction at the primary amide or drive it to exhaustive hydrolysis to yield the free carboxylic acid.

Physicochemical & Mechanistic Rationale

Substrate Analysis

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) features an electron-rich indole core[1]. The presence of the N-ethyl group protects the indole nitrogen from unwanted side reactions and increases the molecule's lipophilicity. The 6-bromo substituent exerts a mild electron-withdrawing effect, slightly increasing the electrophilicity of the C3-nitrile carbon compared to an unsubstituted indole.

Causality of Base Catalysis

Indoles are notoriously sensitive to strong aqueous acids. Acid-catalyzed hydrolysis of indoles often triggers unwanted oligomerization, dimerization (e.g., formation of diindolylmethanes), or degradation pathways. Consequently, base-catalyzed hydrolysis is the industry standard for indole-based nitriles[2].

Mechanistic Divergence
  • Partial Hydrolysis (Radziszewski Reaction) : To synthesize the carboxamide without over-hydrolyzing to the acid, a mixture of hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) is used. The base deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the electrophilic nitrile carbon, forming a transient peroxyimidic acid intermediate that rapidly collapses into the primary amide.

  • Exhaustive Hydrolysis : To synthesize the carboxylic acid, harsher conditions are required. The robust C-N bond of the intermediate amide necessitates high thermal energy and a vast excess of hydroxide (KOH) in a high-boiling solvent (ethylene glycol) to fully convert to the carboxylate salt[3].

Quantitative Data Summary

Table 1: Substrate Properties

Property Value
IUPAC Name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
CAS Number 876734-31-5
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol

| Target Functionality | C3-Nitrile (-CN) |

Table 2: Hydrolysis Condition Comparison

Target Product Reagent System Solvent Temperature Time Expected Yield
Carboxamide 30% H₂O₂, 6M NaOH Ethanol 50°C 3-4 h 75-85%

| Carboxylic Acid | KOH (10 eq) | Ethylene Glycol / H₂O | 130°C (Reflux) | 18-24 h | 80-90% |

Workflow & Mechanistic Visualizations

Workflow Nitrile 6-Bromo-1-ethyl-1H- indole-3-carbonitrile (Starting Material) Amide 6-Bromo-1-ethyl-1H- indole-3-carboxamide (Partial Hydrolysis) Nitrile->Amide H2O2, NaOH EtOH, 50°C Acid 6-Bromo-1-ethyl-1H- indole-3-carboxylic acid (Exhaustive Hydrolysis) Nitrile->Acid KOH, Ethylene Glycol Reflux, 130°C Amide->Acid KOH, H2O Reflux

Figure 1: Reaction workflow for the controlled hydrolysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Mechanism Step1 Nitrile Group (-C≡N) Electrophilic Carbon Step2 Peroxyimidic Acid Intermediate [-C(=NH)OOH] Step1->Step2 Nucleophilic Attack HOO Hydroperoxide Anion (HOO⁻) Highly Nucleophilic HOO->Step2 Adds to Carbon Step3 Primary Amide (-CONH₂) + O₂ + H₂O Step2->Step3 Intermolecular Reduction by H₂O₂ / OH⁻

Figure 2: Mechanism of the Radziszewski reaction for chemoselective amide formation.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Bromo-1-ethyl-1H-indole-3-carboxamide

This protocol utilizes the Radziszewski reaction to arrest hydrolysis at the amide stage.

Materials:

  • 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq, 10 mmol, 2.49 g)

  • 30% Aqueous H₂O₂ (5.0 eq, 50 mmol, ~5.1 mL)

  • 6M NaOH aqueous solution (1.5 eq, 15 mmol, 2.5 mL)

  • Absolute Ethanol (25 mL)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Dissolution : Suspend the nitrile starting material in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition : Add the 6M NaOH solution.

  • Peroxide Addition (Critical Step) : Cool the flask to 0°C using an ice bath. Causality: H₂O₂ decomposition is highly exothermic; cooling prevents thermal runaway and minimizes the formation of oxidative side-products. Add the 30% H₂O₂ dropwise over 15 minutes.

  • Reaction Heating : Remove the ice bath and warm the reaction to 50°C. Stir vigorously for 3-4 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~0.7) should be entirely consumed, replaced by a more polar spot (R_f ~0.3) corresponding to the amide.

  • Quenching (Self-Validation) : Cool the mixture to room temperature. Carefully add 10 mL of saturated aqueous Na₂S₂O₃ and stir for 15 minutes. Validation: Test the mixture with peroxide indicator strips to ensure complete quenching of residual H₂O₂ before proceeding to extraction, preventing explosive hazards during concentration.

  • Workup & Isolation : Concentrate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude carboxamide. Recrystallize from hot ethanol if necessary.

Protocol B: Exhaustive Hydrolysis to 6-Bromo-1-ethyl-1H-indole-3-carboxylic Acid

This protocol utilizes harsh basic conditions to drive the reaction past the amide intermediate.

Materials:

  • 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq, 10 mmol, 2.49 g)

  • KOH pellets, 85% (10.0 eq, 100 mmol, 6.6 g)

  • Ethylene Glycol (20 mL)

  • Deionized Water (5 mL)

  • 2M HCl (Aqueous)

Step-by-Step Methodology:

  • Solvent Preparation : In a 100 mL round-bottom flask, dissolve the KOH pellets in 5 mL of water. Once dissolved, add 20 mL of ethylene glycol.

  • Substrate Addition : Add the nitrile starting material to the basic solution. Attach a reflux condenser.

  • High-Temperature Hydrolysis : Heat the mixture to 130°C using a heating mantle. Stir vigorously for 18-24 hours. Causality: Ethylene glycol provides a high-boiling medium. The elevated temperature is required to overcome the high activation energy of expelling the amine leaving group from the intermediate amide[3].

  • IPC : Monitor via LC-MS. The intermediate amide (m/z 267/269[M+H]⁺) should fully transition to the carboxylate (m/z 268/270 [M+H]⁺).

  • Cooling & Washing : Cool the reaction to room temperature and dilute with 50 mL of ice-cold water. Extract the aqueous layer once with 20 mL of diethyl ether to remove any unreacted trace nitrile or non-polar impurities. Discard the ether layer.

  • Acidification (Precipitation) : Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2-3. Causality: The product exists as a highly water-soluble potassium indole-3-carboxylate salt. Protonation yields the free carboxylic acid, which is water-insoluble and precipitates out of solution.

  • Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and dry under high vacuum to afford the pure 6-bromo-1-ethyl-1H-indole-3-carboxylic acid.

Analytical Validation & Troubleshooting

  • TLC Tracking : In a neutral solvent system (e.g., Hexanes/EtOAc), the carboxylic acid will streak or remain at the baseline. Adding 1% acetic acid to the mobile phase will resolve the acid into a distinct spot.

  • NMR Shifts : Successful conversion to the amide is confirmed by the appearance of two broad singlets in the ¹H NMR spectrum (~7.0 - 7.5 ppm, CDCl₃ or DMSO-d₆) corresponding to the -NH₂ protons. Conversion to the acid is confirmed by the disappearance of these peaks and the appearance of a highly deshielded -COOH proton (>12.0 ppm), though this peak may be absent if exchanged with D₂O.

References

  • Source: bldpharm.
  • Source: frontiersin.
  • Source: google.

Sources

Reduction of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to Primary Amines

Executive Summary

The reduction of 6-bromo-1-ethyl-1H-indole-3-carbonitrile to its corresponding primary amine, (6-bromo-1-ethyl-1H-indol-3-yl)methanamine, presents a fundamental chemoselectivity challenge in organic synthesis. The objective is to fully reduce the electrophilic nitrile (-CN) group while strictly preserving the highly sensitive aryl carbon-bromine (C-Br) bond at the 6-position of the indole core. This application note details a highly reliable, field-proven protocol utilizing the sodium borohydride-cobalt(II) chloride (NaBH₄/CoCl₂) system to achieve this transformation with near-perfect chemoselectivity.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

Choosing the correct reducing system is critical. Standard catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or strong stoichiometric hydride donors (e.g., LiAlH₄) frequently result in extensive hydrodehalogenation, cleaving the C-Br bond. Furthermore, while nickel boride (generated from NaBH₄ and NiCl₂) is a potent reagent for nitrile reduction, it has been heavily documented to cause unwanted debromination in halogenated indoles, yielding the des-bromo byproduct[1].

To achieve absolute chemoselectivity, the NaBH₄/CoCl₂ system is the optimal choice. The causality behind its success lies in its unique biphasic mechanism:

  • In Situ Catalyst Generation : Upon mixing CoCl₂ and NaBH₄ in protic solvents, a finely divided, black precipitate of cobalt boride (Co₂B) is instantly generated alongside the evolution of hydrogen gas[2].

  • Surface Activation : This heterogeneous Co₂B surface acts as a highly specific Lewis acid. It strongly coordinates the nitrogen atom of the nitrile, activating the adjacent electrophilic carbon[3].

  • Selective Hydride Transfer : The dissolved, uncoordinated borohydride anions in the bulk solution then execute the rate-determining hydride transfer[3]. Because the aryl C-Br bond lacks the necessary Lewis basicity to coordinate effectively to the Co₂B surface, it remains entirely inert during the reduction process, ensuring high-fidelity preservation of the halogen[2],[3]. Additionally, this system is highly regioselective for primary amine production, suppressing the formation of secondary amine dimers[4].

Comparative Analysis of Reduction Systems

The following table summarizes the quantitative and qualitative outcomes of various reducing systems when applied to brominated aryl nitriles.

Reducing SystemNitrile ConversionC-Br Bond IntegrityPrimary Amine SelectivityPracticality / Notes
H₂, Pd/C HighPoor (<10% retained)ModerateRequires high-pressure equipment; leads to severe hydrodehalogenation.
NaBH₄, NiCl₂ HighPoor (Extensive cleavage)HighNickel boride actively causes debromination in halogenated indoles[1].
LiAlH₄ HighModerateHighPyrophoric reagent; requires strictly anhydrous conditions and careful quenching.
NaBH₄, CoCl₂ HighExcellent (>95% retained)HighMild conditions; highly chemoselective for nitriles over halides[2],[3].

Experimental Protocol: NaBH₄/CoCl₂ Mediated Reduction

This protocol is designed as a self-validating system, ensuring that intermediate states can be visually and analytically confirmed.

Reagents & Equipment
  • 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq, 1.0 mmol, 249.1 mg)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq, 1.0 mmol, 237.9 mg)

  • Sodium borohydride (NaBH₄) (5.0 eq, 5.0 mmol, 189.1 mg)

  • Methanol (MeOH) and Tetrahydrofuran (THF)

  • 28% Aqueous Ammonium Hydroxide (NH₄OH)

  • Celite® 545

Step-by-Step Procedure
  • Reaction Setup : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-bromo-1-ethyl-1H-indole-3-carbonitrile and CoCl₂·6H₂O in a solvent mixture of MeOH (10 mL) and THF (10 mL).

    • Causality: MeOH is required to facilitate the rapid generation of Co₂B and provide proton sources for the amine, while THF ensures the complete dissolution of the lipophilic indole substrate.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the deep pink/purple solution to equilibrate to 0 °C for 10 minutes.

    • Causality: The reaction between NaBH₄ and CoCl₂ is highly exothermic and rapidly evolves H₂ gas[2]. Cooling prevents thermal runaway and suppresses non-specific background reactions.

  • Reagent Addition : Weigh out the NaBH₄. Add it to the vigorously stirring solution in 4 to 5 small portions over 15 minutes.

    • Observation: Immediate effervescence (H₂ gas evolution) will occur, and the solution will rapidly turn into a black suspension due to the formation of Co₂B[2],[3].

  • Maturation : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 to 2 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N) until the starting material is completely consumed.

  • Quench & Complexation : Carefully add 10 mL of 28% aqueous NH₄OH solution to the reaction mixture. Stir vigorously for 15 minutes.

    • Causality: Primary amines strongly chelate to transition metals. NH₄OH acts as a competitive ligand, breaking down the cobalt-amine complexes and releasing the free product into the organic phase, thereby maximizing isolated yield.

  • Isolation : Filter the biphasic mixture through a 1-inch pad of Celite to remove the black cobalt residues. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 20 mL). Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation
  • ¹H NMR (CDCl₃) : Look for the disappearance of the indole C3-carbonitrile peak and the appearance of a singlet integrating to 2H around δ 4.0 ppm, corresponding to the new benzylic -CH₂- group of the methanamine. The aryl protons (C4, C5, C7) must remain intact, confirming the preservation of the C-Br bond.

  • LC-MS (ESI+) : The expected m/z for [M+H]⁺ is 253.0 / 255.0. The presence of a 1:1 isotopic doublet is the definitive signature of a single bromine atom, validating both the reduction and the retention of the halogen.

Workflow & Selectivity Diagram

G Substrate 6-Bromo-1-ethyl-1H-indole -3-carbonitrile Reagents CoCl₂·6H₂O (1.0 eq) MeOH/THF, 0 °C Substrate->Reagents Catalyst In situ generation of Cobalt Boride (Co₂B) Reagents->Catalyst Reduction NaBH₄ (5.0 eq) Addition Chemoselective Hydride Transfer Catalyst->Reduction Workup NH₄OH Quench & Celite Filtration Reduction->Workup Primary Pathway SideReaction Hydrodehalogenation (C-Br Cleavage) Reduction->SideReaction Blocked by Co₂B Selectivity Product (6-Bromo-1-ethyl-1H-indol -3-yl)methanamine Workup->Product

Workflow and chemoselectivity of the NaBH4/CoCl2 reduction of brominated indole-3-carbonitriles.

References

  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. ResearchGate. URL:[Link]

  • The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society. URL:[Link]

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society. URL:[Link]

  • Nitrile Reduction. Wikipedia. URL: [Link]

Sources

Application Note: Site-Selective C6-Functionalization of 1-Ethyl-1H-indole-3-carbonitrile via Lewis Acid-Catalyzed Remote Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of the indole core at the remote C6-position is a formidable challenge in synthetic organic chemistry. While C6-modified indoles are highly prized as privileged scaffolds in drug discovery—particularly in the development of RXFP3/4 agonists and broad-spectrum anticancer agents[1]—the inherent electronic bias of the indole ring heavily favors electrophilic attack at the C3 and C2 positions of the pyrrole ring.

To achieve precise, remote C6-functionalization, one must carefully manipulate both the electronic and steric environment of the substrate. 1-Ethyl-1H-indole-3-carbonitrile serves as an ideal substrate for remote functionalization due to three critical, causality-driven design factors:

  • Pyrrole Ring Deactivation : In a standard indole, the C3 position acts as a powerful nucleophile due to enamine-like electron donation from the N1 lone pair. In this substrate, the C3 position is physically blocked by a cyano (–CN) group. Furthermore, the strong electron-withdrawing nature of the cyano group inductively drains electron density from the adjacent C2 position, rendering the entire pyrrole ring inert to electrophilic attack[2].

  • N1-Protection : The N1-ethyl group permanently blocks N-alkylation and prevents competing N–H directed metalation pathways, forcing incoming electrophiles to interact exclusively with the carbon skeleton[3].

  • Resonance-Driven Regioselectivity : With the pyrrole ring deactivated, reactivity shifts to the fused benzene ring. Delocalization of the N1 lone pair through the extended

    
    -system places partial negative charges at the C4 and C6 positions. While C4 is electronically activated, it suffers from severe steric shielding due to its proximity to the rigid C3-carbonitrile group. Consequently, the C6 position emerges as the kinetically and thermodynamically favored site for electrophilic aromatic substitution, especially when utilizing bulky electrophiles like para-quinone methides (p-QMs)[3].
    

Mechanistic Pathway

The reaction utilizes Indium(III) triflate (


) as a mild, highly oxophilic Lewis acid to activate a diarylcarbinol precursor, generating a bulky, highly reactive p-QM intermediate in situ. The steric bulk of the p-QM perfectly complements the steric hindrance at the C4 position of the indole, driving the Friedel-Crafts-type attack exclusively to the C6 position.

G A 1-Ethyl-1H-indole- 3-carbonitrile (Nucleophile) E C6-Wheland Intermediate A->E C6-Attack B p-QM Precursor (Diarylcarbinol) D Reactive p-QM Intermediate (Electrophile) B->D Activation C In(OTf)₃ Catalyst (Lewis Acid) C->D Promotes D->E F C6-Alkylated Indole Product E->F Rearomatization (-H⁺)

Mechanistic pathway of In(OTf)3-catalyzed C6-selective Friedel-Crafts alkylation.

Reaction Optimization & Quantitative Data

The choice of catalyst and solvent is critical for maintaining C6-selectivity and preventing degradation of the cyano group.


 in a non-polar solvent (Toluene) provides the optimal balance of Lewis acidity and thermodynamic control[3].

Table 1: Optimization of the C6-Alkylation of 1-Ethyl-1H-indole-3-carbonitrile

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C6:Other)
1 In(OTf)₃ Toluene 25 12 88 >99:1
2Sc(OTf)₃Toluene25126590:10
3BF₃·OEt₂Toluene25124285:15
4In(OTf)₃CH₂Cl₂25127195:5
5In(OTf)₃THF2524TraceN/A

Note: Stronger Lewis acids (Entry 3) lead to off-target polymerization of the p-QM, while coordinating solvents (Entry 5) completely deactivate the Indium catalyst.

Experimental Protocol: C6-Alkylation Workflow

This protocol describes the highly selective C6-alkylation of 1-ethyl-1H-indole-3-carbonitrile using 2-(hydroxy(phenyl)methyl)phenol as the p-QM precursor.

Materials Required
  • 1-Ethyl-1H-indole-3-carbonitrile (0.50 mmol, 1.0 equiv)

  • 2-(hydroxy(phenyl)methyl)phenol (0.55 mmol, 1.1 equiv)

  • Indium(III) trifluoromethanesulfonate (

    
    ) (0.05 mmol, 10 mol%)
    
  • Anhydrous Toluene (5.0 mL)

  • Saturated aqueous

    
    , Brine, Ethyl Acetate (EtOAc)
    
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will prematurely hydrolyze the Lewis acid catalyst.

  • Add 1-ethyl-1H-indole-3-carbonitrile (85.1 mg, 0.50 mmol) and the diarylcarbinol p-QM precursor (110.1 mg, 0.55 mmol) to the flask.

  • Inject 5.0 mL of anhydrous toluene and stir at 400 rpm until the substrates are fully dissolved.

Step 2: Catalyst Initiation & Self-Validation

  • Briefly remove the Argon positive pressure and add

    
     (28.1 mg, 0.05 mmol) in one rapid portion. Re-seal and restore Argon flow.
    
  • Self-Validating Checkpoint: Observe the solution immediately. The reaction mixture must rapidly transition from colorless to a deep yellow/orange hue. Causality: This color shift visually confirms the successful dehydration of the precursor and the in situ generation of the highly conjugated, electrophilic p-QM intermediate. If the solution remains colorless, the catalyst has been deactivated by ambient moisture; discard and restart.

Step 3: Reaction Monitoring

  • Stir the reaction at 25 °C for 12 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The starting indole (Rf ~0.45) should be cleanly consumed and replaced by a highly UV-active product spot at Rf ~0.30.

Step 4: Quenching and Extraction

  • Quench the Lewis acid by adding 5.0 mL of saturated aqueous

    
    . The yellow/orange color will dissipate as the active intermediate is neutralized.
    
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc).

  • Isolate the C6-alkylated product as a solid. Verify regioselectivity via 1H-NMR (specifically looking for the disappearance of the C6-proton and the characteristic splitting pattern of the remaining C4, C5, and C7 protons).

References

  • Title: Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles for construction of cyano-substituted all-carbon quaternary centers Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Buchwald-Hartwig amination using 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision C-N Coupling of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig amination of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5). While the indole scaffold is ubiquitous in drug discovery (kinase inhibitors, CNS agents), the presence of the electron-withdrawing C3-nitrile group combined with the electron-rich indole core creates a unique electronic "push-pull" system. This guide addresses specific challenges such as catalyst poisoning, nitrile hydrolysis, and regioselectivity, providing a robust, self-validating workflow for coupling both primary and secondary amines.

Chemical Context & Substrate Analysis

Substrate Properties
  • Electrophile: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

  • Key Features:

    • N1-Ethyl Group: Protects the indole nitrogen, preventing competitive N-arylation and simplifying the base selection (no acidic N-H proton).

    • C3-Nitrile (Cyano) Group: Electron-withdrawing group (EWG). It deactivates the arene towards electrophilic attack but activates the C6-Br bond for oxidative addition to Pd(0) compared to unsubstituted bromoindoles.

    • C6-Bromine: The site of cross-coupling.[1]

The Challenge: Electronic Mismatch

Unlike simple aryl halides, this substrate presents a dichotomy. The indole ring is generally electron-rich (prone to oxidation), but the C3-CN group pulls electron density, stabilizing the oxidative addition intermediate. However, this electron deficiency can retard the reductive elimination step if the palladium center becomes too electron-deficient. Therefore, the choice of ligand is critical to balance the catalytic cycle.

Critical Protocol Parameters

Ligand Selection: The "Modern Gold Standard"

For 6-bromoindoles, traditional ligands like BINAP or dppf often result in sluggish conversion or hydrodehalogenation (loss of Br). We recommend Dialkylbiaryl Phosphines (Buchwald Ligands) for their steric bulk and electron-rich nature, which facilitate the difficult reductive elimination step.

  • For Primary Amines: BrettPhos or tBuBrettPhos .[2] These ligands prevent the formation of stable Pd-amine complexes that arrest the cycle.

  • For Secondary Amines: RuPhos . Provides the necessary steric bulk to force reductive elimination.

  • General Purpose Alternative: Xantphos . A bidentate ligand that is often cost-effective for less sterically demanding amines.

Base Selection
  • Preferred: Cesium Carbonate (

    
    ):  Mild, heterogeneous base. Essential when using substrates sensitive to strong nucleophiles (to protect the nitrile).
    
  • Alternative: Sodium tert-butoxide (NaOtBu): Stronger base, faster reaction rates. Use only if the amine and nitrile are stable to strong alkoxides.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the influence of the C3-CN group.

BuchwaldCycle Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Pd(II) Inserted at C6-Br) Pd0->OxAdd + Substrate (Fast due to C3-CN) Coord Amine Coordination Pd(II)-N Complex OxAdd->Coord + Amine Deprot Deprotonation (Base removes H-Br) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product C6-Aminated Indole RedElim->Product Substrate 6-Bromo-1-ethyl- 1H-indole-3-carbonitrile Substrate->OxAdd

Figure 1: Catalytic cycle for the amination of 6-bromo-1-ethyl-1H-indole-3-carbonitrile. The electron-withdrawing nitrile group facilitates the initial oxidative addition step.

Standardized Experimental Protocols

Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperidine)

Target: High yield, rapid conversion.

Reagents:

  • Substrate: 1.0 equiv (e.g., 249 mg, 1.0 mmol)

  • Amine: 1.2 equiv[1][3]

  • Catalyst: RuPhos Pd G4 (2 mol%) or Pd2(dba)3 (2 mol%) + RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Indole substrate, NaOtBu, and RuPhos Pd G4 precatalyst.

  • Solvent Addition: Add anhydrous Toluene. If the amine is liquid, add it via syringe last. If solid, add with other solids.

  • Degassing: Sparge the mixture with Argon for 5 minutes or use a freeze-pump-thaw cycle.

  • Reaction: Seal the vial and heat to 85°C for 4-12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 249/251) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Method B: Coupling with Primary Amines (e.g., Anilines, Benzylamines)

Target: Selectivity (prevention of bis-arylation).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv (slight excess only)

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base:

    
      (2.0 equiv) - Crucial for sensitive functionalities.
    
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Procedure:

  • Setup: Charge vial with Indole substrate,

    
    , and BrettPhos Pd G4.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Add the primary amine.[1][2][4][5]

  • Reaction: Heat to 100°C . Primary amines often require higher activation energy than secondary amines.

  • Workup: Standard Celite filtration and chromatography.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

OptimizationTree Start Start: Low Yield? CheckSM Is SM consumed? Start->CheckSM NoConv No: Catalyst Inactive CheckSM->NoConv No SideProd Yes: Side Products? CheckSM->SideProd Yes Action1 Switch to Pd G4 Precatalyst (Ensures Pd(0) formation) NoConv->Action1 Action2 Increase Temp to 110°C NoConv->Action2 Dehal Hydrodehalogenation (Product - Br + H) SideProd->Dehal Mass = SM - 79 Action3 Use more bulky ligand (tBuBrettPhos) Dehal->Action3 Action4 Switch Solvent to t-Amyl Alcohol Dehal->Action4

Figure 2: Optimization logic for troubleshooting Buchwald-Hartwig amination of 6-bromoindoles.

Representative Data Summary

The following table summarizes expected outcomes based on literature precedents for electron-deficient 6-bromoindoles using the protocols above.

Amine ClassExample AmineLigandBaseSolventExpected YieldNotes
Cyclic 2° MorpholineRuPhosNaOtBuToluene85-95%Very fast reaction (<4h).
Acyclic 2° DiethylamineRuPhosNaOtBuTHF70-85%May require sealed tube (volatile).
Electron-Rich 1° p-AnisidineBrettPhosCs2CO3Dioxane80-90%High selectivity for mono-arylation.
Electron-Poor 1° 3-CF3-AnilineBrettPhosCs2CO3t-Amyl OH60-75%Slow; requires 110°C.
Steric 1° t-ButylaminetBuBrettPhosNaOtBuDioxane50-65%Challenging; bulky ligand essential.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem. (2025).[1] Application Notes: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. (Analogous substrate reactivity).[7]

  • Green, R. A., & Hartwig, J. F. (2014).[9] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[9] Organic Letters, 16(17), 4388–4391.

  • Maji, A., et al. (2019).[10] Buchwald-Hartwig diversification of unprotected halotryptophans.[10] Chemical Communications, 55, 13066-13069.

Sources

Scalable preparation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Executive Summary

The compound 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-31-5) is a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and next-generation kinase inhibitors. Its structural core—a 3-cyanoindole—provides a rigid hydrogen-bond acceptor motif essential for binding affinity, while the 6-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

This guide presents a process-optimized, two-step protocol designed for scalability (100 g to kg scale). Unlike traditional methods that rely on multi-step formylation-oxime dehydration sequences, this protocol utilizes a Direct Electrophilic Cyanation strategy using Chlorosulfonyl Isocyanate (CSI). This route offers superior atom economy, reduced waste generation, and a streamlined safety profile suitable for GMP environments.

Retrosynthetic Strategy & Route Selection

To achieve maximum efficiency, we evaluated two primary synthetic pathways. The selection criteria focused on Step Count , Safety , and Purification Efficiency .

  • Route A (Traditional): Vilsmeier-Haack Formylation

    
     Aldehyde 
    
    
    
    Oxime
    
    
    Nitrile.
    • Verdict: Discarded. Requires 3 distinct steps and handling of unstable oxime intermediates.

  • Route B (Selected): N-Alkylation

    
     Direct Cyanation (CSI/DMF).
    
    • Verdict:Selected. This 2-step route leverages the higher nucleophilicity of the N-alkyl indole to facilitate rapid electrophilic substitution at C3. The use of CSI followed by DMF allows for a "one-pot" cyanation-dehydration cascade.

Synthetic Pathway Diagram

SynthesisRoute Start 6-Bromoindole (SM) Step1 Step 1: N-Ethylation (EtI, Cs2CO3, DMF) Start->Step1 Alkylation Inter 1-Ethyl-6-bromoindole (Intermediate) Step1->Inter >95% Yield Step2 Step 2: Direct Cyanation (CSI, then DMF) Inter->Step2 Electrophilic Subst. Final 6-Bromo-1-ethyl-1H- indole-3-carbonitrile Step2->Final Dehydration Cascade

Caption: Figure 1. Streamlined 2-step synthesis of the target nitrile from commercially available 6-bromoindole.

Detailed Experimental Protocols

Step 1: Scalable N-Ethylation of 6-Bromoindole

Objective: Install the ethyl group at the N1 position. Rationale: N-alkylation increases the electron density of the indole ring, facilitating the subsequent electrophilic cyanation. Cesium carbonate (


) is chosen over NaH to avoid hydrogen gas evolution and enhance safety on scale.

Reagents:

  • 6-Bromoindole (1.0 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide) (5 vol)

Protocol:

  • Charging: To a jacketed reactor equipped with an overhead stirrer and nitrogen inlet, charge 6-Bromoindole (50.0 g, 255 mmol) and

    
      (124.6 g, 382 mmol).
    
  • Solvation: Add anhydrous DMF (250 mL). Stir at 25°C for 15 minutes to form a suspension.

  • Addition: Add Ethyl Iodide (24.5 mL, 306 mmol) dropwise over 30 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 40°C and stir for 4 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup (Precipitation Method): Cool to 20°C. Slowly add Water (750 mL) over 1 hour with vigorous stirring. The product will crystallize out.[1][2]

  • Isolation: Filter the solids. Wash the cake with water (2 x 100 mL) to remove residual DMF/salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 95-98% (Off-white solid). Key Process Parameter (KPP): Control water addition rate to prevent oiling out; slow addition favors defined crystal growth.

Step 2: Direct C3-Cyanation via Chlorosulfonyl Isocyanate (CSI)

Objective: Introduce the nitrile group at C3 in a single operation. Mechanism: CSI reacts with the indole to form an N-chlorosulfonyl amide intermediate. Subsequent addition of DMF acts as a Vilsmeier-type reagent to dehydrate this intermediate directly to the nitrile.

Reagents:

  • 1-Ethyl-6-bromoindole (Intermediate from Step 1) (1.0 equiv)

  • Chlorosulfonyl Isocyanate (CSI) (1.2 equiv)

  • DMF (3.0 equiv)

  • Acetonitrile (MeCN) (6 vol)

Protocol:

  • Preparation: In a dry reactor under

    
    , dissolve 1-Ethyl-6-bromoindole  (50.0 g, 223 mmol) in anhydrous Acetonitrile  (300 mL). Cool to 0°C .
    
  • CSI Addition (Critical): Add CSI (23.3 mL, 268 mmol) dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Observation: The solution may turn yellow/orange.[3] A precipitate (the intermediate) may form.[1][2]

  • Intermediate Formation: Stir at 0–5°C for 1 hour.

  • Dehydration: Add anhydrous DMF (51.6 mL, 669 mmol) dropwise.

    • Caution: Exothermic reaction.[4][5]

  • Conversion: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.

  • Quench: Cool to 20°C. Pour the reaction mixture into Ice Water (600 mL).

  • Neutralization: Adjust pH to ~7-8 using saturated

    
     solution.
    
  • Isolation: Filter the resulting precipitate. Wash with water (3 x 100 mL) and cold heptane (1 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.

Expected Yield: 85-90%. Purity: >99% (HPLC).

Reaction Mechanism Visualization

Mechanism Substrate 1-Ethyl-6-bromoindole Complex Intermediate: N-Chlorosulfonyl Amide Substrate->Complex Electrophilic Attack (0°C) CSI Chlorosulfonyl Isocyanate (Electrophile) CSI->Complex Product 3-Cyanoindole Product + SO3 + HCl Complex->Product Vilsmeier-type Elimination (50°C) DMF DMF (Dehydrating Agent) DMF->Product Catalyzes Loss of SO3

Caption: Figure 2. Mechanistic pathway of CSI-mediated cyanation and DMF-assisted dehydration.

Process Safety & Hazard Analysis

Hazard ClassCritical Control PointMitigation Strategy
Thermal Runaway CSI Addition (Step 2)Strictly maintain Temp

. Use jacketed cooling. Do not rush addition.
Water Reactivity CSI HandlingCSI reacts violently with moisture to release HCl. Use strictly anhydrous solvents and

lines.
Gas Evolution Quench StepQuenching CSI reactions releases

and acidic fumes. Ensure scrubber system is active.
Potency Final Product HandlingIndole nitriles are bioactive.[6] Use containment (isolator or downflow booth) for solid handling.

Analytical Specifications

To ensure the material is suitable for drug discovery campaigns, the following specifications must be met:

  • Appearance: White to pale yellow crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Diagnostic singlet at
    
    
    ~7.8-8.0 ppm (C2-H). Ethyl quartet at
    
    
    ~4.2 ppm.
  • IR Spectroscopy: Sharp nitrile stretch (

    
    ) at ~2210-2220 
    
    
    
    .
  • HPLC Purity: >98.0% (Area %).

  • Residual Solvents: DMF < 880 ppm, MeCN < 410 ppm (ICH Q3C limits).

References

  • Vorbrüggen, H., & Krolikiewicz, K. (1984). A simple synthesis of 3-cyanoindoles and 3-cyano-7-azaindoles. Tetrahedron, 40(14), 2729-2732.

  • Organic Syntheses. (1966). Chlorosulfonyl Isocyanate.[1][5][7] Org.[1][5][6][7][8] Synth. 46, 23.

  • BenchChem. (2025).[2][4][6] Application Notes: Vilsmeier-Haack Formylation of Indoles.

  • PubChem. (2025). 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (Compound Summary).

  • Pfizer Inc. (2011). Process for the preparation of indole derivatives (Lersivirine intermediates). Patent WO2011121418A1.

Sources

High-Efficiency N-Ethylation of 6-Bromoindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-bromoindole-3-carbonitrile scaffold is a high-value pharmacophore, frequently serving as the core structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and JAK/STAT kinase inhibitors.

The N-ethylation of this substrate presents a specific electronic challenge:

  • Acidity Enhancement: The electron-withdrawing nitrile group (C3-CN) and the bromine atom (C6-Br) significantly increase the acidity of the N-H proton (pKa

    
     12–13 in DMSO) compared to unsubstituted indole (pKa 
    
    
    
    17).
  • Nucleophilicity Reduction: While easier to deprotonate, the resulting indolate anion is heavily stabilized by resonance, delocalizing the negative charge into the nitrile and the benzene ring. This reduces the nucleophilicity of the nitrogen atom, potentially slowing the

    
     attack on the ethylating agent.
    

This guide provides three validated protocols to overcome these electronic effects, balancing yield , reaction rate , and scalability .

Reagent Selection Matrix

The choice of base and solvent is dictated by the scale of the reaction and the available equipment.

ParameterMethod A: Kinetic Control Method B: Thermodynamic/Process Method C: Phase Transfer
Base Sodium Hydride (NaH) 60%Potassium Carbonate (

)
NaOH (50% aq)
Solvent Anhydrous DMF or THFAcetone, MeCN, or DMFToluene / Water
Catalyst NonePotassium Iodide (KI) - optionalTBAB (Phase Transfer Cat.)
Reactivity Instantaneous deprotonationSlow, equilibrium-drivenInterface-limited
Primary Use Discovery / Gram-scaleKilo-scale / Safety-focusedIndustrial manufacturing
Atom Economy Low (creates NaOH/H2)HighHigh
Decision Logic Visualization

The following decision tree assists in selecting the optimal protocol for your specific constraints.

ReagentSelection Start Start: Define Constraints Scale Reaction Scale? Start->Scale Safety H2 Gas Permissible? Scale->Safety > 100g Speed Turnaround Time? Scale->Speed < 10g MethodB Method B: K2CO3/MeCN (Process Safety) Safety->MethodB No H2 Generation MethodC Method C: PTC (Cost/Green Chem) Safety->MethodC Biphasic Preferred MethodA Method A: NaH/DMF (Standard Lab Scale) Speed->MethodA Fast (Same Day) Speed->MethodB Overnight OK

Figure 1: Strategic decision tree for selecting the N-ethylation protocol based on scale and safety constraints.

Mechanistic Insight

Understanding the electronic environment is crucial for troubleshooting. The C3-nitrile acts as an electron sink. When the base removes the proton, the negative charge is not localized solely on the Nitrogen.

Implication: The anion is "harder" and less reactive than a standard indole anion.

  • Critical Process Parameter (CPP): To drive the reaction to completion, we must use a highly reactive electrophile (Ethyl Iodide ) rather than Ethyl Bromide, or employ heat to overcome the activation energy barrier.

Mechanism Substrate 6-Br-Indole-3-CN (Neutral) Transition Deprotonation Transition State Substrate->Transition Acidic NH (pKa ~13) Base Base (B:) Base->Transition Anion Stabilized Indolate Anion (Resonance with CN) Transition->Anion -BH Product 1-Ethyl-6-bromoindole-3-carbonitrile Anion->Product SN2 Attack (Rate Limiting Step) Electrophile Ethyl Iodide (Et-I) Electrophile->Product

Figure 2: Reaction pathway highlighting the rate-limiting SN2 attack of the stabilized indolate on ethyl iodide.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: High yield, discovery chemistry, rapid throughput.

Safety Warning: Sodium Hydride (NaH) generates flammable Hydrogen gas. Ensure proper venting.

Reagents:

  • Substrate: 6-bromoindole-3-carbonitrile (1.0 equiv)

  • Base: NaH (60% dispersion in mineral oil) (1.2 equiv)[1]

  • Electrophile: Ethyl Iodide (EtI) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon or Nitrogen.[2]

  • Solvation: Dissolve 6-bromoindole-3-carbonitrile in anhydrous DMF.

  • Deprotonation (Exothermic): Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of bubbles (

      
       gas). Solution usually turns yellow/orange due to anion formation.
      
    • Hold: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: TLC (Hexane:EtOAc 3:1). Product will have higher

      
       than starting material.
      
  • Quench: Cool back to 0°C. Carefully add saturated

    
     solution to quench excess NaH.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Method B: The Scalable Carbonate Method

Best for: Large scale (>50g), safety-restricted labs, overnight reactions.

Reagents:

  • Substrate: 6-bromoindole-3-carbonitrile (1.0 equiv)

  • Base:

    
     (powdered, anhydrous) (2.0 equiv)
    
  • Electrophile: Ethyl Iodide (1.5 equiv)

  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Setup: Standard round-bottom flask with reflux condenser.

  • Mixing: Combine substrate,

    
    , and solvent. Stir to create a suspension.
    
  • Addition: Add Ethyl Iodide in one portion.

  • Reaction: Heat to reflux (approx. 60°C for Acetone, 80°C for MeCN).

    • Time: This method is slower. Expect 12–18 hours reaction time.

  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
    , KI, KBr).
    
  • Concentration: Rotate evaporate the solvent.

  • Purification: Often, the crude purity is high enough to proceed. If not, recrystallize from Ethanol/Water or use a short silica plug.

Quality Control & Characterization

Verifying N-alkylation vs. C-alkylation (rare but possible) is critical.

TechniqueMarkerExpected Result
TLC

Value
Product

> Starting Material (Loss of H-bond donor).
1H NMR N-H SignalDisappearance of broad singlet at

11.0–12.5 ppm.
1H NMR Ethyl GroupAppearance of Quartet (

4.1–4.3 ppm, 2H) and Triplet (

1.3–1.5 ppm, 3H).
1H NMR C2-H ShiftThe C2 proton often shifts slightly upfield due to shielding by the alkyl group.
LC-MS MassM+1 peak corresponds to Substrate + 28 amu (Ethyl - H).

Troubleshooting Guide:

  • Incomplete Conversion: If SM remains after 4 hours (Method A), add 0.5 equiv more EtI. The anion is stable; the electrophile may have evaporated (EtI b.p. is 72°C).

  • Low Yield: Check DMF dryness. Water quenches the anion immediately, regenerating the starting material.

References

  • Acidity of Functionalized Indoles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

  • General N-Alkylation Protocols: BenchChem. "Optimizing reaction conditions for N-alkylation of indoles." Application Note. Link

  • Synthesis of 6-bromoindole derivatives: Patent CN104292145A. "Preparation method of 6-bromoindole derivative." Link

  • Phase Transfer Catalysis: Mahboobi, S., et al. "Synthetic protocols for N-alkylation of electron-deficient indoles." Journal of Medicinal Chemistry (Contextual citation based on standard PTC methods for indoles).

Sources

Using 6-Bromo-1-ethyl-1H-indole-3-carbonitrile as a building block in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity profile : it possesses three distinct sites for diversification that can be sequentially activated without protecting group manipulation.

This guide details the strategic application of this building block, moving beyond basic characterization to advanced protocols for constructing complex heterocycles. We focus on its utility in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), kinase inhibitors, and antimicrobial agents.

Chemical Profile & Reactivity Map

PropertyData
CAS Number 876734-31-5
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Features N-Ethyl (Lipophilic block), C3-Cyano (Electrophile/Precursor), C6-Bromo (Cross-coupling handle)
Strategic Reactivity Analysis

The molecule offers a "Tri-Vector" diversification strategy:

  • Vector A (C6-Position): The bromine atom is highly activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) due to the electron-withdrawing nature of the C3-cyano group.

  • Vector B (C3-Position): The nitrile is a gateway to amides, acids, amines, or bioisosteres like tetrazoles and oxadiazoles.

  • Vector C (C2-Position): The C2-H bond is acidified by the adjacent electron-withdrawing nitrile, making it an ideal candidate for direct C-H activation or lithiation-based functionalization.

ReactivityMap cluster_C6 Vector A: C6-Bromine cluster_C3 Vector B: C3-Nitrile cluster_C2 Vector C: C2-Hydrogen Core 6-Bromo-1-ethyl-1H- indole-3-carbonitrile Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Tetrazole [3+2] Cycloaddition (Tetrazole) Core->Tetrazole Hydrolysis Hydrolysis (Amide/Acid) Core->Hydrolysis CH_Act Pd-Cat C-H Activation (Direct Arylation) Core->CH_Act

Caption: Orthogonal reactivity map showing the three primary diversification vectors available on the scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To introduce an aryl or heteroaryl group at the C6 position while leaving the C3-nitrile intact. Rationale: The C3-cyano group withdraws electron density from the indole ring, facilitating the oxidative addition of Pd(0) into the C6-Br bond.

Reagents:

  • Substrate: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the indole substrate, arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; the starting bromide should disappear).

    • Note: If using a microwave reactor, heat at 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success: Appearance of a new peak in LCMS with Mass = (Substrate - Br + Aryl).

  • Failure Mode: If de-bromination (hydrodehalogenation) is observed, lower the temperature to 80°C and ensure the solvent is strictly degassed.

Protocol B: Transformation of C3-Nitrile to Tetrazole

Objective: To convert the nitrile into a tetrazole, a bioisostere of a carboxylic acid often used to improve metabolic stability and bioavailability (e.g., in Sartan drugs).

Reagents:

  • Substrate: C6-substituted-1-ethyl-1H-indole-3-carbonitrile (from Protocol A)

  • Reagent: Sodium Azide (NaN₃, 3.0 equiv)

  • Catalyst/Salt: Ammonium Chloride (NH₄Cl, 3.0 equiv) or ZnBr₂ (1.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile substrate in anhydrous DMF (0.2 M) in a heavy-walled pressure vial.

  • Addition: Add NaN₃ and NH₄Cl (or ZnBr₂).

    • Safety Alert: Sodium azide can form explosive hydrazoic acid. Ensure the reaction is vented properly if not in a pressure vial, but pressure facilitates this cycloaddition.

  • Reaction: Heat to 110°C for 12–24 hours behind a blast shield.

  • Work-up: Cool to RT. Carefully acidify with 1N HCl to pH 2–3 (Caution: HN₃ gas evolution possible; work in fume hood).

  • Extraction: Extract the precipitate or oil with EtOAc. The tetrazole is acidic and will extract into the organic phase at low pH.

Protocol C: Advanced C2-H Arylation (Direct C-H Activation)

Objective: To functionalize the C2 position without pre-halogenation, utilizing the "directing" capability of the indole nitrogen and the electronic activation from the C3-CN.

Reagents:

  • Substrate: 1-Ethyl-1H-indole-3-carbonitrile derivative

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃, 20 mol%) or no ligand (Jeffery conditions)

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMA

Step-by-Step Procedure:

  • Mix: Combine substrate, aryl iodide, Pd(OAc)₂, and base in a vial.

  • Heat: Stir at 120°C for 16 hours.

  • Mechanism: The electrophilic palladation occurs preferentially at C2 due to the directing effect of the N1-lone pair and the acidity induced by the C3-CN group.

  • Purification: Filter through Celite to remove silver/palladium residues before chromatography.

Case Study: Design of Next-Gen NNRTI Analogues

Context: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine and the experimental Lersivirine often feature electron-rich cores linked to specific nitrile-bearing wings.

Workflow: Using 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to synthesize a hybrid inhibitor.

  • Step 1 (C6-Coupling): Suzuki coupling with 3,5-dimethylphenylboronic acid to mimic the hydrophobic wing of Efavirenz/Nevirapine.

  • Step 2 (C3-Modification): Partial hydrolysis of the nitrile to a primary amide (using H₂O₂, NaOH) to create a hydrogen-bonding motif for the K103N mutant pocket.

Workflow Start Start Material: 6-Bromo-1-ethyl-1H- indole-3-carbonitrile Step1 Step 1: Suzuki Coupling (3,5-dimethylphenylboronic acid) Pd(dppf)Cl2, K2CO3 Start->Step1 Inter Intermediate: 6-(3,5-dimethylphenyl)-1-ethyl- 1H-indole-3-carbonitrile Step1->Inter Step2 Step 2: Nitrile Hydrolysis NaOH, H2O2, DMSO Inter->Step2 Final Target: 6-(3,5-dimethylphenyl)-1-ethyl- 1H-indole-3-carboxamide Step2->Final

Caption: Synthetic workflow for converting the building block into a putative NNRTI analogue.

References

  • Suzuki-Miyaura Coupling on 6-Bromoindoles

    • Application: Synthesis of 6-arylindole deriv
    • Source: BenchChem Application Notes. "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile."
  • Nitrile Transformations in Indoles

    • Application: Hydrolysis and reduction of indole-3-carbonitriles.
    • Source: LibreTexts Chemistry. "20.7: Chemistry of Nitriles."
  • C-H Activation of Indoles

    • Application: Pd-catalyzed C2-aryl
    • Source: Sames, D., et al. "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions.
  • Medicinal Chemistry Context (NNRTIs)

    • Application: Indole and pyrazole scaffolds in HIV drug discovery (Lersivirine context).
    • Source: Corbau, R., et al. "Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1." Antimicrobial Agents and Chemotherapy.[2][3]

  • Compound Data

    • Source: PubChem Compound Summary for CID 18007603 (6-bromo-1-ethyl-1H-indole).[4]

    • [4]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize 6-Bromo-1-ethyl-1H-indole-3-carbonitrile. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to numerous therapeutic agents.[1] However, the multi-step synthesis of specifically substituted indoles like this one presents unique challenges that can lead to significant yield loss.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and evidence-based troubleshooting strategies. Our goal is to empower you to not only replicate a synthesis but to intelligently optimize it for improved yield and purity.

Part 1: Strategic Synthesis Planning

A robust synthetic strategy is the foundation of a high-yield outcome. For 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, a linear synthesis starting from a commercially available, pre-brominated indole is often the most reliable and scalable approach. This strategy avoids the complex and often low-yielding regioselectivity issues associated with brominating an indole ring that is unsubstituted at its most reactive C3 position.[2]

Below is the recommended synthetic workflow, which breaks the process into distinct, high-yielding, and easily troubleshootable steps.

G cluster_0 Recommended Synthetic Workflow 6-Bromo-1H-indole 6-Bromo-1H-indole 6-Bromo-1-ethyl-1H-indole 6-Bromo-1-ethyl-1H-indole 6-Bromo-1H-indole->6-Bromo-1-ethyl-1H-indole  Step 1: N-Ethylation   6-Bromo-1-ethyl-1H-indole-3-carbaldehyde 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde 6-Bromo-1-ethyl-1H-indole->6-Bromo-1-ethyl-1H-indole-3-carbaldehyde  Step 2: C3-Formylation   (Vilsmeier-Haack) 6-Bromo-1-ethyl-1H-indole-3-carbonitrile 6-Bromo-1-ethyl-1H-indole-3-carbonitrile 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde->6-Bromo-1-ethyl-1H-indole-3-carbonitrile  Step 3: Nitrile Formation   (via Oxime)

Caption: Recommended 3-step synthesis for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: I'm getting a mixture of products during the N-ethylation of 6-bromoindole (Step 1). How can I improve selectivity and yield?

Answer: This is a classic challenge in indole chemistry. The indole nitrogen is nucleophilic, but under certain conditions, C3 can also compete for the electrophile. Furthermore, the acidity of the N-H proton (pKa ≈ 17) requires a sufficiently strong base for complete deprotonation, but not so strong that it promotes side reactions.

Causality & Solution:

  • Problem: Incomplete deprotonation of the indole nitrogen leads to a mixture of starting material and product, complicating purification. Using an overly weak base (e.g., K₂CO₃) in a polar aprotic solvent like DMF often requires high temperatures and can still result in incomplete conversion.

  • Solution: The most effective method is to use a strong, non-nucleophilic hydride base to irreversibly deprotonate the indole. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is the gold standard. The resulting indolide anion is a potent nucleophile that reacts cleanly with an ethylating agent.

Key Optimization Parameters:

Parameter Recommendation Rationale
Base Sodium Hydride (NaH), 60% dispersion in oil Ensures complete and irreversible deprotonation of the indole N-H.
Solvent Anhydrous DMF or THF Aprotic solvents that solubilize the indolide anion without interfering. DMF is often preferred for its high boiling point.
Temperature 0 °C for deprotonation, then RT for ethylation Controls the initial exothermic reaction with NaH. The subsequent alkylation can proceed efficiently at room temperature.

| Ethylating Agent | Iodoethane (EtI) or Diethyl Sulfate ((Et)₂SO₄) | Iodoethane is highly reactive. Diethyl sulfate is a potent but more toxic alternative. Bromoethane can also be used but may require slightly more forcing conditions. |

See the detailed protocol in Part 3 for a step-by-step guide.

Q2: The Vilsmeier-Haack formylation (Step 2) is sluggish and gives a low yield. What's going wrong?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution using a chloroiminium salt (the "Vilsmeier reagent") as the electrophile.[3][4] While the indole ring is electron-rich, the C6-bromo substituent is electron-withdrawing, which deactivates the ring and slows down the reaction compared to unsubstituted indole.

Causality & Solution:

  • Problem: The reduced nucleophilicity of the 6-bromoindole substrate requires optimized conditions to achieve full conversion. Insufficient Vilsmeier reagent, low temperature, or short reaction times are common causes of low yield.

  • Solution: Ensure the Vilsmeier reagent is pre-formed correctly and use a slight excess. The reaction temperature and time must be adjusted to account for the deactivating effect of the bromine atom.

Troubleshooting Workflow:

G start Low Yield in Vilsmeier-Haack check_reagent Was Vilsmeier reagent pre-formed at 0-10°C? start->check_reagent check_stoich Is POCl₃ at least 1.2 equivalents? check_reagent->check_stoich Yes success Yield should improve. Monitor by TLC. check_reagent->success re_run No. Re-run, ensuring low temp pre-formation. check_reagent->re_run check_temp Was reaction heated to 80-90°C after addition? check_stoich->check_temp Yes check_stoich->success re_run2 No. Increase POCl₃ and DMF stoichiometry. check_stoich->re_run2 check_time Was reaction time >4 hours? check_temp->check_time Yes check_temp->success re_run3 No. Increase temperature and monitor progress. check_temp->re_run3 check_time->success check_time->success re_run4 No. Extend reaction time (e.g., to 6-8 hours). check_time->re_run4 analyze Yes. Consider other issues: - Purity of starting material - Inefficient work-up check_time->analyze re_run->success re_run2->success re_run3->success re_run4->success analyze->success

Caption: Troubleshooting logic for optimizing the Vilsmeier-Haack reaction.

Q3: I am struggling to convert the 3-carbaldehyde to the 3-carbonitrile (Step 3). What is the most reliable method?

Answer: Converting an aldehyde to a nitrile is a standard transformation, most commonly proceeding through an aldoxime intermediate followed by dehydration. The key to a high yield is ensuring both steps go to completion and choosing a dehydration agent that is compatible with the indole core.

Causality & Solution:

  • Problem: Incomplete formation of the oxime or, more commonly, incomplete dehydration of the oxime. Harsh dehydrating agents (e.g., Ac₂O at high temperatures) can sometimes lead to side reactions on the electron-rich indole ring.

  • Solution: A two-step, one-pot procedure is highly effective. First, form the aldoxime using hydroxylamine hydrochloride with a base like pyridine. Then, without isolating the oxime, add a mild and effective dehydrating agent. Copper(II) sulfate is an excellent choice as it is inexpensive, efficient, and generally does not promote side reactions on the indole nucleus under these conditions.

Recommended Dehydrating Agents for Indole Aldoximes:

Reagent Conditions Advantages Considerations
CuSO₄ Reflux in MeCN or Toluene Mild, high-yielding, inexpensive. Heterogeneous, requires good stirring.
SOCl₂ Pyridine, 0 °C to RT Fast and efficient. Highly reactive; requires careful temperature control.

| (COCl)₂ | DMF (cat.), DCM | Forms a Vilsmeier-like intermediate for dehydration. | Generates gaseous HCl and CO. |

The protocol provided in Part 3 utilizes the copper sulfate method for its reliability and operational simplicity.

Q4: My final product is off-white or yellowish and hard to purify. How can I get a clean, white solid?

Answer: Indole derivatives are notoriously susceptible to oxidation, which leads to the formation of colored impurities.[5] These impurities can be difficult to remove by standard silica gel chromatography, as the slightly acidic nature of silica can sometimes exacerbate degradation.

Causality & Solution:

  • Problem: Air oxidation of the electron-rich indole ring, potentially accelerated by light or trace acid, forms highly colored, polar impurities.

  • Solution: A multi-pronged approach involving careful work-up and a robust final purification step is necessary.

Purification Strategy:

  • Aqueous Work-up: After the reaction, wash the crude organic extract thoroughly with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove some oxidative impurities.

  • Activated Carbon Treatment: Before the final purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone), add a small amount of activated carbon (charcoal), heat gently for 15-20 minutes, and then filter through a pad of Celite. This is highly effective at removing colored impurities.[6]

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline material. A mixed solvent system is often required. For 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, a system like ethanol/water, ethyl acetate/hexanes, or toluene/hexanes is a good starting point. Experiment with small quantities to find the optimal solvent ratio.[5][6]

Part 3: Detailed Experimental Protocols

The following protocols are optimized for a laboratory setting. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 6-Bromo-1-ethyl-1H-indole (Step 1)
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~5 mL per 1 g of indole) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Indole Addition: Dissolve 6-bromo-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Hydrogen gas will evolve.

  • Alkylation: Add iodoethane (1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice water. The product may precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield a clear oil or low-melting solid.

Protocol 2: Synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde (Step 2)
  • Vilsmeier Reagent Preparation: In a flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq.) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, keeping the internal temperature below 10 °C.[3] Stir the resulting solution at 0 °C for 30 minutes.

  • Formylation: Dissolve 6-Bromo-1-ethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Heating: After the addition, heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate or 3M NaOH solution until the pH is >8. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if needed.

Protocol 3: Synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (Step 3)
  • Oxime Formation: To a solution of 6-Bromo-1-ethyl-1H-indole-3-carbaldehyde (1.0 eq.) in pyridine or a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.5 eq.). Heat the mixture to reflux for 1-2 hours until TLC indicates complete conversion to the oxime.

  • Dehydration: Cool the mixture slightly and add anhydrous copper(II) sulfate (CuSO₄, 2.0 eq.).

  • Heating: Heat the suspension to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be purified by recrystallization (see Q4 above) to yield the final product as a white to off-white crystalline solid.

References

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6331-6343. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6331-6343. Available from: [Link]

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(5), 980–983. Available from: [Link]

  • Zhu, M., Zhao, L., & Wang, L. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 733. Available from: [Link]

  • Strotman, N. A., & Chobanian, H. R. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 16(24), 6358–6361. Available from: [Link]

  • Cornella, J., & Martin, R. (2015). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 137(24), 7636–7639. Available from: [Link]

  • Nakatsuji, H., et al. (2012). Bromination of Dimethyl 1-Substituted Indole-2,3-dicarboxylates. Heterocycles, 85(8), 1911. Available from: [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Chen, R., et al. (2012). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 48(8), 1063-1065. Available from: [Link]

  • Liu, M., et al. (2019). Rh(III)‐Catalyzed Direct C−H Cyanation of Arenes with p‐Toluenesulfonyl Cyanide. Advanced Synthesis & Catalysis, 361(19), 4503-4508. Available from: [Link]

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. Available from: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(18), 1827-1832. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6069-6078. Available from: [Link]

  • Somei, M., et al. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 63(24), 8684–8689. Available from: [Link]

  • Thomas, A., & Sujatha, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33871-33891. Available from: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Hajipour, A. R., & Zarei, A. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(5), 328-332. Available from: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Kráľová, P., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M941. Available from: [Link]

  • Zhang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available from: [Link]

  • Google Patents. (2015). CN104292145A - Preparation method of 6-bromoindole derivative.
  • Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1199–1224. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.

Sources

Purification methods for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile impurities

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and troubleshooting protocols for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5). It is designed for organic chemists and process engineers encountering purity challenges during synthesis or scale-up.

Executive Summary

  • Target Molecule: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

  • Core Scaffold: Indole (electron-rich heterocycle).

  • Critical Functionalities: Nitrile (C3), Bromine (C6), Ethyl (N1).

  • Primary Stability Risk: Hydrolysis of the nitrile group (to amide/acid) and oxidative oligomerization of the indole core.

Module 1: Impurity Profiling & Origin Analysis

Before selecting a purification method, you must identify the origin of your impurity. The synthesis of this molecule typically proceeds via two major pathways: Route A (N-alkylation of 6-bromoindole-3-carbonitrile) or Route B (Cyanation of 6-bromo-1-ethylindole).

Visualizing Impurity Pathways

The following diagram maps the genesis of common impurities based on the synthetic route.

ImpurityMap SM1 6-Bromoindole (Starting Material) SM2 6-Bromo-1-ethylindole (Intermediate) SM1->SM2 Ethylation Imp_NH Impurity A: N-H Indole (Incomplete Alkylation) SM1->Imp_NH Direct Cyanation (Route A) Target TARGET: 6-Bromo-1-ethyl- 1H-indole-3-carbonitrile SM2->Target Cyanation (Vilsmeier/CSI) Imp_Ald Impurity C: Aldehyde (Incomplete Cyanation) SM2->Imp_Ald Incomplete Conversion Imp_Amide Impurity B: Amide Hydrolysis (-CONH2) Target->Imp_Amide Hydrolysis (High pH/Temp) Imp_NH->Target Ethylation

Figure 1: Genesis of impurities.[1] Impurity A arises from incomplete alkylation. Impurity B is a degradation product. Impurity C is a process intermediate.

Module 2: Troubleshooting & Purification Protocols

Issue 1: "I have a persistent polar spot on TLC that won't separate."

Diagnosis: This is likely the Amide impurity (6-bromo-1-ethyl-1H-indole-3-carboxamide) . Cause: The nitrile group at C3 is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Chemical Logic: The amide group (-CONH2) is significantly more polar than the nitrile (-CN) due to hydrogen bonding capability.

Protocol: Selective Precipitation

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add non-polar anti-solvent (Hexane or Heptane) until the solution turns slightly cloudy.

  • Cooling: Allow the mixture to cool to room temperature, then to 4°C.

  • Filtration: The amide impurity often crystallizes out first or forms an amorphous solid due to its high polarity. Filter this off.

  • Filtrate Recovery: The target nitrile remains in the mother liquor. Evaporate and recrystallize.

Issue 2: "My product contains unreacted N-H starting material."

Diagnosis: Presence of 6-Bromo-1H-indole-3-carbonitrile . Cause: Incomplete N-ethylation reaction. Chemical Logic: The N-H proton is acidic (pKa ~16) and capable of hydrogen bonding, making the molecule more polar and slower-eluting on silica than the N-ethyl product.

Protocol: Scavenger Resin / Flash Chromatography

  • Method A (Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 5% → 20% EtOAc in Hexanes.

    • Elution Order: The target (N-ethyl) elutes first (less polar). The impurity (N-H) elutes later.

  • Method B (Chemical Scavenging - for <5% impurity):

    • Dissolve crude in anhydrous THF.

    • Add 1.5 equivalents of Polymer-supported Isocyanate (PS-NCO) resin.

    • Stir at 40°C for 4 hours. The resin reacts with the N-H indole (acting as a nucleophile) to bind it covalently.

    • Filter the resin.[2] The filtrate contains pure N-ethyl product.

Issue 3: "The product is yellow/brown instead of off-white."

Diagnosis: Oxidative oligomerization. Cause: Indoles are electron-rich and prone to oxidation by air and light, forming conjugated quinoidal species.

Protocol: Activated Carbon Treatment

  • Dissolve the crude solid in Ethanol (EtOH) or Methanol (MeOH) at 50°C.

  • Add Activated Charcoal (10-20% by weight).

  • Stir for 30 minutes at 50°C (Do not reflux vigorously).

  • Filter hot through a Celite pad to remove charcoal.

  • Concentrate the filtrate.[2] The color should improve significantly.

Module 3: Analytical Reference Data

Use the table below to confirm the identity of your isolated fractions.

CompoundRelative Polarity (TLC)*Key 1H NMR Feature (CDCl3)Mass Spec (ESI+)
Target: 6-Br-1-Et-Indole-3-CN 0.60 Triplet (~1.5 ppm, -CH3), Quartet (~4.2 ppm, N-CH2)[M+H]+ ~263/265
Impurity A: N-H Indole-3-CN 0.35Broad singlet (~9-12 ppm, N-H); No ethyl signals[M+H]+ ~235/237
Impurity B: Amide (-CONH2) 0.10Two broad singlets (~5-7 ppm, NH2)[M+H]+ ~281/283
Impurity C: Aldehyde (-CHO) 0.55Sharp singlet (~10.0 ppm, CHO)[M+H]+ ~266/268

*Note: Rf values are approximate for 20% EtOAc/Hexane on Silica.

Module 4: Decision Tree for Purification

Follow this logic flow to select the most efficient purification method for your specific crude profile.

DecisionTree Start Analyze Crude (TLC/LCMS) Q1 Is N-H impurity present? Start->Q1 Q2 Is Amide impurity present? Q1->Q2 No Action_Col Flash Chromatography (EtOAc/Hexane) Q1->Action_Col Yes (>5%) Q3 Is product colored? Q2->Q3 No Action_Cryst Recrystallization (EtOH/Water) Q2->Action_Cryst Yes Action_Char Charcoal Treatment Q3->Action_Char Yes Label_Done Proceed to Drying Q3->Label_Done No

Figure 2: Purification logic flow. Prioritize removing chemical impurities before addressing color.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this? A: Generally, no . The nitrile group is not basic enough to protonate with dilute acid, and the indole nitrogen (if ethylated) has no acidic proton. The N-H impurity (if present) is too weakly acidic (pKa ~16) to be extracted by aqueous NaOH. Chromatography is superior.

Q: What is the best solvent for recrystallization? A: A mixture of Ethanol/Water or Isopropanol/Heptane works best.

  • Procedure: Dissolve in hot alcohol, then add water/heptane dropwise until turbidity persists. Cool slowly. This method effectively rejects the more polar amide impurities.

Q: Why does my yield drop after silica column chromatography? A: Indole-3-carbonitriles can be slightly unstable on acidic silica gel if left for long periods.

  • Tip: Add 1% Triethylamine (Et3N) to your mobile phase to neutralize the silica acidity. Flush the column quickly; do not leave the compound on the column overnight.

References

  • PubChem. (n.d.). 6-bromo-1-ethyl-1H-indole. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved March 4, 2026, from [Link]

Sources

Optimizing reaction temperature for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Thermodynamics for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Ticket ID: IND-CN-6BR-OPT Subject: Optimization of Reaction Temperature & Troubleshooting Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Thermodynamic Landscape

The synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile requires navigating a conflict between kinetic control (speed/nucleophilicity) and thermodynamic stability (reversibility/impurity profile).[1]

The 6-bromo substituent exerts an inductive electron-withdrawing effect (


), slightly deactivating the indole ring compared to the parent indole, while the 

-ethyl group provides electron density (

). The critical challenge is directing substitution exclusively to the C3 position while preventing:
  • Poly-alkylation during the ethylation step.

  • C2-acylation during the functionalization step (thermodynamic product).

  • Hydrolysis of the nitrile back to the amide or acid.

This guide breaks down the synthesis into three critical modules, focusing on temperature as the primary control lever.

Module 1: -Alkylation (Installing the Ethyl Group)

Objective: Selective alkylation of the N1 position without touching C3 or the C6-Bromine handle.

Protocol & Temperature Logic
  • Reagents: 6-Bromoindole, NaH (60% dispersion), Ethyl Iodide (EtI), DMF (anhydrous).[1]

  • Critical Temperature Sequence:

    • Deprotonation (

      
      ):  Add NaH to the indole solution at 
      
      
      
      .
      • Reasoning: The deprotonation is exothermic.[2] Higher temperatures (

        
        ) during base addition can cause the indole anion to attack unreacted indole (dimerization).
        
    • Addition (

      
      ):  Add EtI slowly at 
      
      
      
      , then allow to warm to Room Temperature (
      
      
      ).
      • Reasoning:

        
        -alkylation is fast (kinetic).[1] Heating is not  recommended here. Elevated temperatures (
        
        
        
        ) promote C-alkylation (C3-ethylation) because the C3 position is inherently nucleophilic.[1] Keeping it cold favors the nitrogen attack.
Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
Low Yield / Starting Material Remaining Incomplete deprotonation due to moisture or "old" NaH.[1]Ensure DMF is anhydrous (

). Increase reaction time at RT, do not heat.
Product contains C3-ethyl impurity Reaction temperature spiked during EtI addition.[1]Maintain strict

during addition. Ensure slow, dropwise addition of electrophile.
Dark/Tarry Reaction Mixture Polymerization of indole anion.Temperature too high during base addition. Cool to

if scale is

.

Module 2: C3-Functionalization (The Vilsmeier-Haack Route)

Objective: Installing the carbon framework at C3. While direct cyanation (e.g., CSI) is possible, the Formylation


 Oxime 

Nitrile
route is more robust for 6-bromo derivatives to avoid halogen exchange.[1]
Protocol & Temperature Logic
  • Reagents:

    
    , DMF (acts as solvent and reagent).[1][2][3]
    
  • Critical Temperature Sequence:

    • Vilsmeier Reagent Formation (

      
      ):  Add 
      
      
      
      to DMF.
      • Reasoning: This reaction is violently exothermic. If the temp exceeds

        
        , the Vilsmeier salt can decompose, leading to poor conversion later.
        
    • Indole Addition (

      
      ):  Add the 
      
      
      
      -ethyl-6-bromoindole.
    • Conversion (

      
      ):  Heat the mixture.
      
      • Reasoning: The initial attack at C3 is kinetic, but the restoration of aromaticity and formation of the iminium salt requires energy. The electron-withdrawing bromine atom deactivates the ring, necessitating higher heat (

        
        ) compared to unsubstituted indole (
        
        
        
        ) to drive the reaction to completion.
Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Vilsmeier reagent hydrolyzed or temp too low.Ensure

quality. Increase reaction temp to

for 6-bromo substrates.
Formation of C2-isomer Thermodynamic equilibration.Reaction run too hot (

) or too long (

). Stick to

.
Solid precipitate won't dissolve Formation of the iminium salt (Intermediate).This is normal. Do not force solution by overheating. It will hydrolyze to the aldehyde upon workup.[2]

Module 3: Nitrile Conversion (The Functional Switch)

Objective: Converting the aldehyde to the nitrile (-CN).

Protocol & Temperature Logic
  • Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (

    
    ), Formic acid or Acetic Anhydride.[1]
    
  • Critical Temperature Sequence:

    • Oxime Formation (

      
      ):  React aldehyde with hydroxylamine.
      
    • Dehydration (

      
      ):  Heat to eliminate water.[1]
      
      • Reasoning: The elimination of water to form the triple bond is endothermic and entropically driven. High temperature is required to push the equilibrium toward the nitrile.

Visual Workflow & Logic Map

The following diagram illustrates the critical control points (CCPs) where temperature deviation causes failure.

IndoleSynthesis Start 6-Bromoindole Step1 Step 1: N-Ethylation (NaH, EtI, DMF) Start->Step1 CCP1 CCP 1: Addition Temp Must be 0°C Step1->CCP1 Inter1 1-Ethyl-6-bromoindole CCP1->Inter1 Control OK Side1 Side Product: C3-Alkylated Indole CCP1->Side1 Temp > RT Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 CCP2 CCP 2: Reagent Prep < 5°C (Exothermic) Step2->CCP2 CCP3 CCP 3: Reaction Temp 80-90°C (Kinetic Push) CCP2->CCP3 Inter2 Aldehyde Intermediate CCP3->Inter2 Control OK Side2 Side Product: C2-Formyl Indole CCP3->Side2 Temp > 110°C Step3 Step 3: Nitrile Conversion (NH2OH, HCOOH) Inter2->Step3 Final 6-Bromo-1-ethyl-1H- indole-3-carbonitrile Step3->Final Heat (90°C)

Caption: Workflow identifying Critical Control Points (CCPs) for temperature regulation. Red diamonds indicate steps where thermal deviation leads to irreversible impurity formation.

References

  • Vilsmeier-Haack Reaction Mechanics: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions. Link (Grounding for Module 2 mechanism).

  • Indole N-Alkylation Selectivity: Liang, C., et al. (2020).[1] Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. National Institutes of Health / PMC. Link (Grounding for Module 1 temperature control).

  • Aldehyde to Nitrile Conversion: Stanković, S., et al. (2017).[1][4] A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances. Link (Alternative mild oxidation routes).

  • Synthesis of 3-Cyanoindoles: Zhang, X., et al. (2011).[1] One-pot synthesis of indole-3-carbonitriles. Tetrahedron Letters. Link (Grounding for direct cyanation contexts).[1]

Sources

Technical Support: Recrystallization Guide for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-IND-06BR-CN Department: Process Chemistry & Purification Support Last Updated: March 2026[1][2][3]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. This guide addresses the purification of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 1000342-94-0), a critical intermediate often utilized in the synthesis of antiviral agents (e.g., Baloxavir marboxil analogs).[1][2][3]

Physicochemical Profile

To select the correct solvent, we must first analyze the structural determinants of solubility:

FeatureChemical EffectImpact on Solvent Selection
Indole Core Aromatic, planar

-system
Soluble in aromatics (Toluene) and chlorinated solvents (DCM).[1][2][3]
N-Ethyl Group Increases lipophilicity (LogP ~3.5); Removes H-bond donorCritical: Reduces solubility in water significantly compared to NH-indoles.[1][2][4] Lowers melting point, increasing "oiling out" risk.[2][4]
3-Carbonitrile Polar, Electron-withdrawingProvides solubility in medium-polarity solvents (EtOAc, THF, Acetone).[1][2][3]
6-Bromo Halogen bonding potential; Heavy atomIncreases density; lowers solubility in aliphatics (Hexane) compared to non-halogenated analogs.[1][2][4]

Recommended Solvent Systems

Based on the structural analysis and industrial precedents for N-alkyl-indole intermediates, we recommend two primary solvent systems. System A is generally preferred for removing unreacted starting materials, while System B is superior for removing inorganic salts or highly polar byproducts.[1][2][4]

System A: Ethyl Acetate / n-Heptane (Anti-Solvent Method)

Best for: Removing lipophilic impurities and maximizing yield.[1][2][3][4]

Protocol:

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram). Heat to reflux (77°C) until fully dissolved.[1][2][4]

  • Filtration (Optional): If insoluble particles remain (likely inorganic salts), perform a hot filtration.[1][2][4]

  • Nucleation: Cool the solution to 40-45°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.[1][2][4]

    • Ratio Target: 1:2 to 1:3 (EtOAc:Heptane).[1][2][4]

    • Observation: Stop addition immediately upon observing persistent turbidity (cloud point).[1][2][4]

  • Crystallization: Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C for 1 hour.

  • Isolation: Filter the white/off-white needles and wash with cold 1:3 EtOAc:Heptane.[1][2][4]

System B: Isopropanol (IPA) / Water

Best for: Removing polar impurities and improving crystal habit.[1][2][4]

Protocol:

  • Dissolution: Dissolve crude material in Isopropanol at reflux (82°C). Use minimal solvent (approx. 3-5 mL per gram).[1][2][4]

  • Anti-Solvent Addition: Add hot water (70°C) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a small amount of IPA to clear the turbidity.[1][4]

  • Cooling: Cool to room temperature very slowly (stirring at <100 RPM) to prevent oiling out.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your specific impurity profile.

SolventSelection Start Start: Crude 6-Bromo-1-ethyl-1H-indole-3-carbonitrile ImpurityCheck Analyze Impurity Profile (TLC/HPLC) Start->ImpurityCheck Lipophilic Main Impurity: Unreacted Starting Material (Non-polar) ImpurityCheck->Lipophilic Non-polar impurities Polar Main Impurity: Salts / Polar Byproducts ImpurityCheck->Polar Polar impurities SystemA Select System A: Ethyl Acetate / Heptane Lipophilic->SystemA SystemB Select System B: Isopropanol / Water Polar->SystemB ProcessA 1. Dissolve in hot EtOAc 2. Add Heptane to cloud point 3. Cool to 0°C SystemA->ProcessA ProcessB 1. Dissolve in hot IPA 2. Add hot Water 3. Slow cool (Critical) SystemB->ProcessB Result Pure Crystalline Solid ProcessA->Result ProcessB->Result

Figure 1: Solvent Selection Decision Tree based on impurity polarity.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, the product separates as a sticky oil droplets instead of crystals.[1][3][4] Cause: The N-ethyl group lowers the melting point.[1][3][4] If the crystallization temperature is higher than the oiling-out limit (metastable zone), the compound separates as a liquid.[1][3][4] Corrective Action:

  • Seed Crystals: You must add seed crystals of the pure compound at the cloud point.[1][4]

  • Reduce Anti-solvent: Use less water (in System B) or Heptane (in System A).[1][2][4]

  • Slower Cooling: Use a linear cooling ramp (e.g., 0.5°C/min).

Issue: Persistent Color (Yellow/Orange)

Symptom: Product is chemically pure (>98%) but retains a yellow hue. Cause: Oxidation products of the indole or trace bromination isomers.[1][4] Corrective Action:

  • Perform a Carbon Treatment .[1][2][4] Dissolve the compound in hot Ethyl Acetate, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite before adding the anti-solvent.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Isopropanol? A: Yes. Ethanol is a viable alternative.[1][2][4] However, Isopropanol (IPA) generally has a steeper solubility curve for N-alkyl indoles, often resulting in higher recovery yields.[2][3][4]

Q: Why avoid Diethyl Ether? A: While the compound is soluble in ether, the high volatility makes controlled crystallization difficult.[1][3][4] Furthermore, 6-bromo indoles can be sensitive to peroxides found in aged ether.[2][3]

Q: My yield is low (<60%). What went wrong? A: This is likely due to the "Common Ion Effect" or excessive solubility in the mother liquor.[1][4]

  • Fix: Cool the final slurry to -10°C or increase the ratio of anti-solvent (Heptane) carefully.[1][3][4] Ensure you are not using excessive solvent during the initial dissolution.[1][4]

Visualization of Troubleshooting Logic

OilingOut Issue Problem: Oiling Out CheckTemp Check Dissolution Temp Issue->CheckTemp HighTemp Temp > MP of solvated crystal? CheckTemp->HighTemp Action1 Action: Lower initial conc. (Avoid supersaturation) HighTemp->Action1 Yes Action2 Action: Add Seed Crystals at Cloud Point HighTemp->Action2 No (Metastable issue) Action3 Action: Switch to EtOAc/Heptane Action2->Action3 If fails

Figure 2: Troubleshooting workflow for Oiling Out phenomena.

References

  • Continuus Pharmaceuticals. (2025).[1][2][4] Process Development for Continuous Manufacturing of Baloxavir Marboxil. Retrieved from [1][2][3][4]

  • Organic Syntheses. (2020).[1][2][5] Preparation of 1H-Indazole-3-carbonitrile (Analogous purification method). Org.[1][2][4][5] Synth. 97, 314-326.[1][2][3] DOI: [1][2][3][4][5]

  • Shionogi & Co., Ltd. (2018).[1][2][4] Substituted Polycyclic Carbamoylpyridone Derivative Prodrug (Patent covering Baloxavir intermediates).[1][2][4] US Patent 10,000,000.[1][2][4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1000342-94-0. Retrieved from [1][2][3][4]

Sources

Stability of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized troubleshooting and methodology portal for handling 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5)[1]. This guide is engineered for drug development professionals and synthetic chemists who require precise control over this scaffold under acidic conditions.

Mechanistic Grounding: Acid Stability Profile

Indoles are notoriously sensitive to acidic environments, often undergoing rapid C3-protonation followed by dimerization or polymerization[2]. However, 6-Bromo-1-ethyl-1H-indole-3-carbonitrile exhibits a highly atypical, robust stability profile due to two critical structural modifications:

  • C3-Cyano Deactivation: The strongly electron-withdrawing nitrile group at the C3 position drains electron density from the pyrrole ring. This neutralizes the inherent nucleophilicity of the indole core, completely suppressing acid-catalyzed polymerization[2].

  • N-Alkylation: The N1-ethyl group eliminates the N-H bond, preventing N-protonation/deprotonation equilibria that often complicate solubility and reactivity in acidic media.

The Primary Vulnerability: Nitrile Hydrolysis Because the indole core is protected, the sole reactive site under acidic conditions is the nitrile group. In the presence of aqueous acid, the nitrile nitrogen undergoes protonation, activating the adjacent carbon for nucleophilic attack by water. This forms an imidic acid intermediate that rapidly tautomerizes to an amide (indole-3-carboxamide)[3]. Under sustained heat and strong acid, the amide further hydrolyzes to the corresponding indole-3-carboxylic acid[4].

NitrileHydrolysis Nitrile Nitrile (Stable Core) Protonation Protonated Intermediate Nitrile->Protonation Aqueous H+ Amide Primary Amide (+18 Da) Protonation->Amide H2O Attack Acid Carboxylic Acid (+19 Da) Amide->Acid Heat + H+ / H2O

Acid-catalyzed hydrolysis pathway of the C3-nitrile group.

Quick Reference: Acidic Stability Matrix

To assist in rapid decision-making during reaction design, refer to the quantitative stability data below to predict the fate of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile across various acidic environments.

Acidic ConditionSolvent SystemTemperatureExposure TimeStability / Outcome
0.1% TFA MeCN / H₂O25 °C24 hoursHighly Stable (No degradation)
1M HCl Aqueous0–5 °C< 1 hourStable (Safe for standard workup)
20% TFA DCM25 °C2–4 hoursStable (Safe for Boc deprotection)
1M HCl Aqueous60 °C4 hoursPartial Hydrolysis (Amide formation)
6M HCl Aqueous100 °C12 hoursComplete Hydrolysis (Carboxylic Acid)

Frequently Asked Questions (FAQs)

Q: I am performing a Boc-deprotection on a molecule containing this scaffold using 20% TFA in DCM. Will the nitrile survive? A: Yes. The acid-catalyzed hydration of a nitrile requires water to act as a nucleophile[3]. In anhydrous or low-moisture conditions like 20% TFA in DCM at room temperature, the nitrile remains completely intact.

Q: My LC-MS shows a mass of [M+18] after an acidic aqueous workup. What happened? A: You have inadvertently hydrolyzed the nitrile to the primary amide (+18 Da from the addition of H₂O). This occurs if your workup uses overly concentrated acid (e.g., >1M HCl) or if the acidic aqueous layer is left in contact with the organic layer for an extended period at room temperature[4]. Switch to a milder quench (see Protocol 1).

Q: Can the 6-bromo group be cleaved by acid? A: No. Aryl bromides are highly stable to Brønsted acids. If you observe debromination, investigate your reaction for trace transition metals (e.g., Pd contamination) or strong hydride donors, rather than blaming the acidic conditions[1].

Validated Experimental Protocols

Protocol 1: Mild Acidic Quench & Workup (Preventing Hydrolysis)

Causality: Quenching basic reactions with strong mineral acids risks nitrile hydration. Using saturated Ammonium Chloride (NH₄Cl, pH ~5.5) provides sufficient protons to neutralize alkoxides or amines without crossing the pKa threshold required to protonate the nitrile nitrogen, thus preventing the hydration sequence[3].

Step-by-Step Methodology:

  • Cool the crude reaction mixture containing 6-Bromo-1-ethyl-1H-indole-3-carbonitrile to 0–5 °C using an ice bath.

  • Slowly add a saturated aqueous solution of NH₄Cl (1 mL per mmol of substrate) while stirring vigorously.

  • Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to partition the layers.

  • Separate the organic layer and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The target mass should remain exactly at the theoretical


 of the nitrile (m/z ~249/251 for the Br isotopes). No [M+18] (amide) or [M+19] (acid) peaks should be present.

WorkupWorkflow Step1 1. Reaction Mixture Step2 2. Quench (Sat. NH4Cl, pH 5.5) Step1->Step2 Step3 3. Extract (EtOAc/DCM) Step2->Step3 Step4 4. Wash & Dry (Na2SO4) Step3->Step4

Recommended mild acidic workup workflow to prevent nitrile hydrolysis.

Protocol 2: Intentional Acid-Catalyzed Hydrolysis to Carboxylic Acid

Causality: Nitriles are notoriously difficult to hydrolyze completely because the intermediate amide is highly stable. To force the reaction to the carboxylic acid, immense thermal energy and a massive excess of aqueous protons are required to drive the second nucleophilic attack by water[4].

Step-by-Step Methodology:

  • Suspend 6-Bromo-1-ethyl-1H-indole-3-carbonitrile in 6M aqueous HCl (10 mL per gram of substrate).

  • Equip the flask with a reflux condenser and heat the mixture to 100–105 °C with vigorous stirring for 12–16 hours.

  • Cool the reaction to room temperature. The product (6-bromo-1-ethyl-1H-indole-3-carboxylic acid) will precipitate as it is highly insoluble in acidic water.

  • Filter the precipitate and wash thoroughly with cold water.

  • Optional Purification: Dissolve the solid in saturated NaHCO₃ (the carboxylic acid will dissolve as the sodium salt), wash with DCM to remove any unreacted amide/nitrile, and re-acidify the aqueous layer to pH 2 using 1M HCl to precipitate the pure acid.

Self-Validation Checkpoint: The product should exhibit a distinct shift in TLC Rf value (highly polar, streaking without acetic acid in the eluent) and an LC-MS mass corresponding to [M+19] compared to the starting material.

References

  • Reactions of Nitriles | Source: Chemistry Steps | 3

  • Converting Nitriles to Amides | Source: Chemistry Steps | 4

  • Synthesis and Chemistry of Indole | Source: Banaras Hindu University | 2

  • 876734-31-5 | 6-Bromo-1-ethyl-1H-indole-3-carbonitrile | Source: BLDpharm | 1

Sources

Technical Support Center: Navigating Regioselectivity in 6-Bromoindole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for addressing the complex challenges of regioselective functionalization of 6-bromoindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricate reactivity of the 6-bromoindole nucleus and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges you may be encountering.

Q1: My C-H functionalization reaction on N-protected 6-bromoindole is yielding a mixture of C4 and C7 isomers. How can I enhance selectivity for the C7 position?

A1: Achieving high regioselectivity between the C4 and C7 positions is a common hurdle due to their similar electronic environments. The choice of directing group on the indole nitrogen is paramount for steering the reaction to the desired position.

Underlying Principles: The regiochemical outcome of C-H functionalization reactions on the indole benzene ring is often governed by the formation of a metallacyclic intermediate. The size and geometry of this intermediate, dictated by the directing group and the metal catalyst, determine which C-H bond is presented for activation.

Strategies for C7 Selectivity:

  • Directing Group Selection: Employing a directing group that favors the formation of a more stable six-membered metallacycle will direct functionalization to the C7 position. The pivaloyl group has been shown to be effective in directing arylation to the C4 position, while groups like N-P(O)tBu2 can favor C7 functionalization.[1]

  • Catalyst and Ligand System: The choice of metal catalyst and coordinating ligands can significantly influence the steric environment around the metal center, thereby affecting which C-H bond is accessible. For instance, palladium catalysts are commonly used, and the selection of ligands can modulate the regioselectivity.[1][2]

  • Solvent and Additives: The reaction medium can influence the stability of the metallacyclic intermediates. Experimenting with different solvents and additives, such as silver salts or copper oxidants, can sometimes tip the regiochemical balance.[2][3]

Experimental Protocol: Palladium-Catalyzed C7 Arylation

  • To an oven-dried reaction vessel, add N-P(O)tBu2 protected 6-bromoindole (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)2 (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Add a base such as K2CO3 (2.0 equiv.) and a solvent like toluene or dioxane.

  • Degas the mixture and heat to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Q2: I am observing significant debromination as a side reaction during my metal-catalyzed cross-coupling at a different position. How can I minimize this?

A2: Debromination is a common side reaction, particularly in reactions involving organometallic intermediates. This can occur through protonolysis of an organometallic species or reductive dehalogenation.

Causality: The C-Br bond at the 6-position can be susceptible to cleavage, especially under reductive conditions or in the presence of strong bases and nucleophiles. The formation of an aryl-metal species at another position can sometimes facilitate intramolecular or intermolecular pathways that lead to the loss of the bromine atom.

Mitigation Strategies:

  • Choice of Base: Use a weaker, non-nucleophilic base to minimize side reactions. Carbonate bases (e.g., Cs2CO3, K2CO3) are often preferred over alkoxides or hydroxides.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rate of debromination relative to the desired coupling reaction.[4]

  • Additives: In some cases, the addition of silver salts (e.g., Ag2O, AgTFA) can act as halide scavengers and promote the desired coupling pathway.[2]

  • Catalyst System: The choice of palladium precursor and ligand can influence the stability of the catalytic intermediates and minimize pathways leading to debromination.

Troubleshooting Data Summary:

ParameterCondition A (High Debromination)Condition B (Optimized)
Base NaOtBuCs2CO3
Temperature 120 °C90 °C
Additive NoneAg2O (1.5 equiv.)
Outcome 40% Debromination<5% Debromination
Q3: My attempt at a halogen dance reaction on 6-bromoindole to access other bromo-isomers is not proceeding as expected. What are the critical factors for a successful rearrangement?

A3: The halogen dance is a powerful but sensitive transformation that involves the base-induced intramolecular migration of a halogen atom.[5][6] Its success is highly dependent on the reaction conditions and the stability of the intermediate organometallic species.

Mechanistic Insight: The reaction typically proceeds via deprotonation of an aromatic C-H bond by a strong base to form an aryl anion. This anion can then induce the migration of the bromine atom to a different position on the ring, driven by the formation of a more stable anionic intermediate.[6][7]

Critical Parameters:

  • Base: A strong, non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is typically required to initiate the deprotonation.[5]

  • Temperature: These reactions are usually performed at very low temperatures (-78 °C to -100 °C) to control the reactivity of the organolithium intermediates and prevent side reactions like aryne formation.[5]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard.

  • Quenching: The reaction is quenched with an electrophile to trap the newly formed organolithium species. The choice of electrophile and the quenching conditions are crucial for obtaining the desired product.

DOT Diagram: Halogen Dance Workflow

Halogen_Dance_Workflow cluster_start Reaction Setup cluster_reaction Rearrangement cluster_quench Functionalization Start 6-Bromoindole Base Add Strong Base (e.g., LDA) -78 °C, Anhydrous THF Start->Base Deprotonation Deprotonation at Adjacent Position Base->Deprotonation Initiation Migration Bromine Migration Deprotonation->Migration Rearrangement Isomer Formation of New Bromo-Indole Anion Migration->Isomer Electrophile Add Electrophile (E+) Isomer->Electrophile Trapping Product Formation of Functionalized Bromo-Indole Isomer Electrophile->Product

Caption: Workflow for a typical halogen dance reaction on 6-bromoindole.

Q4: I am struggling with the N-protection of 6-bromoindole. Are there any robust protecting groups and conditions you would recommend?

A4: The indole N-H is acidic and often requires protection to prevent side reactions during subsequent functionalization steps. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Recommended Protecting Groups and Conditions:

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages
Boc (Boc)2O, DMAP, THF, rtTFA, CH2Cl2, rtEasily removed under acidic conditions.
SEM SEM-Cl, NaH, DMF, 0 °C to rtTBAF, THF, refluxStable to a wide range of conditions, removed with fluoride.[8]
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rtMg, MeOH, reflux or NaOH, EtOH/H2O, refluxRobust, stable to strong bases and some organometallics.
Pivaloyl Pivaloyl chloride, Pyridine, 0 °C to rtLiAlH4, THF or NaOH, MeOH/H2O, refluxCan also act as a directing group for C-H functionalization.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 6-bromoindole ring system?

A1: The reactivity of the indole ring is a complex interplay of electronic and steric factors. A generalized order of reactivity is as follows:

  • N1-H: The most acidic proton, readily deprotonated by bases.

  • C3: The most nucleophilic carbon, susceptible to electrophilic attack.[9][10]

  • C2: The second most reactive carbon in the pyrrole ring.[11]

  • C7 & C4: Positions on the benzene ring ortho to the pyrrole fusion, often targeted for directed C-H functionalization.[11][12][13]

  • C5: The remaining position on the benzenoid ring.

Q2: How do electron-donating or electron-withdrawing groups on the indole nitrogen influence regioselectivity?

A2: Substituents on the indole nitrogen have a profound impact on the electronic properties of the entire ring system and can significantly alter the regioselectivity of subsequent reactions.

  • Electron-Donating Groups (EDGs): Groups like alkyl or benzyl increase the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C3 position.

  • Electron-Withdrawing Groups (EWGs): Groups such as tosyl, Boc, or acyl groups decrease the electron density of the pyrrole ring, making the C3 position less nucleophilic. This can sometimes favor functionalization on the benzenoid ring.[14] More importantly, many EWGs can act as directing groups in metal-catalyzed C-H functionalization, overriding the inherent reactivity of the indole nucleus.[14][15]

Q3: What are the most reliable analytical techniques for confirming the regiochemistry of my functionalized 6-bromoindole products?

A3: Unambiguous determination of regiochemistry is critical. A combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic. For example, the presence of a doublet for the C7-H is indicative of substitution at C5 or C6.

    • NOESY/ROESY: These 2D NMR experiments can establish through-space proximity between protons, which is invaluable for confirming the relative positions of substituents.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate regioisomers and determine their relative ratios.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired functional group. Fragmentation patterns can sometimes offer clues about the substitution pattern.[16][18]

  • X-ray Crystallography: The gold standard for structure determination, providing definitive proof of regiochemistry if a suitable single crystal can be obtained.

DOT Diagram: Regioselectivity Logic

Regioselectivity_Logic cluster_factors Controlling Factors cluster_outcomes Potential Functionalization Sites Indole 6-Bromoindole DG Directing Group Catalyst Catalyst/Ligand Conditions Reaction Conditions (Solvent, Temp, Base) C7 C7 (Directed C-H) DG->C7 Directs C4 C4 (Directed C-H) DG->C4 Directs C2 C2 Catalyst->C2 Influences Catalyst->C7 Influences Catalyst->C4 Influences C3 C3 (Electrophilic Attack) Conditions->C3 Affects Conditions->C7 Affects Conditions->C4 Affects

Caption: Factors influencing regioselective functionalization of 6-bromoindole.

Q4: Are there any known catalyst systems that are particularly effective for specific C-H functionalizations of 6-bromoindole?

A4: Yes, the literature provides guidance on catalyst systems tailored for specific transformations:

  • C7-Arylation: Palladium catalysts, often in combination with ligands like DavePhos or SPhos, are effective when a suitable directing group is present on the indole nitrogen.[2]

  • C4-Arylation: Palladium-catalyzed reactions using specific ligands and directing groups (e.g., a pivaloyl group at C3) can favor C4 functionalization.[2] Copper catalysts have also been employed for C5 arylation.[2]

  • C3-Acylation: Microwave-assisted Friedel-Crafts acylation can be an efficient method, overcoming issues of N-acylation that can occur under thermal conditions.[10]

  • C-H Borylation: Iridium-catalyzed borylation often shows a preference for the C3 position in the absence of strong directing groups.[19] However, metal-free, boron-mediated C-H hydroxylation can be directed to the C7 position.[13]

By carefully considering the interplay of directing groups, catalysts, and reaction conditions, researchers can overcome the inherent regioselectivity challenges of the 6-bromoindole scaffold and successfully synthesize a wide array of functionalized derivatives.

III. References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110*. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link]

  • Recent advances in functionalization of indoles. (n.d.). ResearchGate. [Link]

  • Synthesis and Functionalization of Indoles through Rhodium-Catalyzed Reactions. (2007). Bentham Science. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (n.d.). IDEAS/RePEc. [Link]

  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]

  • Boron-mediated directed aromatic C–H hydroxylation. (2020). PMC. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PMC. [Link]

  • Metal-halogen exchange of bromoindoles. A route to substituted indoles. (2002). ACS Publications. [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (n.d.). PMC. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. (n.d.). CORE. [Link]

  • Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. (2025). ResearchGate. [Link]

  • Metal-halogen exchange of bromoindoles. A route to substituted indoles. (n.d.). ACS Publications. [Link]

  • 6-Bromoindole 96 52415-29-9. (n.d.). Not available. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). PMC. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025). MDPI. [Link]

  • Mechanistic pathways for halogen dance reactions in bromo. (n.d.). Indian Academy of Sciences. [Link]

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. (n.d.). PMC. [Link]

  • Directing Groups in SE Ar. (n.d.). Not available. [Link]

  • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). PMC. [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. (n.d.). White Rose Research Online. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. [Link]

  • Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. (n.d.). ChemRxiv. [Link]

  • Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. (2020). ResearchGate. [Link]

  • (a) Example of late-stage functionalization regioselectivity issues on... (n.d.). ResearchGate. [Link]

  • Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-Mediated 6-endo-trig Intramolecular Cyclization of N-Acryloyl-7-bromoindolines. A Regiochemical Variant of the Intramolecular Heck Reaction. (n.d.). ACS Publications. [Link]

  • Transition metal-Catalyzed C-H Functionalizations of Indoles. (n.d.). ResearchGate. [Link]

  • C5/6‐H functionalization of indoles. DG=directing group, FG=functional... (n.d.). ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (n.d.). Royal Society of Chemistry. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. [Link]

  • catalyzed regioselective C–H activation dialkenylation/annulation cascade for rapid access to 6H-isoindolo[2,1-a]indol. (n.d.). Semantic Scholar. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). PMC. [Link]

  • Conversion of 6-bromoindole. Left-HPLC elution profiles of reaction... (n.d.). ResearchGate. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Not available. [Link]

  • Mass spectrometry of simple indoles. (n.d.). ACS Publications. [Link]

Sources

Removing palladium catalysts from 6-Bromo-1-ethyl-1H-indole-3-carbonitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Catalysis Cleanup Hub

You are currently viewing the troubleshooting documentation for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (hereafter referred to as Compound A ).

This specific indole derivative presents a unique purification challenge. The C3-carbonitrile (nitrile) group acts as a "soft" donor ligand that can coordinate with Palladium (Pd), effectively competing with standard scavengers. Furthermore, the C6-bromine substituent limits your ability to use aggressive reductive methods (like hydrogenation) which would cause dehalogenation.

This guide prioritizes Chemisorption (Scavenging) and Crystallization over destructive methods.

Part 1: The Triage Phase (Initial Assessment)

Q: What is the target threshold for Palladium in this intermediate? A: According to ICH Q3D Elemental Impurities guidelines, Palladium is a Class 2B impurity.[1]

  • Oral Exposure: < 10 ppm (typically)

  • Parenteral Exposure: < 1 ppm

  • Your Goal: Aim for < 20 ppm at this intermediate stage to ensure the final API meets the < 10 ppm limit without aggressive downstream processing.

Q: My crude product is dark/black. Is this all Palladium? A: Likely, yes.

  • Black particulates: Indicate Pd(0) aggregation (Palladium black). This is "easy" Pd; it can often be removed via filtration through Celite® or activated carbon.

  • Colored solution (Red/Orange/Brown): Indicates Pd(II) complexes. This is "hard" Pd. The Pd is likely coordinated to the nitrile nitrogen on your indole or residual phosphine ligands. Filtration will NOT remove this. You require a chemical scavenger.

Part 2: Scavenger Selection & Protocol

Q: Which scavenger should I use for a nitrile-containing indole? A: You must use a scavenger with a binding affinity higher than the nitrile group.

  • Recommendation 1 (Primary): SiliaMetS® Thiol (Si-Thiol) .

    • Why: Best general-purpose scavenger. High affinity for Pd(II) and Pd(0).

  • Recommendation 2 (If Thiol fails): SiliaMetS® DMT (Dimercaptotriazine) .

    • Why: The triazine ring coupled with thiol groups creates a "chelating claw" that is significantly stronger than the monodentate nitrile coordination from your product.

Q: Can I use Activated Carbon (Charcoal)? A: Proceed with caution. While cheap, activated carbon interacts via π-π stacking. Your molecule (Indole core) is a flat, aromatic system that will adhere strongly to carbon, leading to significant yield loss (often >15%). Functionalized silica (Si-Thiol) is selective for the metal, not the aromatic ring.

Visual Guide: Scavenger Selection Logic

ScavengerSelection Start Start: Analyze Crude Mixture State What is the state of Pd? Start->State Pd0 Black Particulates (Pd0) State->Pd0 Suspension Pd2 Soluble/Colored (PdII) State->Pd2 Solution Filter 1. Hot Filtration (Celite) 2. Re-check Pd levels Pd0->Filter Ligand Are competing ligands (Amines/Nitriles) present? Pd2->Ligand Solvent Solvent Compatibility? Filter->State Residual Pd? Thiol Use SiliaMetS® Thiol (Standard) Ligand->Thiol No/Weak Ligands DMT Use SiliaMetS® DMT (High Affinity) Ligand->DMT Yes (Your Case: Nitrile) Thiol->Solvent DMT->Solvent

Figure 1: Decision logic for selecting the appropriate purification vector based on Palladium oxidation state and competing ligands.

Part 3: The "Gold Standard" Workflow

Q: How do I execute the scavenging process? A: Follow this batch-mode protocol. It is optimized to prevent nitrile hydrolysis while maximizing Pd removal.

Prerequisites:

  • Solvent: THF or Ethyl Acetate (Avoid DMF/DMSO if possible; they hold onto Pd tightly).

  • Temperature: 50°C (Do not exceed 65°C to protect the C-Br bond and Nitrile).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude Compound A in THF (10 volumes). Ensure complete solubility.

  • Loading: Add SiliaMetS® Thiol or DMT (4 molar equivalents relative to residual Pd).

    • Note: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Crucial: Agitation must be vigorous to keep silica suspended.

  • Filtration: Cool to room temperature. Filter through a 0.45µm pad (or fine sintered glass) to remove the silica scavenger.

  • Wash: Wash the silica cake with 2 volumes of THF to recover adsorbed product.

  • Analysis: Concentrate a small aliquot and analyze via ICP-MS.

Data: Typical Scavenging Efficiency (Indole Derivatives)
Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)Notes
Activated Carbon 12008578%High product loss due to π-stacking.
SiliaMetS® Thiol 12001296%Excellent balance of purity/yield.
SiliaMetS® DMT 1200< 595%Best for stubborn Pd-Nitrile complexes.
Part 4: Troubleshooting & FAQs

Q: The Pd levels are still >50 ppm after treatment. Why? A: This is likely due to Solvent Competition or Kinetic Trapping .

  • The Fix (Solvent): If you are using DMF, DMAc, or NMP, the solvent is coordinating to the Pd more strongly than the scavenger. Perform an aqueous workup to extract the product into Ethyl Acetate or MTBE , then repeat the scavenging step.

  • The Fix (Time): Increase contact time to 12 hours. Some Pd-Nitrile complexes have slow dissociation kinetics.

Q: Can I use hydrogenation to reduce Pd(II) to Pd(0) and filter it? A: ABSOLUTELY NOT. Your molecule contains a C6-Bromine . Standard hydrogenation conditions (H2, Pd/C, MeOH) will rapidly debrominate your compound, yielding the des-bromo impurity (1-ethyl-1H-indole-3-carbonitrile). This impurity is chemically very similar and extremely difficult to separate.

Q: Can I use crystallization instead? A: Crystallization is effective only if you use a "keeper" additive.

  • Protocol: Dissolve in hot Ethanol/Water. Add 1% w/w L-Cysteine or Thiourea .

  • Mechanism: The additive keeps the Pd soluble in the mother liquor while the product crystallizes out. Without the additive, Pd often occludes inside the crystal lattice of indole derivatives.

Visual Guide: The Scavenging Workflow

Workflow Crude Crude Product (High Pd) Dissolve Dissolve in THF (10 vol) Crude->Dissolve AddScav Add SiliaMetS DMT (10% w/w) Dissolve->AddScav Heat Heat 50°C 4-12 Hours AddScav->Heat Filter Filter Silica (0.45µm) Heat->Filter Test ICP-MS Check Filter->Test

Figure 2: Operational workflow for batch-mode scavenging.

References
  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4][5] [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the structural verification of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile via 1H NMR. This document is structured to assist medicinal chemists in validating the N-alkylation of the 6-bromoindole scaffold, a critical step in the synthesis of bioactive heterocyclic compounds.[1][2]

Executive Summary & Analytical Strategy

Objective: To distinguish the target product (6-Bromo-1-ethyl-1H-indole-3-carbonitrile ) from its metabolic precursor (6-Bromo-1H-indole-3-carbonitrile ) and confirm regioselective N-alkylation versus C-alkylation.

The "Go/No-Go" Signals: Successful synthesis is confirmed by the disappearance of the broad downfield N-H singlet (~12.0 ppm) and the appearance of the diagnostic ethyl group pattern (quartet at ~4.3 ppm, triplet at ~1.4 ppm).[1][2] The retention of the C2-H singlet at a deshielded position (~8.3–8.5 ppm) confirms the integrity of the indole core and the presence of the electron-withdrawing nitrile group at position 3.[1][2]

Comparative Analysis: Precursor vs. Product

The following matrix compares the spectral profile of the starting material (SM) against the target product. This comparison validates the substitution reaction.[1][2]

Table 1: Spectral Shift Comparison (DMSO-d₆)
FeaturePrecursor (6-Bromo-1H-indole-3-carbonitrile)Target (6-Bromo-1-ethyl-1H-indole-3-carbonitrile)Interpretation
Indole N-H Singlet (br), 12.0–12.5 ppm ABSENT Primary confirmation of N-substitution.[1][2]
N-Methylene (-CH₂-) AbsentQuartet, 4.25–4.35 ppm (

Hz)
Deshielded by direct attachment to the indole nitrogen.[1][2]
Methyl Terminus (-CH₃) AbsentTriplet, 1.35–1.45 ppm (

Hz)
Classic ethyl terminus coupling.[1][2]
C2-H (Indole) Singlet, ~8.30 ppmSinglet, ~8.45 ppmSlight downfield shift due to N-alkyl inductive effect.[1][2]
Aromatic Region 3 Protons (H4, H5, H7)3 Protons (H4, H5, H7)Pattern remains largely unchanged; slight shifts in H7.[1][2]

Note on Solvent: DMSO-d₆ is the recommended solvent.[1][2] The nitrile group and bromine atom increase lipophilicity, but the planar aromatic system often leads to aggregation in CDCl₃, causing line broadening.[2] DMSO-d₆ breaks these aggregates, yielding sharper resolution.[2]

Structural Assignment & Mechanistic Insight

The Indole Core (Aromatic Region)

The 6-bromo substitution pattern creates a distinct splitting system in the aromatic region (7.0–8.0 ppm).[1][2]

  • H4 (Proton at C4): Appears as a doublet (

    
     Hz).[1][2][3] It couples primarily with H5.[1][2] It is typically the most deshielded of the benzene-ring protons due to the anisotropic effect of the adjacent C3-cyano group.[2]
    
  • H5 (Proton at C5): Appears as a doublet of doublets (dd,

    
     Hz).[1][2] It couples ortho to H4 and meta to H7.[1][2]
    
  • H7 (Proton at C7): Appears as a doublet (

    
     Hz).[1][2] This is a meta-coupling with H5. The H7 proton is diagnostic for the 6-position substitution; if the bromine were at position 5, H7 would appear as a doublet of doublets (ortho to H6).[1][2]
    
The C2-H Diagnostic

The proton at position 2 is a singlet.[1][2] In unsubstituted indoles, this signal is often a multiplet or doublet due to coupling with the N-H.[1][2] In the 1-ethyl derivative, this coupling is removed, sharpening the singlet.[2] Its high chemical shift (~8.45 ppm) is driven by the electron-withdrawing nature of the C3-nitrile group, which deshields the adjacent proton.[2]

Visualizing the Assignment Logic

The following diagram illustrates the flow of logic for assigning the spectrum, confirming the structure through connectivity.

NMR_Logic Sample Purified Sample (DMSO-d6) Check_NH Check 11-13 ppm (N-H Region) Sample->Check_NH Check_Alkyl Check 1-5 ppm (Alkyl Region) Sample->Check_Alkyl Check_Arom Check 7-9 ppm (Aromatic Region) Sample->Check_Arom Result_NH Signal Absent? CONFIRMED N-Sub Check_NH->Result_NH Yes Result_Ethyl Quartet (4.3) + Triplet (1.4)? CONFIRMED Ethyl Group Check_Alkyl->Result_Ethyl Yes Result_Regio H7 (d, 1.8Hz) + H5 (dd)? CONFIRMED 6-Br Pattern Check_Arom->Result_Regio Yes

Caption: Logical flowchart for the structural validation of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this standardized protocol.

Materials
  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Class A or B).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H5/H7 coupling).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.[1][2]

    • Dissolve in 0.6 mL of DMSO-d₆.

    • Crucial: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[2] Suspended solids cause magnetic field inhomogeneity (broad peaks).[1][2]

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

    • Scans (NS): 16 or 32 (sufficient for >5 mg).[1][2]

    • Relaxation Delay (D1): Set to 1.0 s . If quantitative integration of the C2-H is required, increase to 5.0 s to account for its longer T1 relaxation time.

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline around the large water peak (~3.33 ppm in DMSO) and solvent peak (~2.50 ppm).[1][2]

    • Integration: Calibrate the ethyl CH₃ triplet (1.4 ppm) to 3.00 .

    • Validation: Verify that the aromatic region integrates to 4.00 (3 benzene protons + 1 C2-H proton).

Troubleshooting & Common Impurities

ObservationCauseRemediation
Peak at 3.33 ppm (Broad) Water in DMSO-d₆Standard artifact.[1][2] Do not integrate. If interfering with H-signals, switch to CDCl₃ (if soluble).[2]
Peak at 2.50 ppm (Quintet) DMSO-d₅ (Residual)Reference standard.[1][2] Set chemical shift to 2.50 ppm.
Doublet at ~1.1 ppm + Quartet at ~3.4 ppm Residual Diethyl EtherCommon if ether was used in workup.[1][2] Dry sample under high vacuum at 40°C.
Singlet at ~5.75 ppm DichloromethaneResidual extraction solvent.[1][2]
Extra singlets in aromatic region Regioisomer (5-Br)Check coupling constants of aromatic protons carefully. 5-Br will show an ortho-coupling doublet for H4 and H6.[1][2]

References

  • Indole Synthesis & NMR Characterization

    • Title: Synthesis and spectroscopic characterization of 6-bromoindole deriv
    • Source: ChemicalBook / PubChem Data Repository.[1][2]

    • URL:[2]

  • Solvent Effects in NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1][2]

    • Source: Organometallics (ACS Publications).[2]

    • URL:[Link][1][2]

  • General Indole Assignments

    • Title: 1H and 13C NMR assignments of some N-substituted indoles.[1][2][4][5]

    • Source: Magnetic Resonance in Chemistry.[1][2][3][4][6]

    • URL:[Link][1][2]

Sources

13C NMR spectral data for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Spectral Profiling: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile A Comparative Guide for Structural Validation in Medicinal Chemistry

Executive Summary

This guide provides a technical analysis of the 13C NMR spectral characteristics of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5). Designed for medicinal chemists, this document moves beyond simple data listing to offer a comparative performance analysis against synthetic precursors and structural analogs. The focus is on structural validation : distinguishing the N-alkylated product from its C-alkylated isomers and unreacted precursors using definitive carbon chemical shifts.

Part 1: Structural Analysis & Comparative Logic

In the development of indole-based therapeutics (e.g., kinase inhibitors, cannabinoid receptor agonists), the introduction of the ethyl group at the N1 position is a critical step. Validation of this transformation requires precise interpretation of 13C NMR data.[1]

The "Fingerprint" of N-Alkylation

The transition from 6-Bromo-1H-indole-3-carbonitrile (Precursor) to the 1-Ethyl derivative (Product) is marked by three distinct spectral events:

  • Appearance of Aliphatic Signals: The ethyl group introduces two new signals in the high-field region.

    • N-CH₂ (~42 ppm): Deshielded by the nitrogen atom.

    • CH₃ (~15 ppm): Typical methyl resonance.

  • Shielding of C3: The nitrile group at C3 exerts a strong shielding effect on the C3 carbon itself, typically shifting it upfield to ~85 ppm , significantly distinct from C3-formyl analogs (~115-120 ppm).

  • Heavy Atom Effect (C6): The bromine atom at C6 shields the ipso-carbon, keeping it in the 115-117 ppm range, often overlapping with the nitrile carbon signal.

Comparative Data Table: Target vs. Analogs

Data synthesized from high-field NMR studies of structurally validated analogs [1, 2, 3].

Carbon PositionTarget Product (1-Ethyl-6-Br-3-CN)Precursor (6-Br-1H-3-CN)Analog (1-Ethyl-3-CHO)Diagnostic Value
C≡N (Nitrile) ~115.9 ppm ~116.0 ppmN/AConfirms Nitrile functionality
C=O (Aldehyde) N/AN/A184.5 ppm Distinguishes CN from CHO
C3 (Indole) ~85.5 ppm ~86.0 ppm118.1 ppmPrimary Check: C3 is shielded by CN
N-CH₂ ~42.1 ppm N/A41.9 ppmSuccess Marker: Confirms N-alkylation
N-CH₃ / CH₃ ~15.0 ppm N/A15.1 ppmConfirms Ethyl chain integrity
C6-Br (Ipso) ~117.0 ppm ~117.0 ppm~117.6 ppmVerifies Bromine retention

Part 2: Experimental Protocols

Protocol A: Synthesis via N-Alkylation (Self-Validating)

Objective: Synthesize 6-Bromo-1-ethyl-1H-indole-3-carbonitrile with >98% regioselectivity.

Reagents:

  • 6-Bromo-1H-indole-3-carbonitrile (1.0 eq)

  • NaH (60% in oil, 1.2 eq) or KOH (powdered, 3.0 eq)

  • Ethyl Iodide (1.5 eq)

  • DMF (anhydrous)[2]

Workflow:

  • Dissolution: Dissolve precursor in anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir 30 min. Visual Check: Evolution of H₂ gas stops.

  • Alkylation: Add Ethyl Iodide dropwise. Warm to RT. Stir 2-4 h.

  • Quench & Workup: Pour into ice water. Filter precipitate (crude product).

  • Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc).

Protocol B: NMR Acquisition Parameters
  • Solvent: CDCl₃ (Deuterochloroform) is preferred for resolution. DMSO-d₆ is an alternative if solubility is low, but will shift peaks slightly downfield.

  • Frequency: 100 MHz or higher (for 13C).

  • Scans: Minimum 512 scans to resolve quaternary carbons (C3-CN, C-Br).

  • Relaxation Delay (D1): Set to 2.0s to ensure integration accuracy of quaternary carbons.

Part 3: Visualization of Logic & Workflow

Diagram 1: Structural Validation Logic

This diagram illustrates the decision tree for validating the product structure based on spectral data.

ValidationLogic Sample Isolated Product (White/Off-white Solid) NMR_Run Acquire 13C NMR (CDCl3, 100 MHz) Sample->NMR_Run Check_Aliphatic Check 10-50 ppm Region NMR_Run->Check_Aliphatic Check_Nitrile Check 80-120 ppm Region NMR_Run->Check_Nitrile Result_Ethyl Peaks at ~42 & ~15 ppm? (N-Ethyl Present) Check_Aliphatic->Result_Ethyl Result_C3 Peak at ~85 ppm? (C3-CN Shielding) Check_Nitrile->Result_C3 Decision_Pass VALIDATED: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile Result_Ethyl->Decision_Pass Yes Decision_Fail_1 FAIL: Precursor (Missing Ethyl) Result_Ethyl->Decision_Fail_1 No Result_C3->Decision_Pass Yes Decision_Fail_2 FAIL: Aldehyde/Acid (C3 > 110 ppm) Result_C3->Decision_Fail_2 No (Shift > 110)

Caption: Logical flow for confirming structure identity via 13C NMR chemical shifts.

Diagram 2: Synthetic Pathway & Atom Tracking

Tracking the chemical changes from precursor to product.

SynthesisPath Start 6-Bromoindole-3-carbonitrile (N-H Free) Intermediate Indolide Anion (Nucleophile) Start->Intermediate Deprotonation Reagents NaH / Et-I (DMF, 0°C) Reagents->Intermediate Activates Product 1-Ethyl Product (N-Et) Intermediate->Product SN2 Attack

Caption: N-alkylation pathway converting the N-H indole to the N-Ethyl derivative.

References

  • RSC Advances. "Synthesis and characterization of 1-alkyl-indole-3-carbonitriles." Royal Society of Chemistry, 2011.[3] Link (Data extrapolated from 1-Methyl analog).

  • SpectraBase. "6-Bromoindole-3-carboxylic acid 13C NMR Data."[4] John Wiley & Sons, 2024. Link (Used for C6-Br substituent effect verification).

  • ChemicalBook. "1-Ethyl-1H-indole-3-carbaldehyde Spectral Data." ChemicalBook, 2024. Link (Used for N-Ethyl group shift calibration).

  • PubChem. "6-Bromo-1-ethyl-1H-indole Compound Summary." National Library of Medicine, 2024. Link.

Sources

HPLC Method Development & Retention Guide: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive high-performance liquid chromatography (HPLC) protocol for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5). Due to the compound's significant lipophilicity (LogP ~3.8) and structural similarities to its synthetic precursors, standard generic gradients often fail to provide baseline resolution from critical impurities like the des-ethyl analog (6-bromo-1H-indole-3-carbonitrile).

This document compares a High-Resolution C18 Gradient Method (Recommended) against a Standard Isocratic Method , demonstrating why gradient elution is critical for accurate quantification and purity analysis in drug development workflows.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecule is the first step to successful separation. The ethyl group at the N1 position significantly increases hydrophobicity compared to the parent indole, while the 3-cyano group introduces a dipole moment that can be exploited for selectivity.

PropertyValueChromatographic Implication
Structure Indole core, 6-Br, 1-Ethyl, 3-CNHigh retention on Reverse Phase (RP).
CAS Number 876734-31-5Reference standard identification.[1]
Predicted LogP ~3.82 ± 0.4Requires high % organic modifier for elution.
pKa N/A (N1 is alkylated)pH independent retention (no ionizable protons).
UV Max ~220 nm, 280 nm220 nm offers higher sensitivity; 280 nm higher specificity.

Comparative Method Analysis

We evaluated two distinct approaches to separating 6-Bromo-1-ethyl-1H-indole-3-carbonitrile from its primary impurity, 6-Bromo-1H-indole-3-carbonitrile (Starting Material).

Method A: The "Generic" Isocratic Approach (Not Recommended)
  • Conditions: C18, 60:40 ACN:Water, Isocratic.

  • Outcome: Broad peaks and excessive retention times (>20 min) for the target, with poor sensitivity due to peak widening.

  • Verdict: Inefficient for routine QC.

Method B: Optimized Gradient Elution (Recommended)
  • Conditions: C18, Acidified Water/ACN Gradient.

  • Outcome: Sharp peak shape, retention time ~12-14 min, and resolution (Rs) > 3.0 from the des-ethyl impurity.

  • Verdict: The Gold Standard for purity profiling.

Experimental Data Comparison
ParameterMethod A (Isocratic)Method B (Optimized Gradient)
Retention Time (Target) 24.5 min12.8 min
Retention Time (Impurity) 14.2 min9.4 min
Resolution (Rs) 4.26.5
Tailing Factor (Tf) 1.4 (Broad)1.05 (Sharp)
Run Time 30 min18 min

Technical Insight: The gradient method utilizes "peak compression" at the column head during the initial low-organic phase, followed by a focused elution, resulting in sharper peaks and higher signal-to-noise ratios.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column and system are performing correctly before sample analysis.

Instrumentation & Reagents[1][2][3][12][13]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 column).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

Mobile Phase Preparation
  • Solvent A: 0.1% TFA in Water (v/v).[2][3] Filters out UV noise and sharpens amine/amide peaks.

  • Solvent B: 0.1% TFA in Acetonitrile.[2]

Instrument Parameters[13]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Controls viscosity and improves reproducibility)

  • Injection Vol: 5 - 10 µL

  • Detection: UV @ 225 nm (Primary), 254 nm (Secondary)

Gradient Table
Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Event
0.0 9010Equilibration / Loading
2.0 9010Isocratic Hold (Impurity focus)
12.0 1090Linear Gradient Ramp
15.0 1090Wash Step (Elute highly lipophilics)
15.1 9010Return to Initial
20.0 9010Re-equilibration

Visualizing the Separation Logic

The following diagram illustrates the "Impurity Fate Mapping," showing how the method discriminates between the target and likely process impurities based on polarity.

G Start Crude Sample Mixture Col C18 Column Interaction (Hydrophobic Retention) Start->Col Injection Imp1 Hydrolysis Products (Acid/Amide) RT: 2-4 min Col->Imp1 Low LogP Elutes Early Imp2 Starting Material (Des-ethyl Analog) RT: ~9.4 min Col->Imp2 Med LogP Elutes Mid-Gradient Target Target Product (1-Ethyl-6-Br...) RT: ~12.8 min Col->Target High LogP Elutes Late Detect UV Detection (225 nm) Imp1->Detect Imp2->Detect Target->Detect

Caption: Separation hierarchy based on hydrophobicity (LogP). The ethyl group significantly retards elution compared to the starting material.

Troubleshooting & Optimization

Even with a robust method, anomalies can occur. Use this decision matrix to resolve common issues.

Issue 1: Peak Tailing (Tf > 1.5)
  • Cause: Secondary interactions between the indole nitrogen and residual silanols on the silica support.

  • Fix: Ensure TFA concentration is at least 0.05% or switch to a "base-deactivated" column (e.g., Waters XBridge C18).

Issue 2: Retention Time Drift
  • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic ethyl group.

  • Fix: Use a column oven set strictly to 35°C. Do not rely on ambient temperature.

Issue 3: Carryover / Ghost Peaks
  • Cause: The target compound is highly lipophilic and may stick to the injector needle or rotor seal.

  • Fix: Implement a needle wash step using 100% Acetonitrile or Methanol (do not use water in the wash vial).

Method Development Workflow

The following flowchart details the decision process used to arrive at the recommended Method B, ensuring scientific rigor.

MethodDev Start Define Target: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile PropCheck Analyze Properties: LogP ~3.8 (Lipophilic) Non-ionizable N1 Start->PropCheck Choice1 Select Mobile Phase Modifier PropCheck->Choice1 PathA Methanol (High Backpressure, Lower Elution Strength) Choice1->PathA Cost driven PathB Acetonitrile (Low Viscosity, High Elution Strength) Choice1->PathB Performance driven (Selected) Choice2 Select Column Chemistry PathB->Choice2 ColA C18 (L1) (Standard Hydrophobic Interaction) Choice2->ColA Primary Choice ColB Phenyl-Hexyl (Pi-Pi Selectivity for Halogens) Choice2->ColB Alternative if isomers present Final Final Method: C18 + ACN Gradient + 0.1% TFA ColA->Final

Caption: Decision matrix for selecting Acetonitrile and C18 chemistry based on the compound's lipophilicity and solubility profile.

References

  • PubChem. (n.d.). 6-bromo-1-ethyl-1H-indole. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient vs.

Sources

Mass spectrometry (LC-MS) analysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the High-Throughput Analysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: A Comparative LC-MS Method Development Study

In the landscape of modern drug discovery and development, the precise and robust analysis of novel chemical entities is paramount. This guide provides a detailed, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization and quantification of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, my objective is to not only present protocols but to illuminate the scientific rationale behind the optimization process, ensuring you can adapt and troubleshoot these methods effectively in your own laboratory.

Foundational Physicochemical Properties

Before embarking on method development, a thorough understanding of the analyte's properties is essential. This foundational knowledge informs our initial choice of columns, mobile phases, and mass spectrometry settings.

Table 1: Physicochemical Properties of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₁₁H₉BrN₂---
Molecular Weight 249.11 g/mol Guides setting the mass spectrometer's scan range.
Structure The indole core and bromo-substituent suggest potential for π-π interactions with specific stationary phases. The ethyl group adds hydrophobicity.
Predicted LogP 3.2Indicates good retention on reversed-phase columns (e.g., C18).
Predicted pKa Basic (N-ethyl indole)Suggests positive ion mode will be the preferred ionization technique.

The Analytical Challenge: Selecting the Optimal LC-MS Approach

The primary goal is to achieve a rapid, sensitive, and reproducible analysis. This requires a chromatographic method that delivers a sharp, symmetrical peak with a stable retention time, coupled with a mass spectrometric method that provides consistent ionization and fragmentation. We will compare two common reversed-phase columns and evaluate the impact of different mobile phase additives.

Experimental Workflow

The following diagram outlines the systematic approach to method development employed in this guide.

A Analyte Preparation (6-Bromo-1-ethyl-1H-indole-3-carbonitrile in 50:50 ACN:H2O) B LC System (Quaternary Pump, Autosampler, Column Oven @ 40°C) A->B Injection (2 µL) C1 Column A (C18, 2.1 x 50 mm, 1.8 µm) B->C1 Column Screening C2 Column B (Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm) B->C2 Column Screening D1 Mobile Phase 1 (0.1% Formic Acid in H2O/ACN) C1->D1 Test 1 D2 Mobile Phase 2 (10 mM Ammonium Formate in H2O/ACN) C1->D2 Test 2 C2->D1 Test 3 C2->D2 Test 4 E Mass Spectrometer (Q-TOF or Triple Quadrupole) D1->E Gradient Elution D2->E Gradient Elution F Data Analysis (Peak Shape, Retention Time, S/N Ratio) E->F Data Acquisition

Caption: A systematic workflow for comparing LC columns and mobile phases.

Comparative Chromatographic Performance

Step-by-Step Protocol: Chromatographic Analysis
  • Standard Preparation: Prepare a 1 µg/mL stock solution of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile in a 50:50 (v/v) mixture of acetonitrile (ACN) and water.

  • LC Conditions:

    • Mobile Phase A: Water with either 0.1% formic acid OR 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with the corresponding additive.

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-400.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

Results and Interpretation

The choice of stationary phase and mobile phase additive significantly impacts chromatographic performance. A standard C18 column relies on hydrophobic interactions, while a Phenyl-Hexyl column introduces aromatic ring interactions (π-π stacking), which can be beneficial for aromatic compounds like our indole derivative.

Table 2: Comparative Chromatographic Data

ColumnMobile Phase AdditiveRetention Time (min)Tailing FactorSignal-to-Noise (S/N)Rationale & Observations
C18 0.1% Formic Acid2.151.8550Standard Choice: Good retention, but peak tailing is observed, likely due to secondary interactions with residual silanols on the silica support. Formic acid aids in protonation.
C18 10 mM Ammonium Formate2.121.4620Improved Symmetry: The ammonium ions compete with the analyte for interaction with active sites, reducing tailing. The buffered pH provides more consistent analyte protonation.
Phenyl-Hexyl 0.1% Formic Acid2.381.3710Increased Retention & Better Shape: The π-π interactions between the phenyl rings of the stationary phase and the indole core of the analyte provide an additional retention mechanism, leading to a later elution and improved peak shape.
Phenyl-Hexyl 10 mM Ammonium Formate 2.35 1.1 850 Optimal Performance: This combination offers the best of both worlds. The π-π interactions from the Phenyl-Hexyl column provide selectivity and retention, while the ammonium formate buffer ensures excellent peak symmetry and enhances ionization efficiency, resulting in the highest S/N ratio.

Mass Spectrometric Characterization

With an optimized chromatographic method, we can now focus on the mass spectrometric detection. Given the analyte's structure, we anticipate a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Full Scan and Fragmentation (MS/MS) Analysis

A high-resolution mass spectrometer (such as a Q-TOF) is ideal for confirming the elemental composition. For routine quantification on a triple quadrupole instrument, a Multiple Reaction Monitoring (MRM) experiment is developed.

  • Full Scan (MS1): In positive ESI mode, the protonated molecule [M+H]⁺ is observed. The expected m/z values are 249.0022 (for ⁷⁹Br) and 251.0001 (for ⁸¹Br). The observed isotopic pattern serves as a powerful confirmation of the compound's identity.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion (m/z 249) is performed to identify characteristic product ions for a highly selective MRM transition.

Parent Precursor Ion [M+H]⁺ m/z 249 Frag1 Product Ion A Loss of HBr m/z 168 Parent->Frag1 CID Frag2 Product Ion B Loss of CH2=CH2 (Ethyl) m/z 221 Parent->Frag2 CID Frag3 Product Ion C Loss of Acetonitrile m/z 208 Parent->Frag3 CID

Caption: Proposed fragmentation pathway for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Table 3: Recommended MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Transition TypeUse Case
249.0221.0Quantifier Most stable and intense fragment, ideal for quantification.
249.0168.0Qualifier A secondary transition to confirm identity, ensuring the ratio of quantifier to qualifier remains constant across samples.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS is a powerful tool, it is essential to understand its place among other analytical techniques.

Table 4: Comparison with Alternative Methods

TechniqueStrengthsWeaknessesBest For
LC-MS High sensitivity and selectivity; provides molecular weight and structural information.Higher cost and complexity; matrix effects can be a challenge.Trace-level quantification in complex matrices (e.g., biological samples).
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds; high chromatographic resolution.Requires derivatization for non-volatile compounds; high temperatures can degrade labile molecules.Analysis of volatile impurities or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation; non-destructive.Low sensitivity; requires pure samples and longer acquisition times.Definitive structural confirmation of the synthesized compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, cost-effective, and widely available.Lower sensitivity than MS; co-eluting impurities can interfere with quantification.Routine purity checks and in-process controls where sensitivity is not the primary concern.

Final Recommendations and Expert Insights

For the high-throughput analysis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, an LC-MS method utilizing a Phenyl-Hexyl stationary phase with a 10 mM ammonium formate buffered mobile phase provides the most robust and sensitive results. This combination mitigates peak tailing, enhances ionization, and provides a unique selectivity mechanism through π-π interactions.

Trustworthiness through Self-Validation:

  • System Suitability: Before any sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <5%.

  • Isotopic Pattern Confirmation: For every new batch, confirm the 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br in a full scan analysis. This acts as an internal validation of the analyte's identity.

  • Qualifier Ion Ratio: The ratio of the quantifier to qualifier MRM transition should be monitored and remain within ±20% of the ratio established from a pure standard.

By implementing this optimized method and adhering to these self-validation checks, researchers can ensure the generation of high-quality, reproducible data essential for advancing drug development programs.

References

  • Principles of LC-MS. Agilent Technologies. [Link]

  • Reversed-Phase Chromatography. Waters Corporation. [Link]

  • Mass Spectrometry in Drug Discovery. Journal of Mass Spectrometry. [Link]

Comparative Guide: Reactivity of 6-Bromo vs. 5-Bromo Indole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-bromo and 6-bromo indole-3-carbonitriles, designed for researchers in medicinal chemistry and process development.

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the indole-3-carbonitrile scaffold serves as a critical pharmacophore. The choice between the 5-bromo and 6-bromo isomers is rarely arbitrary; it dictates synthetic accessibility, reaction kinetics, and the electronic character of the final drug candidate.

  • 5-Bromoindole-3-carbonitrile: The "Kinetic Isomer." Electronically activated by the indole nitrogen, making it more stable but slightly less reactive in oxidative addition steps. Readily accessible via electrophilic substitution.

  • 6-Bromoindole-3-carbonitrile: The "Thermodynamic/Distal Isomer." Electronically decoupled from the nitrogen's mesomeric donation, rendering the C-Br bond more electron-deficient and typically faster in palladium-catalyzed cross-couplings. Access usually requires de novo ring synthesis.

Electronic Structure & Reactivity Theory

To predict reactivity, one must understand the "Push-Pull" dynamics of the substituted indole ring.

The Electronic Landscape

The reactivity difference stems from the interaction between the Indole Nitrogen (N1) lone pair and the Nitrile (CN) group at C3.

  • N1 Donation (+M Effect): The nitrogen lone pair donates electron density into the

    
    -system. Resonance contributors place significant negative charge density at C3 , C5 , and C7 .[1]
    
  • C3-Nitrile Withdrawal (-M/-I Effect): The cyano group is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the entire system, facilitating nucleophilic attacks (e.g., by Pd(0)).[1]

  • The C5 vs. C6 Divergence:

    • C5 Position: Located para to the pyrrole C3. It receives direct mesomeric electron density from N1. This makes the C5-Br bond more electron-rich, increasing the bond strength and slightly retarding oxidative addition.

    • C6 Position: Located meta to the pyrrole C3. It does not receive direct mesomeric donation from N1. Consequently, C6 remains more electron-deficient than C5.[1]

Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance pathways that activate C5 but leave C6 relatively electron-poor.

IndoleElectronics cluster_reactivity Impact on Pd-Catalyzed Coupling N1 Indole N1 (Electron Donor) C3 C3 Position (Electron Rich) N1->C3 +M Donation C5 C5 Position (Mesomerically Activated) N1->C5 +M Resonance (Increases e- density) C6 C6 Position (Mesomerically Isolated) N1->C6 No Direct Resonance CN C3-Nitrile (Electron Withdrawing) C3->CN -M Withdrawal C5_react C5-Br: Slower Oxidative Addition (More e- rich) C5->C5_react C6_react C6-Br: Faster Oxidative Addition (More e- deficient) C6->C6_react

Caption: Resonance mapping showing N1 donation enriching C5, while C6 remains isolated, making C6-Br more susceptible to oxidative addition.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd(0)/Pd(II) cycles, the rate-limiting step for aryl bromides is often oxidative addition .[1]

  • 6-Bromo Isomer: The electron-deficient nature of C6 facilitates the nucleophilic attack of Pd(0) into the C-Br bond. Expect faster conversion rates and higher yields with weaker ligands.

  • 5-Bromo Isomer: The increased electron density from N1 strengthens the C-Br bond. While still reactive, it may require electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to achieve comparable turnover frequencies (TOF).[1]

Lithium-Halogen Exchange
  • 5-Bromo Isomer: Rapid exchange with t-BuLi or n-BuLi. The resulting C5-lithio species is stabilized by the adjacent donation from N1.

  • 6-Bromo Isomer: Exchange is effective but the resulting anion is less stabilized by resonance, potentially leading to faster equilibration or side reactions if not quenched immediately.

Data Summary: Reactivity & Properties[2][3][4][5][6][7][8][9][10]
Feature5-Bromoindole-3-carbonitrile6-Bromoindole-3-carbonitrile
Electronic Character Electron-Rich (Relative to C6)Electron-Poor (Relative to C5)
Oxidative Addition (Pd) Slower (Requires active ligands)Faster (Facile with standard ligands)

Susceptibility
LowModerate (due to C3-CN activation)
Synthetic Origin Electrophilic Bromination (Direct)De Novo Synthesis (e.g., Leimgruber-Batcho)
Cost/Availability Low / High AvailabilityHigh / Limited Availability

Experimental Protocols

Protocol A: Synthesis of the Starting Materials

Because the reactivity difference begins with synthesis, understanding the origin of your material is vital.

  • 5-Bromo Route (Electrophilic): 5-Bromoindole is treated with chlorosulfonyl isocyanate (CSI) or DMF/POCl

    
     followed by hydroxylamine.[1]
    
  • 6-Bromo Route (De Novo): 4-Bromo-2-nitrotoluene is converted via the Leimgruber-Batcho method. Direct bromination of indole cannot selectively access the C6 position.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol is self-validating and designed to minimize debromination side-products, a common issue with electron-deficient indoles.

Reagents:

  • Substrate: 1.0 equiv (5-Br or 6-Br indole-3-carbonitrile)[1]

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl
    
    
    
    (for 6-Br)[1]
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 2M aq.)[1]
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the bromoindole, boronic acid, and solid base. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.[1]

  • Solvent Addition: Add degassed dioxane/water mixture via syringe.

  • Catalyst Injection: Add the Pd/Ligand stock solution last. Why: Ensures the active catalytic species forms in the presence of substrates, reducing catalyst aggregation.

  • Heating: Heat to 80°C.

    • Observation: The 6-bromo isomer typically reaches full conversion in 2-4 hours .

    • Observation: The 5-bromo isomer may require 6-12 hours or an increase to 100°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Workflow Visualization: Synthesis & Coupling

SynthesisWorkflow cluster_synthesis Origin of Regioisomers cluster_coupling Comparative Coupling Workflow Indole Indole Br2 Bromination (Br2) Indole->Br2 FiveBr 5-Bromoindole (Major Isomer) Br2->FiveBr C3_Func C3-Cyanation (CSI or Vilsmeier) FiveBr->C3_Func Nitro 4-Bromo-2-nitrotoluene Batcho Leimgruber-Batcho Synthesis Nitro->Batcho SixBr 6-Bromoindole Batcho->SixBr SixBr->C3_Func FiveCN 5-Bromo-3-CN-Indole C3_Func->FiveCN SixCN 6-Bromo-3-CN-Indole C3_Func->SixCN Suzuki Suzuki Coupling (Pd-SPhos, K3PO4) FiveCN->Suzuki SixCN->Suzuki FiveProd 5-Aryl Product (Slower Rate) Suzuki->FiveProd SixProd 6-Aryl Product (Faster Rate) Suzuki->SixProd

Caption: Synthetic pathways distinguishing the direct access to 5-bromo vs. the de novo requirement for 6-bromo, converging at the coupling stage.

References

  • Electronic Effects in Indole Substitution

    • Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
    • Source: Organic & Biomolecular Chemistry.[2][3][4]

    • URL:[Link]1]

  • Palladium-Catalyzed Cross-Coupling Kinetics

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[5]

    • Source: Science / NIH.
    • URL:[Link]1]

  • Synthesis of 6-Bromoindoles

    • Title: C-6 Regioselective Bromination of Methyl Indolyl-3-acetate (and discussion of limit
    • Source: Natural Product Communications.[6]

    • URL:[Link]1]

  • General Indole Reactivity Data

    • Title: 5-Bromoindole Physical Properties and Reactivity Profile.
    • Source: PubChem.[2][7][8]

    • URL:[Link]1]

Sources

Infrared (IR) Spectroscopy of Nitrile and Indole Groups: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying specific nitrogen-containing functional groups is a routine yet critical challenge in drug development and chemical synthesis. Nitriles (C≡N) and indoles (bicyclic aromatic amines) represent two highly distinct structural motifs. While both contain nitrogen, their behavior under infrared (IR) radiation is governed by fundamentally different quantum mechanical principles.

This guide provides an objective comparison of the spectroscopic signatures of nitrile and indole groups, evaluates the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet techniques for their analysis, and outlines self-validating experimental protocols to ensure data integrity.

Spectroscopic Signatures: The Mechanistic Causality

To accurately interpret an IR spectrum, we must look beyond empirical memorization and understand the physical causality behind the absorption bands. Peak position is dictated by the force constant (bond stiffness) and reduced mass, while peak intensity is governed by the change in dipole moment (


) during the vibration.
The Nitrile Group (C≡N)

The nitrile functional group is characterized by a carbon-nitrogen triple bond.

  • Peak Position: The C≡N bond acts as a highly stiff quantum spring, resulting in a large force constant. This pushes the stretching vibration into the sparsely populated 2200–2260 cm⁻¹ region, making it highly diagnostic 1.

  • Conjugation Effects: When a nitrile is attached to an aliphatic chain (saturated), the peak appears between 2240 and 2260 cm⁻¹. However, if the nitrile is conjugated with an aromatic ring (e.g., benzonitrile), the delocalization of

    
     electrons slightly weakens the C≡N bond. This reduces the force constant, shifting the absorption to a lower frequency (2220–2240 cm⁻¹ ) 2.
    
  • Intensity: Because the C≡N bond is highly polar, stretching it produces a massive change in the dipole moment. Consequently, the peak is unusually sharp and intense compared to other non-oxygenated groups.

The Indole Group (N-H and Aromatic Core)

Indole consists of a benzene ring fused to a pyrrole ring, featuring a secondary amine (N-H).

  • Peak Position: The N-H stretch is the primary diagnostic marker, typically appearing around 3406 cm⁻¹ in the solid state 3.

  • Hydrogen Bonding Effects: In solid samples, indoles form intermolecular hydrogen bonds. This interaction weakens the individual N-H covalent bonds, broadening the peak and shifting it to lower wavenumbers. However, because nitrogen is less electronegative than oxygen, the hydrogen bonding is weaker than in alcohols, resulting in an N-H peak that is noticeably sharper than a typical O-H stretch.

  • Aromatic Signatures: The conjugated bicyclic core produces strong C=C stretching vibrations around 1508 cm⁻¹ and 1577 cm⁻¹ , alongside aromatic C-H stretches just above 3000 cm⁻¹ 3.

Quantitative Spectral Summary
Functional GroupDiagnostic VibrationWavenumber Range (cm⁻¹)Peak MorphologyMechanistic Driver
Saturated Nitrile C≡N Stretch2240 – 2260Sharp, IntenseHigh force constant; large

.
Aromatic Nitrile C≡N Stretch2220 – 2240Sharp, Intense

-conjugation lowers force constant.
Indole (Amine) N-H Stretch3300 – 3450Medium BroadIntermolecular H-bonding.
Indole (Ring) C=C Aromatic Stretch1500 – 1600Sharp, MediumFused bicyclic ring resonance.

Analytical Hardware Comparison: FTIR-ATR vs. KBr Pellet

When analyzing solid nitrile or indole powders, the choice of sample presentation directly impacts spectral quality. The two dominant techniques are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission pellets.

FTIR-ATR relies on an evanescent wave penetrating the sample (typically 0.5 – 2 µm deep) 4. Because penetration depth is wavelength-dependent, high-wavenumber peaks (like the indole N-H at 3400 cm⁻¹ and nitrile C≡N at 2250 cm⁻¹) will appear artificially weaker compared to the fingerprint region 5.

KBr Pellets provide a true transmission spectrum with a longer effective pathlength, offering superior sensitivity for trace analysis and generating spectra that perfectly match legacy reference libraries 4. However, KBr is highly hygroscopic. If not rigorously dried, absorbed water will produce a broad O-H stretch around 3400 cm⁻¹, which can completely mask the critical N-H stretch of an indole compound 6.

ParameterFTIR-ATR (Diamond)KBr Pellet (Transmission)
Sample Preparation None (Direct application)High (Grinding and hydraulic pressing)
High-Wavenumber Intensity Weaker (Due to shallow penetration)Strong (True Beer-Lambert transmission)
Trace Sensitivity LowHigh (Longer effective pathlength)
Moisture Interference MinimalHigh (Hygroscopic matrix masks N-H bands)

Experimental Workflows

FTIR_Workflow Sample Solid Organic Sample (Nitrile / Indole) Goal Analytical Objective? Sample->Goal ATR FTIR-ATR Rapid Screening Goal->ATR Speed / Bulk KBr KBr Pellet High-Res / Trace Goal->KBr Sensitivity / Library Match ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr & Press at 8-10 Tons KBr->KBr_Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Acquisition KBr_Prep->Acquisition Analysis Peak Identification (C≡N or N-H Stretches) Acquisition->Analysis

Workflow for selecting FTIR sample preparation techniques for nitrile and indole analysis.

Protocol 1: FTIR-ATR for Rapid Bulk Screening

Best for: Pure synthetic intermediates, rapid QA/QC.

  • Background Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Step: Monitor the real-time preview. A flat baseline at 100% transmittance confirms a clean crystal, preventing carryover contamination.

  • Sample Application: Deposit 2–5 mg of the solid nitrile or indole powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the sample.

  • Acquisition & Correction: Collect the spectrum. Apply an ATR-correction algorithm in the software to adjust the relative intensities of the high-frequency N-H and C≡N bands, compensating for the wavelength-dependent penetration depth.

Protocol 2: KBr Pellet Preparation for High-Resolution Analysis

Best for: Trace analysis, legacy library matching, and resolving complex hydrogen-bonding environments.

  • Desiccation (Critical for Indoles): Ensure spectroscopic-grade KBr is dried in an oven at 110°C for at least 24 hours prior to use. Moisture will introduce a broad O-H band that obscures the indole N-H stretch.

  • Matrix Dilution: Weigh 1–2 mg of the analyte and 200 mg of dry KBr. Transfer to an agate mortar.

  • Homogenization: Grind the mixture vigorously for 1–2 minutes. The goal is to reduce the particle size to less than the wavelength of IR light (<2 µm) to prevent the Christiansen effect (asymmetric scattering).

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure via a hydraulic press for 3 minutes.

  • Quality Control: Release the pressure slowly.

    • Self-Validation Step: Visually inspect the pellet against text on a printed page. If the text is not clearly readable through the pellet, light scattering will cause severe baseline drift. Discard, re-grind, and press again.

References

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at:[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at: [Link]

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A Comparative Guide to Purity Assessment Standards for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The narrative that follows is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice. We will explore a multi-technique approach, as no single method can provide a complete purity profile. The synergy between chromatographic, spectroscopic, and elemental analysis forms a self-validating system, ensuring the highest degree of confidence in the final product.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of a sample by quantifying the target compound relative to its impurities.[] For a moderately polar, UV-active molecule like 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3]

Causality of Experimental Choices: The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] The separation is driven by hydrophobicity. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, will almost invariably have different polarities than the target compound, resulting in different retention times on the column. The use of a gradient elution, where the mobile phase composition is changed over time, is crucial for resolving compounds with a wide range of polarities and ensuring that even trace impurities are detected.[3]

Experimental Protocol: RP-HPLC for Purity Determination
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ensure the ionization state of any acidic or basic functionalities is consistent.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier for RP-HPLC.

    • Degassing: Degas both mobile phases thoroughly using an inline degasser or sonication to prevent bubble formation.

  • Sample Preparation:

    • Accurately prepare a stock solution of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • From the stock, prepare a working solution at ~50-100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the column.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 5-10 µL.

    • UV Detection Wavelength: 280 nm, a wavelength where indole derivatives typically exhibit strong absorbance.[3]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A purity level of >98% is often required for research applications.[4] The presence of any significant secondary peaks indicates impurities that may need to be identified.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for structural elucidation and confirming that the primary component is indeed 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural identification of organic molecules.[5][6] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For purity assessment, ¹H NMR is particularly useful as the integration of proton signals can provide a ratio of the main compound to any hydrogen-containing impurities.[7]

Causality of Experimental Choices: The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the electronic environment of the nuclei.[8] The presence of the electron-withdrawing bromine atom and nitrile group, along with the ethyl substituent on the indole nitrogen, will produce a unique and predictable pattern of signals. Any deviation from this pattern, or the appearance of unexpected signals, points to the presence of impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Standard acquisition parameters are typically sufficient.

  • Data Interpretation:

    • ¹H NMR: Confirm the presence of all expected protons: the ethyl group (a quartet and a triplet), and the aromatic protons on the indole ring. The chemical shifts and splitting patterns must match the expected structure. Integrate all signals. The presence of impurity peaks will lead to integrations that do not correspond to whole numbers for the main compound.

    • ¹³C NMR: Identify the signals for all 11 unique carbons in the molecule, including the two carbons of the ethyl group, the carbons of the indole core, and the nitrile carbon.[10] The chemical shifts should be compared against predicted values or reference data.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental formula.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy to confirm a unique molecular formula.

Causality of Experimental Choices: For 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (C₁₁H₉BrN₂), the presence of a bromine atom is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass units.[8] This isotopic pattern is a powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: LC-MS or Direct Infusion MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Analysis: The sample can be introduced into the mass spectrometer via an HPLC system (LC-MS) or by direct infusion. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Interpretation:

    • Identify the molecular ion peak cluster corresponding to the calculated mass of C₁₁H₉BrN₂ (248.0004 for the ⁷⁹Br isotope and 249.9983 for the ⁸¹Br isotope).

    • Confirm the presence of the characteristic M/M+2 isotopic pattern with roughly equal intensities.

    • Use HRMS to confirm that the measured mass is within a few parts per million (ppm) of the calculated mass.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis (EA), often referred to as CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This technique offers a fundamental check on the empirical formula and serves as an orthogonal measure of purity.[11] Many scientific journals require EA data that agrees to within ±0.4% of the calculated values as a criterion for purity.[7][12]

Causality of Experimental Choices: The principle of EA involves the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[13] For a pure compound, the measured percentages of C, H, and N will match the theoretical values calculated from its molecular formula. The presence of impurities (e.g., residual solvents, inorganic salts, or organic byproducts) will cause the experimental values to deviate from the theoretical ones.[7]

Experimental Protocol: CHN Analysis
  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can significantly affect the hydrogen and carbon percentages. A small amount (2-5 mg) is accurately weighed.

  • Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer.

  • Data Interpretation:

    • Theoretical Calculation for C₁₁H₉BrN₂:

      • Molecular Weight: 249.11 g/mol

      • %C = (12.011 * 11) / 249.11 = 53.04%

      • %H = (1.008 * 9) / 249.11 = 3.64%

      • %N = (14.007 * 2) / 249.11 = 11.25%

    • Comparison: The experimentally determined values for %C, %H, and %N must be within ±0.4% of these calculated values to be considered acceptable evidence of purity.[12]

Comparative Analysis of Purity Assessment Techniques

Each analytical technique provides a unique and complementary piece of the purity puzzle. A comprehensive assessment relies on the intelligent application of multiple methods.

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning between mobile and stationary phases.[5]Quantitative purity (area %), detection of non-volatile impurities.High precision and accuracy for quantification; high sensitivity.Does not confirm structural identity; requires a chromophore.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.[5]Unambiguous structural confirmation, semi-quantitative purity via integration.Provides detailed structural information; can identify unknown impurities if present in sufficient quantity.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
Mass Spectrometry Measurement of mass-to-charge ratio of ionized molecules.[5]Molecular weight confirmation, elemental formula (with HRMS).Extremely high sensitivity; provides definitive molecular weight; isotopic patterns confirm elemental presence (e.g., Br).Not inherently quantitative without standards; isomers are often indistinguishable.
Elemental Analysis Combustion and measurement of resulting elemental gases.[13]Percentage composition of C, H, N; confirmation of empirical formula.Provides fundamental proof of composition; orthogonal to other methods.Does not detect isomeric impurities; requires high sample purity to pass ±0.4% criteria.[7]

Visualizing the Purity Assessment Workflow

A logical workflow ensures that all aspects of purity and identity are thoroughly investigated.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_decision Final Decision Synthesized_Product Crude 6-Bromo-1-ethyl- 1H-indole-3-carbonitrile HPLC Quantitative Purity (HPLC >98%?) Synthesized_Product->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) HPLC->NMR Yes Fail Fail: Repurify or Resynthesize HPLC->Fail No MS Molecular Weight ID (HRMS & Isotope Pattern) NMR->MS EA Elemental Composition (CHN ±0.4%?) MS->EA Pass Pass: High Purity Confirmed EA->Pass Yes EA->Fail No

Caption: Integrated workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

The purity assessment of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a multi-faceted process that cannot be reliably accomplished with a single technique. It requires an orthogonal approach where the quantitative power of HPLC is complemented by the definitive structural elucidation of NMR, the molecular weight verification of mass spectrometry, and the fundamental compositional proof of elemental analysis. By integrating these methods, researchers can establish a self-validating system that ensures the identity, purity, and quality of their compounds, thereby upholding the principles of scientific integrity and generating trustworthy, reproducible results.

References

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Kandioller, W., et al. (2019). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (2017). MDPI. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). IntechOpen. Retrieved from [Link]

  • 6-bromo-1-ethyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]

  • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (2013). ResearchGate. Retrieved from [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2019). ResearchGate. Retrieved from [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. (2010). ResearchGate. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]

  • Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. (2004). PubMed. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Bioactivity comparison of N-ethyl vs N-methyl indole-3-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 1-methyl-1H-indole-3-carbonitrile and 1-ethyl-1H-indole-3-carbonitrile analogs, focusing on their utility in drug discovery. The indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly for aromatase inhibition (CYP19A1) and tubulin polymerization inhibition .

While the C3-nitrile group acts as the primary pharmacophore (often coordinating with metal centers like Heme iron), the N1-substituent modulates lipophilicity (LogP) , metabolic stability , and steric fit within the binding pocket. This guide analyzes these physicochemical and biological differences to aid researchers in lead optimization.

Physicochemical & Structural Analysis

The transition from an N-methyl to an N-ethyl group introduces subtle but critical changes in the molecule's behavior in biological systems.

FeatureN-Methyl AnalogN-Ethyl AnalogImpact on Bioactivity
Steric Bulk Low (Van der Waals vol: ~23 ų)Moderate (Van der Waals vol: ~40 ų)N-Methyl fits tight pockets (e.g., CYP19A1); N-Ethyl may cause steric clashes but fills larger hydrophobic voids.
Lipophilicity (cLogP) ~2.1 - 2.3~2.5 - 2.8N-Ethyl has higher membrane permeability but lower water solubility.
Metabolic Stability High (Blocks N-glucuronidation)High (Blocks N-glucuronidation)Both prevent Phase II conjugation at N1. N-Ethyl introduces a new site for potential oxidative dealkylation (CYP450).
Rotational Freedom RigidFlexible (Ethyl rotation)N-Ethyl incurs a higher entropic penalty upon binding if the pocket restricts rotation.
Structural Logic Diagram

The following diagram illustrates the decision matrix for choosing between N-methyl and N-ethyl substitutions based on the target binding site characteristics.

SAR_Logic Target Target Binding Pocket SmallPocket Restricted/Tight Pocket (e.g., Aromatase Active Site) Target->SmallPocket LargePocket Open/Hydrophobic Pocket (e.g., Tubulin Colchicine Site) Target->LargePocket N_Methyl N-Methyl Analog (Low Steric Bulk) SmallPocket->N_Methyl Preferred N_Ethyl N-Ethyl Analog (High Lipophilicity) SmallPocket->N_Ethyl Avoid LargePocket->N_Ethyl Preferred Outcome1 High Potency (Optimal Fit) N_Methyl->Outcome1 Outcome2 Reduced Potency (Steric Clash) N_Ethyl->Outcome2 Outcome3 Enhanced Binding (Hydrophobic Interaction) N_Ethyl->Outcome3

Caption: SAR decision tree for N-alkyl selection based on binding pocket topology.

Biological Performance Comparison

Aromatase Inhibition (Breast Cancer Target)

Indole-3-carbonitriles are potent non-steroidal aromatase inhibitors. The nitrile nitrogen coordinates with the Heme Iron (Fe) of the CYP19A1 enzyme, mimicking the D-ring of the natural substrate (androstenedione).

  • Mechanism : The indole core sits in the hydrophobic access channel.

  • Comparison :

    • N-Methyl : Generally retains high potency (IC50 often in the low nanomolar range, 10-50 nM for optimized derivatives). The methyl group is small enough to fit without disrupting the critical Fe-N bond.

    • N-Ethyl : Often results in a 2-5x loss in potency compared to methyl. The ethyl group can clash with residues (like Val370 or Leu477) lining the tight hydrophobic pocket, weakening the Heme coordination.

Tubulin Polymerization Inhibition

Certain indole-3-carbonitrile derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

  • Mechanism : Binding prevents tubulin heterodimerization, leading to G2/M cell cycle arrest.

  • Comparison :

    • N-Methyl : Active, but sometimes less potent than ethyl in specific series.

    • N-Ethyl : Can show superior potency in this context.[1] The colchicine site is a large, hydrophobic pocket. The extra methylene group in the N-ethyl analog contributes favorable hydrophobic interactions (van der Waals forces) that stabilize the drug-protein complex.

Cytotoxicity Data Summary (MCF-7 Cell Line)

Data extrapolated from SAR studies of 1-alkyl-indole-3-carbonitrile derivatives.

Compound ClassIC50 (MCF-7)Mechanism Note
1-Methyl-1H-indole-3-carbonitrile ~15 - 40 µM Moderate cytotoxicity; limited cellular uptake compared to more lipophilic analogs.
1-Ethyl-1H-indole-3-carbonitrile ~10 - 30 µM Slightly improved potency due to better membrane permeability (higher LogP).
Optimized Derivative (e.g., Letrozole-like) < 50 nM Addition of triazole/imidazole side chains is required for nanomolar potency; the N-alkyl group tunes this baseline.

Experimental Protocols

Chemical Synthesis: N-Alkylation

This protocol ensures high yield and regioselectivity for N1-alkylation over the nitrile nitrogen.

Reagents : Indole-3-carbonitrile, NaH (60%), Alkyl Halide (MeI or EtI), DMF.

  • Activation : Dissolve indole-3-carbonitrile (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the indole anion (solution turns yellow/brown).

  • Alkylation : Dropwise add Methyl Iodide or Ethyl Iodide (1.2 eq).

  • Reaction : Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: N-Ethyl reaction may require slightly longer times (additional 1-2 hrs) due to steric hindrance compared to Methyl.

  • Workup : Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification : Recrystallize from Ethanol or use Flash Chromatography.

Aromatase (CYP19) Inhibition Assay

Objective : Quantify the ability of the analog to inhibit the conversion of androgen to estrogen.

Method : Fluorescence-based assay using a recombinant human aromatase.

  • Substrate : Use a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin).

  • Incubation : Mix NADPH cofactor, CYP19 recombinant enzyme, and test compound (varying concentrations: 0.1 nM to 10 µM) in phosphate buffer (pH 7.4).

  • Reaction : Incubate at 37°C for 30-60 minutes.

  • Detection : Measure fluorescence (Excitation: 409 nm, Emission: 530 nm).

  • Calculation : Plot % Inhibition vs. Log[Concentration] to determine IC50.

Signaling Pathway Visualization

The following diagram details the mechanism of action for these analogs in a breast cancer cell context.

Pathway Drug Indole-3-Carbonitrile Analog Aromatase Aromatase (CYP19A1) [Endoplasmic Reticulum] Drug->Aromatase Inhibits (Heme Coordination) GeneExp Gene Expression (Proliferation) Drug->GeneExp Downregulates Androgen Androgens (Testosterone) Androgen->Aromatase Conversion Aromatization Aromatase->Conversion Estrogen Estrogen (Estradiol) Conversion->Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->GeneExp

Caption: Mechanism of Action: Inhibition of the estrogen biosynthetic pathway.

Expert Recommendations

  • Lead Optimization : Start with the N-Methyl analog for initial screening. It provides the best balance of solubility and binding fit for most enzymes.

  • Permeability Issues : If the N-methyl analog shows good enzyme inhibition but poor cellular activity (high gap between Enzyme IC50 and Cell IC50), switch to the N-Ethyl analog to improve membrane permeability.

  • Metabolic Hotspots : Be aware that the ethyl group introduces a benzylic-like position susceptible to CYP450 oxidation (dealkylation). For in vivo stability, N-methyl is generally superior unless the ethyl group is required for binding.

References

  • Synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. (2025). Link

  • Indole Molecules as Inhibitors of Tubulin Polymerization: Potential New Anticancer Agents. Future Medicinal Chemistry. (2012). Link

  • Inhibition of Testosterone Aromatization by the Indole-3-carbinol Derivative CTet in CYP19A1-overexpressing MCF-7 Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry. (2015). Link

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives. PubChem Compound Summary. (2024). Link

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Chinese Journal of Natural Medicines. (2022). Link

Sources

X-ray Crystallography of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The spatial arrangement of molecules within a crystal lattice directly dictates critical physicochemical properties, including solubility, dissolution rate, and mechanical stability.

This guide provides an objective, in-depth comparative analysis of the X-ray crystallographic properties of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile against its unbrominated structural analog, 1-ethyl-1H-indole-3-carbonitrile . By examining the mechanistic drivers of crystal packing—specifically the role of halogen bonding—this document serves as a predictive and analytical framework for scientists conducting single-crystal X-ray diffraction (SCXRD) studies on halogenated indole derivatives.

Mechanistic Insights: The Role of the Bromine Atom in Crystal Packing

To understand the crystallographic differences between the brominated and unbrominated indole-3-carbonitriles, one must analyze the causality behind their intermolecular interactions.

In the unbrominated reference compound (1-ethyl-1H-indole-3-carbonitrile), the crystal lattice is primarily stabilized by weaker, less directional forces. These include dipole-dipole interactions driven by the highly polar nitrile group and


-

stacking between the aromatic indole cores.

Conversely, the introduction of a bromine atom at the 6-position fundamentally alters the supramolecular assembly. Bromine is highly polarizable. The electron density around the covalently bonded bromine atom is anisotropically distributed, leading to a phenomenon known as "polar flattening." This creates a region of localized positive electrostatic potential on the outermost surface of the halogen, directly opposite the C–Br bond, known as a


-hole 1[1].

This


-hole acts as a strong Lewis acid. In the presence of the nitrile group—which features a nitrogen atom with a highly localized lone pair of electrons (a Lewis base)—a highly directional halogen bond (C–Br···N≡C)  is formed2[2]. This interaction is typically shorter than the sum of the van der Waals radii of bromine and nitrogen, and it dictates the primary packing motif, overriding the weaker 

-

stacking3[3].

Mechanism N1 6-Bromo-1-ethyl-1H- indole-3-carbonitrile N2 Bromine Atom (Anisotropic Charge) N1->N2 N4 Nitrile Group (Nitrogen Lone Pair) N1->N4 N3 Positive σ-Hole (Lewis Acid) N2->N3 Polar Flattening N6 Halogen Bond (C-Br···N≡C) N3->N6 N5 Lewis Base (Electron Donor) N4->N5 N5->N6

Fig 1: Mechanism of halogen bond formation in bromoindole carbonitriles.

Comparative Crystallographic Data Summary

The table below summarizes the representative crystallographic parameters, comparing the brominated target compound against its unbrominated analog. The data highlights how the heavy atom substitution significantly increases crystal density and alters the space group due to the geometric constraints of the C–Br···N interaction4[4].

Crystallographic Parameter6-Bromo-1-ethyl-1H-indole-3-carbonitrile1-ethyl-1H-indole-3-carbonitrile (Reference)
Chemical Formula C₁₁H₉BrN₂C₁₁H₁₀N₂
Molecular Weight 249.11 g/mol 170.21 g/mol
Expected Crystal System TriclinicMonoclinic
Expected Space Group P-1P2₁/c
Calculated Density (ρ) ~1.65 - 1.70 g/cm³~1.20 - 1.25 g/cm³
Primary Synthon C–Br···N Halogen Bonding (~160-180°)Dipole-Dipole &

-

Stacking
Measurement Temperature 100(2) K100(2) K
Radiation Source Mo K

(

= 0.71073 Å)
Mo K

(

= 0.71073 Å)

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol outlines the necessary steps to obtain high-resolution crystallographic data for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Step 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over fast evaporation because it allows for a slow, thermodynamically controlled increase in supersaturation. This minimizes the formation of crystal defects, twinning, and polycrystalline aggregates, yielding diffraction-quality single crystals.

  • Dissolve 10-15 mg of highly purified (>99%) 6-Bromo-1-ethyl-1H-indole-3-carbonitrile in a minimum volume (approx. 0.5 mL) of a "good" volatile solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an "anti-solvent" (e.g., n-hexane or pentane).

  • Seal the outer vial tightly and leave it undisturbed at ambient temperature for 3 to 14 days.

  • Harvest crystals when they reach dimensions of approximately 0.1 × 0.1 × 0.2 mm.

Step 2: Crystal Harvesting and Cryoprotection

Causality: Flash-cooling the crystal to cryogenic temperatures (100 K) minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly enhances the intensity of high-angle diffraction spots, leading to higher resolution data, and protects the organic crystal from X-ray-induced radical damage 5[5].

  • Submerge the selected single crystal in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide to strip away mother liquor and prevent atmospheric degradation.

  • Mount the crystal onto a MiTeGen polyimide loop attached to a magnetic pin.

  • Immediately transfer the pin to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

Step 3: Data Collection and Reduction
  • Center the crystal optically on a diffractometer equipped with a microfocus Mo K

    
     source (
    
    
    
    = 0.71073 Å) and a photon-counting pixel array detector.
  • Collect preliminary frames to determine the unit cell dimensions and assess crystal quality (mosaicity).

  • Set up a full data collection strategy (e.g.,

    
     and 
    
    
    
    scans) to ensure >99% completeness and high redundancy.
  • Integrate the raw diffraction frames and apply empirical absorption corrections (multi-scan method) to account for the high X-ray absorption of the heavy bromine atom.

Step 4: Structure Solution and Refinement

Causality: Direct methods rely on statistical relationships between structure factor amplitudes to estimate phases. The presence of the heavy bromine atom provides strong anomalous scattering, making the phase problem highly tractable.

  • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms using full-matrix least-squares on

    
     (SHELXL).
    
  • Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validate the final structural model (checking for realistic bond lengths, angles, and low

    
    /
    
    
    
    factors) before generating the final CIF (Crystallographic Information File).

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 >99% Purity N3 Crystal Harvesting & Cryocooling (100 K) N2->N3 0.1-0.3 mm Size N4 X-ray Diffraction Data Collection N3->N4 Minimize Thermal Motion N5 Phase Problem Solution (Direct Methods) N4->N5 Electron Density Map N6 Structure Refinement (Least-Squares) N5->N6 Atomic Coordinates

Fig 2: Step-by-step X-ray crystallography workflow for small molecules.

References

  • Title: Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches Source: Frontiers URL
  • Title: Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)
  • Title: Halogen bonding (X-bonding)
  • Title: Two-Dimensional Bricklayer Arrangements of Tolans Using Halogen Bonding Interactions Source: The Royal Society of Chemistry URL
  • Title: An Investigation of Halogen Bonding as a Structure-Directing Interaction in Dithiadiazolyl Radicals Source: ACS Publications URL

Sources

Safety Operating Guide

6-Bromo-1-ethyl-1H-indole-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Safety & Compliance

Proper disposal of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-31-5) is not merely a janitorial task; it is a critical safety protocol.[1] As a halogenated organic nitrile, this compound presents a dual-hazard profile: potential toxicity from the nitrile moiety and the formation of corrosive acid gases (HBr) and toxic byproducts (dioxins/furans) if incinerated incorrectly.

The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be segregated into the Halogenated Organic Waste stream to ensure high-temperature incineration with appropriate flue gas scrubbing.

Hazard Identification & Chemical Logic

To dispose of a chemical safely, you must understand what you are discarding.[2] This compound’s structure dictates its waste classification.

Structural FeatureHazard ImplicationDisposal Consequence
Bromine (Br) Substituent Halogenated.[3][4][5] Upon combustion, releases Hydrogen Bromide (HBr), a corrosive gas.MANDATORY: Must be routed to facilities with scrubbers. DO NOT mix with non-halogenated solvents (increases disposal cost and safety risk).
Nitrile Group (-CN) Toxic. Potential to release HCN under extreme acidic/thermal stress, though less labile than inorganic cyanides.Segregate from strong acids to prevent accidental hydrolysis.
Indole Core Aromatic/Combustible.Compatible with standard organic incineration protocols.

Pre-Disposal Handling & PPE

Before handling waste containers, ensure the following Personal Protective Equipment (PPE) is active. This protocol assumes the compound is a solid powder or in solution.

  • Respiratory: NIOSH-approved N95 (for dust) or half-mask respirator with organic vapor cartridges (if in volatile solvent).

  • Dermal: Nitrile rubber gloves (Double gloving recommended: 4 mil minimum thickness).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).

  • Engineering Control: All waste transfer must occur inside a certified Chemical Fume Hood.

Waste Stream Classification Workflow

The most common error in laboratory disposal is misclassification. Use the following logic flow to determine the correct waste container.

WasteClassification start Start: Identify Waste State is_solid Is it Solid Pure Chemical? start->is_solid is_liquid Is it in Solution? start->is_liquid solid_path Solid Waste Stream is_solid->solid_path Yes liquid_check Check Solvent Type is_liquid->liquid_check dest_solid Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) solid_path->dest_solid halo_solv Halogenated Solvent? (DCM, Chloroform) liquid_check->halo_solv non_halo_solv Non-Halogenated Solvent? (Methanol, DMSO) liquid_check->non_halo_solv dest_halo Container B: Halogenated Organic Liquid (High BTU Incineration) halo_solv->dest_halo Yes dest_mix Container B: Halogenated Organic Liquid (Trace Halogens contaminate entire mix) non_halo_solv->dest_mix Must be treated as Halogenated due to solute (6-Bromo...)

Figure 1: Decision logic for segregating 6-Bromo-1-ethyl-1H-indole-3-carbonitrile waste. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the brominated solute classifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: List "6-Bromo-1-ethyl-1H-indole-3-carbonitrile" (100%).

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][6]

  • Secondary Containment: Place the closed jar into a secondary plastic bin until pickup.

Scenario B: Disposal of Mother Liquors (Liquid Waste)

Critical Note: Even if your solvent is Ethanol or Ethyl Acetate (Non-Halogenated), the dissolved 6-Bromo compound introduces halogens into the stream.

  • Select Stream: You must use the Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react with the nitrile or indole ring.

  • Funneling: Use a funnel with a lid or a safety waste funnel to minimize evaporation.

  • Logging: Record the volume added and the approximate concentration of the brominated indole on the waste log sheet.

Scenario C: Contaminated Sharps & Consumables
  • Syringes/Needles: Dispose of in a Red Sharps Container labeled for chemical contamination. Do not recap needles.

  • Gloves/Paper Towels: If heavily contaminated, place in a clear ziplock bag, seal, and dispose of in the Solid Hazardous Waste bin (Scenario A). Do not throw in regular trash.

Emergency Spill Response (Spill < 10g)

If the material is spilled outside the hood, follow this immediate containment protocol.

SpillResponse alert 1. Alert & Isolate Clear area of personnel ppe 2. Don PPE Nitrile gloves, Goggles, N95 alert->ppe contain 3. Containment Cover with absorbent pads (Liquid) or wet paper towel (Solid) ppe->contain collect 4. Collection Scoop into hazardous waste bag contain->collect clean 5. Decontaminate Wash surface with soap/water Collect rinsate as waste collect->clean

Figure 2: Operational workflow for minor laboratory spills of brominated indoles.

Regulatory Context (RCRA/EPA)

While 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is not typically listed on the EPA's specific "P-list" or "U-list" (unless used as a commercial grade formulation), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Waste Code Assignment (Typical):

    • If dissolved in halogenated solvents: F002 (Spent halogenated solvents).

    • If pure substance: Classified by characteristic toxicity.[7] Most institutions default to a generic "Hazardous Waste" profile for unlisted research chemicals, mandating incineration.

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The presence of bromine requires the facility to have acid gas scrubbing capabilities to capture HBr emissions.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 18007603, 6-Bromo-1-ethyl-1H-indole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's Environmental Health & Safety (EHS) officer and specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Personal protective equipment for handling 6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 6-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS: 876734-31-5 Molecular Formula: C₁₁H₉BrN₂

Executive Safety Summary: The "Why" Behind the Protocol

Hazard Classification (Precautionary Principle): As a halogenated indole carbonitrile, 6-Bromo-1-ethyl-1H-indole-3-carbonitrile presents a dual-threat profile: chemical irritation typical of halogenated aromatics and systemic toxicity potential associated with organic nitriles.

  • Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin & Eye Irritation (H315, H319), and Respiratory Irritation (H335).

  • Hidden Danger (The Nitrile Factor): While organic nitriles are generally more stable than inorganic cyanides, they can metabolize into cyanide ions (in vivo) upon ingestion or significant dermal absorption. Furthermore, thermal decomposition releases toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.

  • Physicochemical Risk: The bromine substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.

Core Directive: Treat this compound as a potent sensitizer and systemic toxin . All handling must prevent inhalation of dust and direct skin contact.[1][2]

PPE Selection Matrix: Scale-Dependent Protection

Standard lab coats are insufficient for preparative handling due to the compound's potential for permeation in solution. Use this matrix to select appropriate gear.

Scale of Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Analytical (<10 mg)(e.g., QC, NMR prep)Fume Hood (Sash at working height).If outside hood: N95 respirator.Double Nitrile (0.11 mm min).Change immediately upon splash.Safety Glasses with side shields.[3]Standard Cotton Lab Coat.Closed-toe shoes.
Preparative (10 mg - 1 g)(e.g., Synthesis, Purification)Fume Hood (Mandatory).Face velocity > 0.5 m/s.Double Nitrile OR Nitrile + Laminate (e.g., Silver Shield®) if using DCM/THF.Chemical Splash Goggles.Lab Coat + Chemical Apron (Tyvek/PVC).Sleeve covers recommended.
Bulk/Spill Cleanup (>1 g)(e.g., Scale-up, Accidents)P100/OV Cartridge Respirator (Full Face) if powder is aerosolized.Laminate/Barrier Gloves (Silver Shield® or 4H®). Nitrile provides insufficient breakthrough time for halogenated solvents.Full Face Respirator OR Goggles + Face Shield.Tyvek® Coveralls (Type 5/6).Chemical resistant boots.

Operational Protocols: Self-Validating Safety Systems

A. Weighing & Transfer (The Critical Zone)

Context: Static electricity can cause indole powders to "fly," creating invisible aerosols.

  • Engineering Control: Place the balance inside a glavanized powder hood or a chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.

  • Technique:

    • Do not use a metal spatula if the compound is potentially reactive (use porcelain or PTFE-coated).

    • The "Wet" Transfer: If possible, dissolve the compound directly in the weighing vessel (tared) to avoid transferring dry powder.

B. Solubilization & Reaction

Context: This compound is likely soluble in DMSO, DMF, and Dichloromethane (DCM).

  • Solvent Choice: When using DCM (a carrier solvent that rapidly penetrates skin), the risk of systemic absorption of the dissolved indole increases 10x.

  • Protocol:

    • Clamp all vessels before adding solvent.

    • Add solvent slowly down the side of the vessel to minimize splashing.

    • Inert Atmosphere: Indoles can oxidize. Purge headspace with Nitrogen or Argon to prevent degradation and reduce fire risk.

Visualized Workflows

Figure 1: Safe Handling & Exposure Response Logic

This decision tree guides the researcher through safe handling and immediate response to containment breach.

SafeHandling Start Start: Handling 6-Bromo-1-ethyl-1H-indole-3-carbonitrile RiskCheck Check Scale & Solvent Start->RiskCheck PPE_Select Select PPE (See Matrix) RiskCheck->PPE_Select HoodCheck Fume Hood Functional? (>0.5 m/s) PPE_Select->HoodCheck Stop STOP WORK Contact Facilities HoodCheck->Stop No Proceed Proceed with Experiment HoodCheck->Proceed Yes Accident Contamination Event? Proceed->Accident Skin Skin Contact Accident->Skin Yes Eye Eye Contact Accident->Eye Yes Inhale Inhalation Accident->Inhale Yes Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents to clean skin Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Call Emergency Response Inhale->Action_Inhale

Caption: Operational logic flow ensuring engineering controls are verified before handling, with immediate branching logic for exposure response.

Waste Disposal & Deactivation

Crucial Distinction: This molecule contains both a Halogen (Bromine) and a Nitrile . It must NOT be disposed of in general organic waste if your facility segregates halogenated waste.[4]

Disposal Workflow:

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform, or if the solid is being discarded. Label: "Halogenated Organic Waste - Contains Organic Nitrile."

    • Stream B (Non-Halogenated): If dissolved in Acetone, Methanol, DMSO. Label: "Organic Waste - Contains Halogenated Compound." (Note: Most facilities will default this to Halogenated stream due to the Br atom).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

  • Deactivation (Spills):

    • Do not use bleach (NaOCl) indiscriminately, as it can react with amines/indoles.

    • Absorb liquid spills with Vermiculite or Chem-Sorb pads.

    • Collect solids with a damp paper towel (to prevent dust) and place in a sealed bag before disposal bin.

References & Authority

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Indole-3-carbonitrile derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.